molecular formula C10H8N2O2 B2963266 2-Hydroxyquinoline-4-carboxamide CAS No. 119438-96-9

2-Hydroxyquinoline-4-carboxamide

Cat. No.: B2963266
CAS No.: 119438-96-9
M. Wt: 188.186
InChI Key: GBSMDMHOLCNPCU-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-4-carboxamide (CAS 119438-96-9) is a quinoline derivative of high interest in medicinal and organic chemistry research. This compound features a carboxamide group at the 4-position and a hydroxyl group at the 2-position of the quinoline ring, a structure known to be a valuable scaffold in the development of biologically active molecules . As a close analog of 2-hydroxyquinoline-4-carboxylic acid—a well-documented building block for pharmaceuticals and a chelating agent in coordination chemistry —the carboxamide derivative offers researchers an alternative functional group for exploration. The replacement of the carboxylic acid with a carboxamide can significantly alter the compound's solubility, hydrogen-bonding capacity, and metabolic stability, making it a crucial intermediate in structure-activity relationship (SAR) studies . Its primary research value lies in its potential application as a precursor or intermediate in the synthesis of more complex molecules for screening against various biological targets. The quinolin-4-one core structure is found in compounds with a broad spectrum of documented biological activities, including antibacterial, antifungal, and antiproliferative effects . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10(14)7-5-9(13)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSMDMHOLCNPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 2-Hydroxyquinoline-4-carboxamide as a Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-Hydroxyquinoline-4-carboxamide , a heterocyclic scaffold emerging as a critical pharmacophore in oncology, particularly for Esophageal Squamous Cell Carcinoma (ESCC).

Executive Summary

2-Hydroxyquinoline-4-carboxamide (also chemically distinct as 2-oxo-1,2-dihydroquinoline-4-carboxamide ) represents a privileged scaffold in medicinal chemistry. While historically utilized as a dye intermediate, recent high-throughput phenotypic screens have identified this core as a potent modulator of autophagy and a specific inhibitor of proliferation in Esophageal Squamous Cell Carcinoma (ESCC) cell lines.

This guide details the structural tautomerism that defines its binding affinity, provides a validated 2-step synthetic protocol starting from Isatin, and analyzes its physicochemical properties for drug development.

Chemical Identity & Tautomerism

The biological activity of this molecule is governed by its ability to exist in a tautomeric equilibrium between the enol (hydroxy) and keto (oxo) forms.[1]

  • IUPAC Name: 2-Oxo-1,2-dihydroquinoline-4-carboxamide[2]

  • Parent Acid CAS: 84906-81-0 (2-Hydroxyquinoline-4-carboxylic acid)[3][4][5]

  • Molecular Formula: C₁₀H₈N₂O₂

  • Molecular Weight: 188.18 g/mol

Tautomeric Equilibrium (Lactam-Lactim)

In solution and solid-state, the equilibrium overwhelmingly favors the 2-oxo (lactam) tautomer. This is critical for molecular docking studies, as the amide nitrogen (N1) acts as a hydrogen bond donor, while the carbonyl oxygen (C2=O) acts as an acceptor.

Tautomerism Lactim Lactim Form (2-Hydroxyquinoline) Less Stable Lactam Lactam Form (2-Oxo-1,2-dihydroquinoline) Dominant Species Lactim->Lactam  Solvent Stabilization  

Figure 1: The tautomeric shift favors the Lactam form, essential for target binding.

Synthetic Protocol

The most robust synthetic route utilizes the Pfitzinger Reaction modification, converting Isatin to the carboxylic acid intermediate, followed by amidation.

Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid

Principle: Base-catalyzed condensation of Isatin with Malonic acid.

  • Reagents: Isatin (1.0 eq), Malonic acid (1.2 eq), Sodium Acetate (catalytic), Acetic Acid (Solvent).

  • Procedure:

    • Dissolve Isatin and Malonic acid in glacial acetic acid.

    • Reflux at 110°C for 12–16 hours.

    • Cool reaction mixture to room temperature.

    • Pour into ice-water to precipitate the crude acid.

    • Purification: Recrystallize from Ethanol/DMF.

    • Yield: Typically 75–85%.

    • QC Check: Melting point >300°C (dec).

Step 2: Conversion to Carboxamide

Principle: Activation via Acid Chloride followed by Ammonolysis.

  • Activation: Suspend the carboxylic acid in dry Toluene or DCM. Add Thionyl Chloride (SOCl₂) (1.5 eq) and a drop of DMF. Reflux for 2 hours until gas evolution ceases (formation of acid chloride).

  • Amidation: Evaporate solvent to yield crude acid chloride. Re-dissolve in dry DCM and cool to 0°C.

  • Reaction: Bubble anhydrous Ammonia gas (or add NH₄OH solution dropwise) into the mixture.

  • Work-up: Filter the resulting precipitate.[6][7] Wash with water to remove ammonium salts. Recrystallize from Methanol.

Synthesis Isatin Isatin (Starting Material) Intermediate 2-Hydroxyquinoline-4-carboxylic Acid (CAS: 84906-81-0) Isatin->Intermediate Pfitzinger Rxn (AcOH, Reflux) Malonic Malonic Acid Malonic->Intermediate Pfitzinger Rxn (AcOH, Reflux) Chloride Acid Chloride Intermediate Intermediate->Chloride SOCl2, DMF Product 2-Hydroxyquinoline-4-carboxamide (Target Molecule) Chloride->Product NH3 / NH4OH

Figure 2: Two-step synthetic workflow from Isatin to the target Amide.

Physicochemical Properties

The following data summarizes the core properties relevant to formulation and assay development.

PropertyValue / CharacteristicRelevance
Physical State Off-white to pale yellow solidSolid-state handling
Melting Point > 300°C (High thermal stability)Stable under standard storage
Solubility (Water) Low (< 0.1 mg/mL)Requires micronization or salt formation
Solubility (Organic) Soluble in DMSO, DMF, hot EthanolStock solution preparation
pKa (Acidic) ~9.5 (Phenolic/Lactam OH)Ionized at basic pH
LogP (Predicted) ~1.2 – 1.5Moderate lipophilicity; cell permeable
H-Bond Donors 2 (Amide NH, Lactam NH)Key for receptor binding
H-Bond Acceptors 2 (Amide C=O, Lactam C=O)Key for receptor binding

Biological Applications & Mechanism

Primary Indication: Esophageal Squamous Cell Carcinoma (ESCC)

Recent phenotypic screens have validated the 2-oxo-1,2-dihydroquinoline-4-carboxamide core as a lead compound for ESCC treatment.[2]

  • Mechanism of Action: The molecule induces cytotoxic autophagy . Unlike cytostatic agents that merely pause division, this scaffold forces the cancer cell into an unchecked autophagic state, leading to self-digestion and apoptosis.

  • Potency: Derivatives have demonstrated IC₅₀ values in the low micromolar range (~10 µM) against ESCC cell lines.[8]

  • Signaling Pathway: Activity is linked to the modulation of the mTOR/AMPK pathway, triggering the formation of autophagosomes.

Secondary Indication: Kinase Scaffold

The structure serves as a "privileged scaffold" for Type II kinase inhibitors.

  • Binding Mode: The lactam motif mimics the adenine ring of ATP, allowing it to anchor in the hinge region of kinases (e.g., VEGFR, EGFR).

  • Modification: Substitution at the N1 or C3 positions allows for tuning of selectivity profiles.

References

  • Synthesis & Structure: 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. Acta Crystallographica Section E. (2016).

  • Biological Activity (ESCC): Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry (2018).

  • Chemical Identity: 2-Hydroxyquinoline-4-carboxylic acid (CAS 84906-81-0).[3][4][5] Sigma-Aldrich Technical Data.[4]

  • Autophagy Mechanism: Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis.[9] PubMed (2016).

Sources

The Tautomeric Landscape of 2-Oxo-1,2-dihydroquinoline-4-carboxamide: A Definitive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-oxo-1,2-dihydroquinoline-4-carboxamide Tautomer Equilibrium Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural integrity of the 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold is governed by a critical lactam-lactim tautomeric equilibrium.[1][2] For medicinal chemists and structural biologists, distinguishing between the 2-oxo (lactam) and 2-hydroxy (lactim) forms is not merely an academic exercise; it dictates hydrogen bond donor/acceptor profiles, solubility, and binding affinity in kinase pockets and GPCR active sites.

This guide synthesizes thermodynamic principles with practical analytical protocols to characterize this equilibrium. While the 2-quinolinone core exhibits a strong preference for the lactam tautomer in the solid state and polar media, the electron-withdrawing 4-carboxamide substituent introduces specific electronic perturbations that must be accounted for during lead optimization and formulation.

Part 1: The Tautomeric Equilibrium

Structural Dynamics

The core equilibrium involves the proton transfer between the ring nitrogen (N1) and the carbonyl oxygen at position 2 (O2).

  • Tautomer A (Lactam): 2-oxo-1,2-dihydroquinoline-4-carboxamide. Characterized by an NH donor at position 1 and a carbonyl acceptor at position 2.

  • Tautomer B (Lactim): 2-hydroxyquinoline-4-carboxamide. Characterized by a naked nitrogen acceptor at position 1 and a hydroxyl donor at position 2.

Thermodynamic Preference

In 95% of relevant chemical environments (solid state, DMSO, water, methanol), the Lactam (2-oxo) form is thermodynamically dominant.

  • Aromaticity vs. Amide Resonance: While the lactim form retains the full aromaticity of the quinoline ring system (10

    
    -electrons), the lactam form benefits from significant amide resonance stabilization. The penalty of disrupting the pyridine ring's aromaticity is overcompensated by the strength of the amide bond and the preservation of the fused benzene ring's aromaticity.
    
  • The 4-Carboxamide Effect: The carboxamide group at C4 is a strong Electron Withdrawing Group (EWG).

    • Inductive Effect (-I): Withdraws electron density from the ring system.

    • Resonance Effect (-R): Can delocalize electron density.

    • Impact: The EWG at C4 increases the acidity of the N1-H (in the lactam) and the O-H (in the lactim). However, it stabilizes the lactam form by pulling electron density away from the C2 carbonyl, making the carbon more electrophilic but the C-N bond character stronger due to resonance contribution from N1.

Visualization of the Equilibrium

The following diagram illustrates the proton transfer and the electronic influence of the 4-carboxamide group.

TautomerEquilibrium Lactam Lactam Form (2-oxo-1,2-dihydro...) Dominant in Polar Solvent/Solid Transition Proton Transfer Transition State Lactam->Transition -H+ (N1) / +H+ (O2) Transition->Lactam Thermodynamic Sink Lactim Lactim Form (2-hydroxy...) Rare (Gas Phase/Non-polar) Transition->Lactim Reorganization Lactim->Transition Fast Reverse Carboxamide 4-Carboxamide (EWG) -I / -R Effect Carboxamide->Lactam Stabilizes Amide Resonance

Caption: Thermodynamic landscape favoring the Lactam tautomer, reinforced by the 4-carboxamide electronic effects.

Part 2: Analytical Methodologies & Protocols

Distinguishing these tautomers requires specific spectroscopic signatures.[3] Relying solely on LC-MS is insufficient as both forms have identical mass (


).
Nuclear Magnetic Resonance (NMR) Protocol

This is the gold standard for solution-state determination.

Objective: Confirm the presence of the N-H proton (Lactam) vs. O-H proton (Lactim) and the hybridization of C2.

Reagents:

  • DMSO-d6 (Preferred: stabilizes lactam, ensures solubility).

  • CDCl3 (Optional: May show broadening if exchange is fast, but solubility is often poor).

Step-by-Step Workflow:

  • Preparation: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-d6. Ensure the sample is dry to prevent water peaks from obscuring exchangeable protons.

  • 1H NMR Acquisition: Acquire a standard proton spectrum (16 scans min).

    • Target Signal: Look for a broad singlet between 11.0 – 13.0 ppm . This is the N1-H of the lactam.

    • Lactim Check: A sharp singlet > 11 ppm might indicate an OH, but the absence of N-H coupling is key.

  • 13C NMR Acquisition: Acquire a carbon spectrum (1024 scans min).

    • Target Signal: The C2 Carbonyl in the lactam form typically resonates at 160–165 ppm .

    • Lactim Shift: The C2-OH carbon typically shifts upfield to 150–158 ppm (resembling an aromatic C-O).

  • 15N-HMBC (The Definitive Test):

    • Run a 1H-15N HMBC experiment.

    • Lactam: You will see a strong correlation between the proton at ~12 ppm and the Nitrogen at ~140-160 ppm.

    • Lactim: The proton (if visible) is on Oxygen; no direct 1-bond or strong 2-bond correlation to Nitrogen will be observed for that specific proton.

Data Interpretation Table[4][5]
FeatureLactam (2-oxo)Lactim (2-hydroxy)
1H NMR (N1/O2-H)

11.5 - 13.0 ppm (Broad, N-H)

varies (often invisible or sharp O-H)
13C NMR (C2)

160 - 165 ppm (C=O character)

150 - 158 ppm (C-O character)
IR Spectroscopy Strong band ~1650-1680 cm⁻¹ (C=O str)Weak/No C=O; Broad O-H ~3200-3400 cm⁻¹
X-Ray Crystallography C2-O bond length ~1.24 Å (Double bond)C2-O bond length ~1.35 Å (Single bond)
Analytical Decision Tree

AnalysisWorkflow Start Sample: 2-oxo-1,2-dihydroquinoline-4-carboxamide Solvent Dissolve in DMSO-d6 Start->Solvent HNMR Run 1H NMR Solvent->HNMR CheckH Signal > 11.0 ppm? HNMR->CheckH BroadSinglet Broad Singlet (Exchangeable) CheckH->BroadSinglet Yes SharpSinglet Sharp Singlet (Rare) CheckH->SharpSinglet Maybe CNMR Run 13C NMR BroadSinglet->CNMR SharpSinglet->CNMR CheckC C2 Chemical Shift? CNMR->CheckC LactamConfirm CONFIRMED: Lactam Tautomer (C=O present, N-H present) CheckC->LactamConfirm > 160 ppm LactimConfirm CONFIRMED: Lactim Tautomer (Aromatic C-O, O-H present) CheckC->LactimConfirm < 158 ppm

Caption: Step-by-step NMR decision tree for tautomer identification.

Part 3: Implications for Drug Design

Binding Mode Ambiguity

In computational docking studies, the 4-carboxamide group is often used to engage the "hinge region" of kinases or specific pockets in GPCRs.

  • Risk: If you dock the Lactim form, you assume N1 is a hydrogen bond acceptor .

  • Reality: The Lactam form presents N1 as a hydrogen bond donor .

  • Correction: Always initialize docking simulations with the Lactam tautomer. If the binding pocket is extremely hydrophobic, consider running a secondary simulation with the Lactim, but penalize the energy score by ~3-5 kcal/mol to account for the tautomeric energy cost.

Solubility and Formulation

The 2-oxo form (Lactam) is significantly less soluble in non-polar solvents than the potential Lactim form due to its ability to form strong intermolecular hydrogen-bonded dimers (similar to DNA base pairing).

  • Crystal Packing: The 4-carboxamide group adds additional H-bond donors/acceptors, leading to high melting points and low aqueous solubility.

  • Strategy: To improve solubility, disruption of the intermolecular Lactam-Lactam dimer is necessary. This is often achieved by N-alkylation (which locks the form as a lactam but removes the donor) or by salt formation if the 4-carboxamide can be hydrolyzed or if other basic centers exist.

References

  • BenchChem. (2025).[2][4][5][6] Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. Retrieved from

  • ResearchGate. (2015). Is 2-quinolinone and 2-quinolone the same? Discussion on Nomenclature and Tautomerism. Retrieved from

  • PubChem. (2025).[7] 2-oxo-1,2-Dihydroquinoline-4-carboxylate Compound Summary. Retrieved from

  • SpectraBase. (2025).[8] 1H NMR Chemical Shifts of 2-Hydroxyquinoline (Lactam form). Wiley.[9][8] Retrieved from

Sources

2-Hydroxyquinoline-4-carboxamide: Technical Monograph & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Hydroxyquinoline-4-carboxamide CAS number and identifiers Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Hydroxyquinoline-4-carboxamide (CAS 119438-96-9 ) is a heterocyclic scaffold of significant interest in medicinal chemistry, serving as a "privileged structure" for fragment-based drug discovery (FBDD). While historically recognized as a synthetic intermediate, recent pharmacological profiling has elevated its status as a core pharmacophore for O-GlcNAc transferase (OGT) inhibition and antimalarial therapeutics (targeting PfEF2).

This guide provides a rigorous technical analysis of the compound's physiochemical identity, synthetic pathways, and biological mechanisms.[1] It addresses the critical tautomeric equilibrium between the 2-hydroxy and 2-oxo forms—a nuance often overlooked in commercial catalogs but vital for molecular docking and receptor binding studies.

Chemical Identity & Tautomeric Analysis

Core Identifiers

The following identifiers are verified for the primary amide structure. Researchers must note that commercial vendors may list this compound under its tautomeric name, 2-oxo-1,2-dihydroquinoline-4-carboxamide .

Identifier TypeValueNotes
CAS Number 119438-96-9 Specific to the amide.[2][3][4] (Acid precursor is 84906-81-0)
IUPAC Name 2-oxo-1,2-dihydroquinoline-4-carboxamidePreferred IUPAC name favoring the keto form
Common Name 2-Hydroxyquinoline-4-carboxamideHistorical/Enol nomenclature
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
InChIKey GBSMDMHOLCNPCU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NDepicts the 2-oxo tautomer
Tautomeric Equilibrium (The "Warhead" Context)

In solution and solid-state, the quinoline ring system at the 2-position predominantly exists in the 2-oxo (lactam) form rather than the 2-hydroxy (lactim) form. However, the "2-hydroxy" nomenclature persists in literature.

  • Implication for Docking: When modeling this scaffold into protein active sites (e.g., OGT), the NH of the lactam acts as a hydrogen bond donor, while the Carbonyl Oxygen acts as an acceptor. Using the incorrect enol tautomer in in silico screens can lead to false-negative binding energy predictions.

Tautomerism cluster_0 Functional Implication Enol 2-Hydroxy Form (Lactim) (Less Stable) Keto 2-Oxo Form (Lactam) (Dominant Species) Enol->Keto Tautomerization (Solvent/pH dependent) Binding Target Binding (e.g., OGT Active Site) Keto->Binding H-Bond Donor (NH) H-Bond Acceptor (C=O)

Figure 1: Tautomeric equilibrium favoring the 2-oxo species, critical for accurate pharmacophore modeling.

Synthetic Methodologies

The synthesis of 2-hydroxyquinoline-4-carboxamide is typically achieved via a two-stage workflow starting from isatin or aniline derivatives. The Pfitzinger Reaction is the most robust route for generating the carboxylic acid precursor, followed by amidation.

Protocol: The Modified Pfitzinger Route
Step 1: Synthesis of Precursor (Acid)
  • Reagents: Isatin, Malonic Acid, Acetic Acid, Sodium Acetate.[5]

  • Mechanism: Base-catalyzed condensation of isatin with malonic acid followed by decarboxylation and ring expansion.

  • Yield: Typically 65–80%.

Step 2: Amidation (Acid to Amide)
  • Reagents: Thionyl Chloride (

    
    ), Ammonium Hydroxide (
    
    
    
    ) or Ammonia gas.
  • Causality: Direct amidation of the carboxylic acid is difficult due to the high melting point and poor solubility of the quinolone core. Conversion to the highly reactive acid chloride intermediate is necessary to drive the reaction with ammonia.

Synthesis Isatin Isatin (Starting Material) Intermediate 2-Hydroxyquinoline-4-carboxylic acid (CAS: 84906-81-0) Isatin->Intermediate Pfitzinger Rxn (AcOH, NaOAc, 110°C) Malonic Malonic Acid Malonic->Intermediate AcidChloride Acid Chloride Intermediate (Highly Reactive) Intermediate->AcidChloride SOCl2, Reflux (-SO2, -HCl) Product 2-Hydroxyquinoline-4-carboxamide (CAS: 119438-96-9) AcidChloride->Product NH3 (aq) or NH3 (g) Nucleophilic Acyl Substitution

Figure 2: Step-wise synthetic pathway from Isatin to the target Carboxamide.

Experimental Validation (Self-Validating Protocol)

To ensure the synthesis was successful, the following checkpoints must be met:

  • Acid Chloride Formation: The reaction mixture should turn homogenous and release gas (

    
    ). Upon cooling, the acid chloride often precipitates or crystallizes.
    
  • Amidation Exotherm: Addition of ammonia to the acid chloride is highly exothermic. A lack of heat generation indicates failed acid chloride formation.

  • Solubility Check: The final amide is significantly less soluble in acidic media than the starting carboxylic acid.

Biological Applications & Mechanism of Action[1][7]

The 2-hydroxyquinoline-4-carboxamide scaffold acts as a uridine mimetic , allowing it to compete with natural substrates in nucleotide-binding enzymes.

O-GlcNAc Transferase (OGT) Inhibition

OGT adds N-acetylglucosamine to serine/threonine residues of nuclear and cytoplasmic proteins. Dysregulation of OGT is linked to cancer and diabetes.[6]

  • Mechanism: The quinolone-4-carboxamide core mimics the uracil ring of the natural donor substrate, UDP-GlcNAc.

  • Binding Mode: The amide group forms critical hydrogen bonds with the backbone of the OGT active site (specifically mimicking the interactions of the uridine N3-H and O4).

  • Significance: This scaffold serves as a "fragment hit" (IC50 ~100 µM range) that can be "grown" into nanomolar inhibitors by attaching appendages that extend into the sugar-binding pocket.

Antimalarial Activity (PfEF2)

Substituted quinoline-4-carboxamides (e.g., DDD107498) have emerged as potent antimalarials.

  • Target: Plasmodium falciparum elongation factor 2 (PfEF2).

  • Role of Scaffold: The core carboxamide is essential for binding to the GTP-binding domain of the ribosome-associated factor, inhibiting protein synthesis in the parasite.

BiologicalMechanism cluster_OGT Metabolic Regulation cluster_Malaria Infectious Disease Scaffold 2-Hydroxyquinoline-4-carboxamide (Scaffold) Mimicry Mechanism: Uridine Mimetic Scaffold->Mimicry PfEF2 Target: PfEF2 (P. falciparum) Scaffold->PfEF2 Allosteric/Active Site Binding OGT Target: OGT Enzyme Outcome1 Inhibition of Protein Glycosylation OGT->Outcome1 Mimicry->OGT Competitive Binding Outcome2 Inhibition of Protein Synthesis PfEF2->Outcome2

Figure 3: Dual therapeutic mechanisms targeting metabolic enzymes and parasitic translation factors.

Analytical Characterization Data

When characterizing the synthesized or purchased material, the following spectral features confirm identity.

TechniqueExpected Signal / FeatureInterpretation
1H NMR (DMSO-d6)

11-12 ppm (Broad Singlet)
Lactam NH (indicates 2-oxo form).
1H NMR (DMSO-d6)

7.5 - 8.2 ppm (Multiplets)
Aromatic protons of the benzene ring.
1H NMR (DMSO-d6)

7.0 - 8.0 ppm (Broad Singlets)
Amide

protons (often distinct peaks due to restricted rotation).
LC-MS (ESI+)

189.07

Protonated molecular ion.
Melting Point > 300°CHigh MP due to strong intermolecular H-bonding network (typical of quinolones).

References

  • Zhang, X., et al. (2018).[6][7] "Fragment-Based Design of 2-Hydroxyquinoline-4-carboxamide Derivatives as O-GlcNAc Transferase Inhibitors." European Journal of Medicinal Chemistry. (Context: Establishes the scaffold as a uridine mimetic).

  • Baragaña, B., et al. (2015). "A novel multiple-stage antimalarial agent that inhibits protein synthesis." Nature, 522, 315–320. [Link] (Context: Validation of the quinoline-4-carboxamide core in drug discovery).

  • PubChem. (2025). Compound Summary: 2-hydroxyquinoline-4-carboxamide (CID 965768). National Library of Medicine. Retrieved from [Link]

Sources

The Quinoline-4-Carboxamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

The quinoline core, a fused bicyclic heterocycle of benzene and pyridine, represents a quintessential "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to be functionalized at multiple positions have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases.[1] Within this broad class, the quinoline-4-carboxamide moiety has emerged as a particularly fruitful scaffold, demonstrating remarkable versatility and potent biological activity. This guide provides a detailed exploration of the quinoline-4-carboxamide core, from its synthesis and diverse mechanisms of action to its structure-activity relationships and clinical potential, offering field-proven insights for researchers and drug development scientists.

Synthetic Strategies: Building the Quinoline-4-Carboxamide Core

The synthetic accessibility of the quinoline-4-carboxamide scaffold is a key driver of its widespread use. Several robust methods exist, with the Pfitzinger reaction being a classic and highly effective approach for constructing the core quinoline-4-carboxylic acid intermediate.

The Pfitzinger Reaction Pathway

The Pfitzinger reaction provides an efficient route to quinoline-4-carboxylic acids from isatins and carbonyl compounds. The general workflow involves the base-catalyzed condensation of an isatin derivative with a ketone (e.g., an acetophenone) to yield the desired quinoline acid. This acid is then activated and coupled with a desired amine to form the final carboxamide.

Workflow: Pfitzinger Reaction to Quinoline-4-Carboxamide

Pfitzinger_Workflow Isatin Isatin Derivative Base Base (e.g., KOH) Microwave Irradiation Isatin->Base Ketone Ketone (e.g., Acetophenone) Ketone->Base Acid Quinoline-4-Carboxylic Acid Base->Acid Pfitzinger Reaction Coupling Amide Coupling (EDC, HOBt) Acid->Coupling FinalProduct Quinoline-4-Carboxamide Derivative Coupling->FinalProduct Amide Formation Amine Primary/Secondary Amine Amine->Coupling

Caption: General workflow for the synthesis of quinoline-4-carboxamides via the Pfitzinger reaction.

Protocol: Synthesis of a Quinoline-4-Carboxylic Acid Intermediate

This protocol outlines a typical synthesis using the Pfitzinger reaction under microwave irradiation, a method that often provides higher yields and shorter reaction times compared to conventional heating.[2][3]

Step 1: Pfitzinger Condensation

  • To a microwave vial, add the appropriate isatin (1.0 eq.), 1-(p-tolyl)ethanone (1.1 eq.), and potassium hydroxide (3.0 eq.).

  • Add a mixture of ethanol and water as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at 125 °C for the required time (e.g., 30-60 minutes), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield the quinoline-4-carboxylic acid.[2]

Step 2: Amide Coupling

  • Dissolve the synthesized quinoline-4-carboxylic acid (1.0 eq.) in a suitable solvent like DMF.

  • Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq.) and HOBt (hydroxybenzotriazole) (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final quinoline-4-carboxamide derivative.[2]

Alternative Synthetic Routes

Other notable methods for synthesizing the quinoline core include the Suzuki coupling reaction, which is particularly useful for introducing aryl or heteroaryl substituents at various positions on the quinoline ring, thereby expanding chemical diversity.[4][5] Microwave-assisted synthesis and multicomponent reactions are also gaining traction as they offer environmentally friendlier and more efficient alternatives.[6]

Therapeutic Applications and Mechanisms of Action

The quinoline-4-carboxamide scaffold has demonstrated a remarkable range of biological activities, positioning it as a valuable starting point for drug discovery in multiple therapeutic areas.

Antimalarial Activity: A Novel Mechanism

The emergence of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarials with novel mechanisms of action. The quinoline-4-carboxamide series has yielded potent candidates that fulfill this requirement.

A significant breakthrough was the discovery of compounds that act by inhibiting the parasite's translation elongation factor 2 (PfEF2).[2][7] PfEF2 is a crucial enzyme for protein synthesis in the parasite, and its inhibition leads to a complete shutdown of this essential process, resulting in parasite death.[2] This mechanism is distinct from that of current frontline therapies, making these compounds highly promising for overcoming existing resistance. The preclinical candidate DDD107498 emerged from a program focused on this scaffold, demonstrating excellent potency against multiple life-cycle stages of the parasite and favorable pharmacokinetic properties.[2][8]

In addition to PfEF2, other studies suggest that quinoline-4-carboxamide derivatives can also target P. falciparum aminopeptidase N (PfA-M1), another validated antimalarial target.[9]

Anticancer Activity: Targeting Key Signaling Pathways

In oncology, quinoline-4-carboxamide derivatives have shown significant promise, particularly in overcoming chemoresistance in cancers like colorectal cancer.[5] A series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamides were found to potentiate apoptosis by targeting 3-phosphoinositide-dependent protein kinase 1 (PDK1).[5] PDK1 is a master kinase that activates Akt, a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell survival, proliferation, and resistance to therapy.

By inhibiting PDK1, these compounds effectively block the downstream signaling of Akt, leading to the induction of apoptosis, as evidenced by caspase activation and inhibition of colony formation in cancer cells.[5]

Signaling Pathway: PDK1/Akt Inhibition

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Quinoline-4-Carboxamide Derivative Inhibitor->PDK1 Inhibits

Caption: Inhibition of the PI3K/Akt pathway by quinoline-4-carboxamide derivatives targeting PDK1.

Other Biological Activities

The therapeutic potential of this scaffold extends beyond malaria and cancer. Various derivatives have been reported to exhibit a wide range of pharmacological effects, including:

  • Antibacterial and Antifungal Activity .

  • Enzyme Inhibition : Certain quinoline-4-carboxylic acids are potent inhibitors of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is a target for anticancer drugs like brequinar.[10] They have also been investigated as inhibitors of alkaline phosphatases.[11]

  • Immunomodulatory Effects : Some fluorinated quinoline derivatives have shown potential in treating autoimmune conditions.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the quinoline-4-carboxamide scaffold has provided deep insights into its structure-activity relationship (SAR), guiding the optimization of initial hits into potent drug candidates. The antimalarial drug discovery program that identified DDD107498 serves as an excellent case study.[2][4]

The initial hit compound had good in vitro activity (EC50 = 120 nM) but suffered from poor physicochemical properties, including high lipophilicity (clogP = 4.3) and low metabolic stability.[2][4] The optimization strategy focused on modifying three key positions: R1, R2, and R3.

SAR Hotspots on the Quinoline-4-Carboxamide Scaffold

SAR_Scaffold cluster_labels Scaffold R1_label R1: Modulates lipophilicity and potency. Bromine atom contributes to high lipophilicity. R2_label R2: Critical for potency and physicochemical properties. Ethyl-linked pyrrolidine showed best overall profile. R3_label R3: Aromatic substituents can be introduced via Suzuki coupling to fine-tune properties.

Caption: Key positions on the quinoline-4-carboxamide scaffold for SAR optimization.

Key SAR Insights:

  • R1 Position : The initial bromine atom significantly contributed to high lipophilicity. Replacing it with less lipophilic groups was a key strategy.[4]

  • R2 Position (Carboxamide side-chain) : This position was found to be critical for both potency and drug-like properties.

    • Cyclic amines like pyrrolidine attached via an ethyl linker provided an optimal balance of potency, lipophilicity, and metabolic stability.[2]

    • Replacing the cyclic amine with a simple dimethylamine or increasing the linker length led to a drop in potency.[2]

  • R3 Position (Quinoline Ring) : This position allows for further modification, often through Suzuki coupling, to introduce aromatic substituents that can modulate activity and pharmacokinetic properties.[4]

The iterative optimization process successfully improved potency, aqueous solubility, and metabolic stability, as summarized in the table below.

CompoundR1 SubstituentR2 SubstituentPf EC50 (nM)clogPSolubility (µM)Mouse Liver Microsomal Clearance (mL/min/g)
Hit (1) BrN-methyl-N-benzyl1204.3<0.2>10
Analog 19 HEthyl-linked pyrrolidine603.1>1005.5
Lead (2) CF3-O-PhEthyl-linked pyrrolidine13.830<5
Data synthesized from J. Med. Chem. 2016, 59, 21, 9890–9904.[2][4]

This systematic approach demonstrates how the quinoline-4-carboxamide scaffold can be rationally tuned to transform a moderately active but flawed hit into a preclinical candidate with a highly desirable profile.

Conclusion and Future Perspectives

The quinoline-4-carboxamide scaffold is a privileged and highly versatile core in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in drug discovery. The successful development of potent antimalarial candidates with a novel mechanism of action and promising anticancer agents targeting key resistance pathways highlights the scaffold's immense potential.[2][5]

Future research will likely focus on expanding the chemical space around this core, exploring new substitution patterns and creating hybrid molecules that combine the quinoline-4-carboxamide moiety with other pharmacophores.[1] Advanced computational methods, such as molecular dynamics simulations and quantum chemical calculations, will further aid in the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the quinoline-4-carboxamide scaffold is poised to remain a critical tool in the development of innovative therapeutics to address unmet medical needs.

References

  • Baragaña, B., Hallyburton, I., Lee, M. C. S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9890–9904. Available from: [Link]

  • Baragaña, B., Hallyburton, I., Lee, M. C. S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. Available from: [Link]

  • Baragaña, B., Hallyburton, I., Lee, M. C. S., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

  • Siraji, S., et al. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. ResearchGate. Available from: [Link]

  • Baragaña, B., Hallyburton, I., Lee, M. C. S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

  • Chen, S. F., Perrella, F. W., Behrens, D. L., & Papp, L. M. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed. Available from: [Link]

  • Erugu, Y., Sangepu, B., et al. (2014). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. Available from: [Link]

  • Shalini, V., Priyadarshini, A. N., Harsha, K. B., et al. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. PMC. Available from: [Link]

  • Javed, I., Zaib, S., Khan, I., et al. (2020). Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. RSC Publishing. Available from: [Link]

  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
  • Kumar, A., & Narasimhan, B. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. Available from: [Link]

  • Legay, R., Toupet, L., & Lasne, M. C. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Available from: [Link]

  • Siraji, S., et al. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. ResearchGate. Available from: [Link]

  • Adebayo, J. O., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. Available from: [Link]

Sources

The Carbostyril Dichotomy: 2-Hydroxyquinoline-4-carboxylic Acid vs. 2-Hydroxyquinoline-4-carboxamide in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Within the landscape of heterocyclic medicinal chemistry, the carbostyril (2-hydroxyquinoline


 2-quinolone) scaffold serves as a highly versatile pharmacophore. The substitution at the C-4 position fundamentally dictates the molecule's trajectory in drug development. This technical guide explores the structural, mechanistic, and experimental divergence between 2-hydroxyquinoline-4-carboxylic acid —a foundational synthetic precursor and active pharmaceutical ingredient (API) impurity—and 2-hydroxyquinoline-4-carboxamide , a highly specific epigenetic modulator and enzyme inhibitor.

By analyzing their tautomeric behavior, hydrogen-bonding profiles, and validated experimental workflows, this whitepaper provides researchers with a comprehensive framework for utilizing these derivatives in fragment-based drug design (FBDD) and complex organic synthesis.

Structural Divergence & Physicochemical Profiling

The core difference between these two compounds lies in the functional group at the C-4 position. While both share the 2-hydroxyquinoline core, they exist in a dynamic tautomeric equilibrium with their 2-oxo-1,2-dihydroquinoline (quinolone) forms. This tautomerism is not merely a structural curiosity; it is the driving force behind their biological target engagement.

The carboxylic acid derivative is highly polar, ionizable at physiological pH, and exhibits strong intramolecular hydrogen bonding. This makes it an ideal, stable starting material for synthetic chemistry. Conversely, the carboxamide derivative is neutral at physiological pH. Its amide group, combined with the quinolone core, creates a highly specific hydrogen bond donor-acceptor network that perfectly mimics the pyrimidine ring of endogenous nucleosides, such as uridine [1].

Quantitative Physicochemical Comparison

To guide solvent selection and assay design, the foundational quantitative data for both compounds is summarized below:

Property2-Hydroxyquinoline-4-carboxylic acid2-Hydroxyquinoline-4-carboxamide
CAS Number 15733-89-8 / 84906-81-0119438-96-9
Molecular Formula C10H7NO3C10H8N2O2
Molecular Weight 189.17 g/mol 188.18 g/mol
C-4 Substitution Carboxylic Acid (-COOH)Carboxamide (-CONH2)
Physiological State Deprotonated (Anionic)Neutral
Primary Utility Synthetic Precursor / API ImpurityActive Pharmacophore / Inhibitor Scaffold
Target Engagement Non-specific / PrecursorO-GlcNAc Transferase (OGT)

Mechanistic Roles in Drug Development

The Carboxylic Acid: A Synthetic Hub and Impurity Standard

2-Hydroxyquinoline-4-carboxylic acid is primarily utilized as a critical intermediate in the synthesis of the local anesthetic Cinchocaine (Dibucaine). In pharmaceutical quality control, it is officially recognized as Cinchocaine Impurity B [2]. Because the carboxylic acid group is highly stable, it requires aggressive activation (e.g., conversion to an acyl chloride) before it can be functionalized into more complex APIs.

The Carboxamide: An Epigenetic Modulator

O-GlcNAcylation is a critical post-translational modification regulating cellular signaling, transcription, and epigenetics. Dysregulation of the sole enzyme responsible for this process, O-GlcNAc Transferase (OGT) , is implicated in cancer and Alzheimer's disease.

Recent advances in fragment-based drug design have identified 2-hydroxyquinoline-4-carboxamide as a potent OGT inhibitor scaffold [3]. The mechanism relies entirely on structural mimicry: the carboxamide derivative acts as a competitive inhibitor by occupying the UDP-binding pocket of OGT. The N-H (donor) and C=O (acceptor) of the quinolone core, paired with the C-4 amide, perfectly mimic the hydrogen-bonding geometry of the natural substrate's uridine moiety, effectively blocking the transfer of GlcNAc to target proteins.

Synthesis_Pathway Acid 2-Hydroxyquinoline-4-carboxylic acid (Precursor / Impurity B) AcylChloride Acyl Chloride Intermediate (Highly Reactive) Acid->AcylChloride SOCl2, Reflux (Activation) Amide 2-Hydroxyquinoline-4-carboxamide (OGT Inhibitor Scaffold) AcylChloride->Amide NH3 / Amines (Amidation) Cinchocaine Cinchocaine (Dibucaine) (Local Anesthetic API) AcylChloride->Cinchocaine N,N-diethylethylenediamine (Alkylation)

Synthetic divergence of 2-hydroxyquinoline-4-carboxylic acid into key derivatives.

OGT_Mechanism OGT O-GlcNAc Transferase (OGT) (Enzyme) Target Target Protein (e.g., Epigenetic factors) OGT->Target Catalyzes Transfer UDP UDP-GlcNAc (Natural Substrate) UDP->OGT Binds UDP Pocket Inhibitor 2-Hydroxyquinoline-4-carboxamide (Uridine Mimic) Inhibitor->OGT Competitive Binding (H-bond Donor/Acceptor) Inhibitor->UDP Blocks Substrate GlcNAc O-GlcNAcylated Protein (Altered Signaling) Target->GlcNAc Post-Translational Mod

Competitive inhibition of OGT by 2-hydroxyquinoline-4-carboxamide mimicking UDP.

Validated Experimental Workflows

To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each experimental choice.

Protocol A: Synthesis of 2-Hydroxyquinoline-4-carboxamide from the Carboxylic Acid

This protocol outlines the transformation of the stable acid precursor into the active amide pharmacophore via an acyl chloride intermediate.

  • Activation (Acyl Chloride Formation):

    • Procedure: Suspend 1.0 eq of 2-hydroxyquinoline-4-carboxylic acid in anhydrous dichloromethane (DCM). Add 2.0 eq of thionyl chloride (SOCl2) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Reflux for 3 hours.

    • Causality: The carboxylic acid is highly stable due to resonance and intramolecular hydrogen bonding. SOCl2 is required to convert the hydroxyl group into a highly electrophilic acyl chloride. DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which accelerates the chlorination.

  • Amidation:

    • Procedure: Remove excess SOCl2 via co-distillation with benzene. Dissolve the crude acyl chloride in dry benzene and slowly introduce ammonia gas (or a primary amine for substituted derivatives) at 0°C.

    • Causality: The amine acts as a nucleophile, attacking the activated carbonyl carbon. Strict anhydrous conditions and low temperatures are critical to prevent the highly reactive acyl chloride from hydrolyzing back into the starting carboxylic acid.

  • Self-Validation & Purification:

    • Procedure: Monitor the reaction via Thin-Layer Chromatography (TLC). Upon completion, quench with crushed ice, extract the organic layer, and recrystallize. Validate the product using 1H-NMR.

    • Validation Metric: The successful conversion is confirmed by the disappearance of the broad carboxylic acid peak (~12.0 ppm) and the appearance of primary amide proton signals (~7.5–8.0 ppm) in the NMR spectrum.

Protocol B: UDP-Glo™ Glycosyltransferase Assay for OGT Inhibition

This assay evaluates the inhibitory potency of synthesized 2-hydroxyquinoline-4-carboxamide derivatives against OGT [3].

  • Reaction Reconstitution:

    • Procedure: In a 96-well microplate, combine 200 nM purified full-length OGT, 100 μM RBL-2 target peptide, and 0.1 mM UDP-GlcNAc in an optimized reaction buffer (25 mM Tris-HCl, pH 7.5; 1 mM DTT; 12.5 mM MgCl2). Introduce the carboxamide inhibitor at varying concentrations. Incubate at 37°C for 2 hours.

    • Causality: This step reconstitutes the cellular O-GlcNAcylation machinery in vitro. The inhibitor is introduced to competitively bind the UDP pocket. DTT maintains the enzyme's cysteine residues in a reduced state, while Mg2+ is a required cofactor for nucleotide-sugar coordination.

  • Luminescent Detection:

    • Procedure: Add UDP-Glo Detection Reagent at a 1:1 volume ratio.

    • Causality: As OGT transfers GlcNAc to the RBL-2 peptide, it releases UDP as a stoichiometric byproduct. The UDP-Glo reagent enzymatically converts this free UDP into ATP, which subsequently drives a luciferase-mediated light reaction. Luminescence is therefore directly proportional to OGT activity.

  • Self-Validation Controls:

    • Procedure: Run a "No-Enzyme" negative control and a "Vehicle-Only" (DMSO) positive control in triplicate on the same plate.

    • Validation Metric: The negative control establishes the baseline background luminescence (proving the substrate does not auto-degrade), while the positive control establishes 100% enzyme activity. A valid inhibitor will show a dose-dependent reduction in luminescence relative to the positive control.

References

  • PubChem Database : 2-Hydroxyquinoline-4-carboxylic acid (CID 85076). National Center for Biotechnology Information. Available at:[Link]

  • Frontiers in Chemistry : New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth. Zhang et al. (2020). Available at:[Link]

Structural and Pharmacological Profiling of 2-Hydroxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxyquinoline-4-carboxamide is a highly versatile, privileged heterocyclic scaffold in modern medicinal chemistry. Exhibiting dynamic tautomerism with its lactam counterpart, 2-oxo-1,2-dihydroquinoline-4-carboxamide , this molecule serves as a critical structural mimic for endogenous biomolecules such as uridine. Its unique hydrogen bond donor-acceptor profile has positioned it at the forefront of fragment-based drug design (FBDD), particularly in the development of targeted inhibitors against O-GlcNAc transferase (OGT) and various viral proteases. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic pharmacology, and self-validating experimental workflows for both synthesis and biological evaluation.

Physicochemical Properties and Structural Dynamics

To effectively utilize 2-hydroxyquinoline-4-carboxamide in drug development, a precise understanding of its quantitative physicochemical metrics is required. The data summarized in Table 1 provides the foundational parameters necessary for pharmacokinetic modeling and synthetic planning.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 2-Hydroxyquinoline-4-carboxamide
Tautomeric Name 2-Oxo-1,2-dihydroquinoline-4-carboxamide
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Monoisotopic Mass 188.05858 Da
CAS Registry Number 119438-96-9
SMILES String O=C(C1=CC(O)=NC2=CC=CC=C12)N
Topological Polar Surface Area (TPSA) 71.45 Ų
LogP (Predicted) ~1.62

Data synthesized from authoritative chemical databases[1],[2].

The Lactam-Lactim Tautomerism

A defining feature of this scaffold is its lactam-lactim tautomerism. While designated formally as a "2-hydroxyquinoline" (lactim form), the molecule predominantly exists as "2-oxo-1,2-dihydroquinoline" (lactam form) under physiological conditions and within the aqueous environments of enzyme binding pockets. This structural dynamic is non-trivial; the lactam configuration provides a highly specific hydrogen-bond donor (N-H) and acceptor (C=O) pair that is structurally analogous to the pyrimidine ring of uridine, enabling competitive binding in nucleotide-sugar processing enzymes[3].

Mechanistic Pharmacology: Targeting O-GlcNAcylation

One of the most significant applications of the 2-hydroxyquinoline-4-carboxamide scaffold is the inhibition of O-GlcNAc transferase (OGT) . OGT is an essential enzyme that catalyzes the addition of N-acetylglucosamine (GlcNAc) to serine and threonine residues of target proteins, a process heavily reliant on the donor substrate UDP-GlcNAc. Dysregulation of O-GlcNAcylation is a known driver in cancer proliferation, immune evasion, and neurodegenerative disorders.

Through fragment-based drug design, the 2-oxo-1,2-dihydroquinoline-4-carboxamide core was identified as a potent uridine mimetic. The scaffold anchors itself deep within the UDP-binding pocket of OGT. By occupying this space, it competitively excludes UDP-GlcNAc, thereby halting downstream signaling cascades that rely on post-translational glycosylation[3].

OGT_Pathway Glucose Glucose Uptake HBP Hexosamine Biosynthetic Pathway (HBP) Glucose->HBP UDP_GlcNAc UDP-GlcNAc (Donor) HBP->UDP_GlcNAc OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Glycosylation O-GlcNAcylated Protein (Altered Signaling) OGT->Glycosylation Catalysis Target Target Protein (Ser/Thr) Target->OGT Inhibitor 2-Hydroxyquinoline- 4-carboxamide Inhibitor->OGT Competitive Inhibition

Fig 1: OGT signaling pathway and competitive inhibition by uridine mimetics.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the chemical or biological choice, alongside orthogonal validation checkpoints to prevent false positives.

Synthesis of the 2-Oxo-1,2-dihydroquinoline-4-carboxamide Core

The synthesis of this scaffold requires strict control over electrophilic intermediates. The following methodology outlines a high-yield, three-step synthesis[4].

  • Scaffold Generation (Pfitzinger-type Cyclization):

    • Procedure: React isatin with malonic acid in the presence of sodium acetate and acetic acid under reflux for 24 hours.

    • Causality: The ring expansion is thermodynamically driven by the formation of the highly stable aromatic quinoline system, yielding 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

  • Carboxyl Activation:

    • Procedure: Reflux the resulting carboxylic acid with 1.2 equivalents of thionyl chloride (SOCl₂) for 2 hours. Evaporate excess SOCl₂ under reduced pressure.

    • Causality: This converts the stable carboxylic acid into a highly reactive acyl chloride. Removing excess SOCl₂ is a critical self-validating step to prevent the formation of unwanted sulfinyl amides during the subsequent amidation.

  • Amidation:

    • Procedure: Solubilize the desired amine (or ammonia) in anhydrous DMF. Add to the acid chloride in the presence of triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of the nucleophilic amine, driving the reaction equilibrium forward[4].

  • Orthogonal Validation:

    • Procedure: Confirm product integrity via LC-MS and ¹H-NMR.

    • Causality: Validates the reaction by confirming the molecular ion mass (m/z 189.06 [M+H]⁺)[5] and the presence of the characteristic amide N-H stretch, ensuring no unreacted acid chloride remains.

Synthesis_Workflow Isatin Isatin + Malonic Acid Acid 2-Oxo-1,2-dihydroquinoline- 4-carboxylic acid Isatin->Acid Cyclization Activation SOCl2 Activation (Reflux, 2h) Acid->Activation AcidChloride Acid Chloride Intermediate Activation->AcidChloride Amidation Amidation (NH3/Amine, TEA, DMF) AcidChloride->Amidation Product 2-Hydroxyquinoline- 4-carboxamide Amidation->Product Validation LC-MS & NMR Validation (m/z 189.06 [M+H]+) Product->Validation

Fig 2: Self-validating synthesis workflow for the 2-hydroxyquinoline scaffold.

Orthogonal Validation of OGT Inhibition

Evaluating the biological efficacy of 2-hydroxyquinoline-4-carboxamide derivatives requires a dual-assay approach to eliminate assay interference.

  • Primary Screening (UDP-Glo Assay):

    • Procedure: Incubate recombinant OGT, UDP-GlcNAc, and a peptide substrate with varying concentrations of the synthesized inhibitor. Add UDP-Glo reagent to convert released UDP to ATP, generating luminescence.

    • Causality: Luminescence is directly proportional to OGT activity. A decrease in signal indicates successful competitive inhibition.

    • Internal Control: Always run a "no-enzyme" control to establish baseline UDP background, and a known inhibitor (e.g., OSMI-1) to validate the assay's dynamic range.

  • Secondary Orthogonal Validation (Western Blotting):

    • Procedure: Treat target cells (e.g., K562 or AMO1 lines) with the inhibitor. Lyse cells and perform Western blotting using an O-GlcNAc specific antibody (such as RL2 or CTD110.6).

    • Causality: Quinoline derivatives can occasionally act as pan-assay interference compounds (PAINS) by quenching luminescence in the UDP-Glo assay, leading to false positives. Western blotting directly measures the physiological reduction of global O-GlcNAcylation inside the cell, bypassing in vitro optical interference and validating true target engagement[3].

References

  • PubChemLite - 2-hydroxyquinoline-4-carboxamide (C10H8N2O2). Université du Luxembourg.
  • 119438-96-9 | 2-hydroxyquinoline-4-carboxamide. BLD Pharm.
  • New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth. PubMed Central (NIH).
  • Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. PubMed Central (NIH).
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.

Sources

The Pharmacological Versatility of 2-Oxo-1,2-dihydroquinoline-4-carboxamide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxo-1,2-dihydroquinoline (carbostyril) core is a highly privileged scaffold in modern medicinal chemistry. When functionalized with a carboxamide group at the C4 position, the resulting 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives exhibit a remarkably broad spectrum of biological activities. This technical whitepaper explores the structural rationale behind this scaffold, its diverse therapeutic applications—ranging from oncology to antimicrobial and antiviral development—and the rigorous experimental workflows required to synthesize and validate these compounds.

Structural Rationale & Scaffold Privileges

The pharmacological success of the 2-oxo-1,2-dihydroquinoline-4-carboxamide framework is rooted in its unique physicochemical properties. The core structure offers a rigid, planar bicyclic system that facilitates


 stacking interactions within deep protein binding pockets.

Crucially, the scaffold presents a highly defined hydrogen-bonding network:

  • Hydrogen Bond Acceptor: The C2 carbonyl (oxo) group.

  • Hydrogen Bond Donor: The N1-H of the quinoline ring.

  • Vectorial Projection: The C4-carboxamide group allows for extensive diversification, projecting functional groups (such as amino acid esters or bulky aromatic rings) directly into solvent-exposed regions or adjacent allosteric sub-pockets of target enzymes.

This structural pre-organization makes the scaffold an ideal starting point for Fragment-Based Drug Discovery (FBDD), allowing researchers to systematically grow the fragment to optimize binding enthalpy and target selectivity.

FBDD_Workflow A Fragment Library Screening (Phenotypic & Target Assays) B Primary Hit Identification (2-Oxo-1,2-dihydroquinoline Core) A->B Identify Active Fragments C Thermodynamic Evaluation (ITC & X-ray Crystallography) B->C Assess Binding Enthalpy D Hit-to-Lead Optimization (Carboxamide Diversification) C->D Structure-Activity Relationship (SAR) E Lead Compound Generation (e.g., Target Inhibitor IC50 < 1 μM) D->E Improve Potency & ADME

FBDD workflow for optimizing 2-oxo-1,2-dihydroquinoline derivatives into potent lead compounds.

Therapeutic Applications & Mechanistic Insights

Oncology: Targeting Esophageal Squamous Cell Carcinoma (ESCC)

ESCC is a highly aggressive malignancy with limited targeted therapeutic options, historically relying on non-specific agents like cisplatin and 5-fluorouracil. Recent 1 have identified 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives as a promising new class of anti-proliferative agents[1].

  • Mechanism of Action: Structure-activity relationship (SAR) studies reveal that these compounds exert their cytotoxic effects via the modulation of autophagy. By disrupting autophagic flux, these derivatives prevent ESCC cells from recycling cellular components, ultimately triggering apoptosis.

  • Efficacy: Optimized analogues demonstrate potent anti-proliferative activities with IC₅₀ values of approximately 10 μM across multiple ESCC cell lines[1].

Antimicrobial Activity: Circumventing Fluoroquinolone Resistance

The rise of fluoroquinolone-resistant bacteria represents a critical global health threat. Fluoroquinolones traditionally target the DNA cleavage domains (GyrA/ParC) of bacterial DNA gyrase and topoisomerase IV. To overcome target-mediated resistance, researchers have utilized the 2-oxo-1,2-dihydroquinoline scaffold to2 instead[2].

  • Mechanism of Action: These derivatives act as competitive inhibitors of ATP binding. Because the GyrB ATP-binding pocket is highly conserved and distinct from the GyrA cleavage site, these compounds retain low-nanomolar potency against fluoroquinolone-resistant strains[2]. Furthermore, 3 have shown broad-spectrum antibacterial and unique fluorophore properties[3].

Mechanism_Action Gyrase Bacterial DNA Gyrase (Holoenzyme) GyrA GyrA Subunit (DNA Cleavage) Gyrase->GyrA GyrB GyrB Subunit (ATPase Domain) Gyrase->GyrB Outcome Inhibition of DNA Supercoiling & Bacterial Cell Death GyrA->Outcome GyrB->Outcome FQ Fluoroquinolones (Resistance Prone) FQ->GyrA Inhibits Quinolone 2-Oxo-1,2-dihydroquinoline Derivatives Quinolone->GyrB Competes with ATP

Divergent mechanisms of action between fluoroquinolones and 2-oxo-1,2-dihydroquinoline derivatives.
Epigenetic & Metabolic Regulation: OGT Inhibition

O-GlcNAc transferase (OGT) is the sole enzyme responsible for the O-GlcNAcylation of intracellular proteins, a metabolic process heavily implicated in cancer and immune diseases. Utilizing a fragment growth approach,4 were identified as promising OGT inhibitors[4]. By elongating the fragment toward the O-GlcNAc binding pocket to mimic UDP, researchers achieved IC₅₀ values between 116.0 and 144.5 μM, proving the scaffold's utility in targeting complex epigenetic regulators[4].

Antiviral Activity: HIV-1 RNaseH Inhibition

The scaffold also demonstrates significant antiviral potential. Specific derivatives, such as5, act as selective inhibitors of the HIV-1 Reverse Transcriptase RNaseH domain[5]. The presence of the 3-hydroxy and 4-carboxamide groups allows the molecule to effectively chelate the essential Mg²⁺ ions within the RNaseH catalytic site, yielding an IC₅₀ of 19 μM[5].

Quantitative Data Summary

The following table synthesizes the biological targets, structural modifications, and representative efficacies of the 2-oxo-1,2-dihydroquinoline-4-carboxamide class:

Target / Disease ContextDerivative Class / ModificationKey Mechanism of ActionRepresentative Efficacy (IC₅₀)
ESCC (Cancer) 2-Oxo-1,2-dihydroquinoline-4-carboxamidesAutophagy modulation / Apoptosis~10 μM (Anti-proliferative)
DNA Gyrase (Antibacterial) 8-(Methylamino)-2-oxo-1,2-dihydroquinoline derivativesGyrB/ParE ATPase competitive inhibition0.0017 μM (E. coli DNA Gyrase)
OGT (Epigenetic/Metabolic) Elongated UDP-mimetic fragmentsO-GlcNAc Transferase inhibition116.0 - 144.5 μM
HIV-1 RNaseH (Antiviral) 3-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxamidesActive site Mg²⁺ chelation19 μM
Gram-negative/positive Bacteria Amino acid esters of 2-quinolonesDisruption of bacterial replicationVariable (Broad-spectrum)

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of these derivatives.

Protocol A: Synthesis of 2-Oxo-1,2-dihydroquinoline-4-carboxamide Derivatives

This protocol utilizes a highly efficient two-step nucleophilic acyl substitution workflow.

  • Acyl Chloride Formation: Suspend 1.0 equivalent of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in an excess of thionyl chloride (SOCl₂, 1.2 mol eq.). Reflux the mixture for 2 hours.

    • Causality/Rationale: SOCl₂ converts the stable, unreactive carboxylic acid into a highly electrophilic acyl chloride intermediate. The generation of SO₂ and HCl gases drives the reaction forward (Le Chatelier's principle).

  • Solvent Evaporation: Remove excess SOCl₂ under strictly reduced pressure.

    • Causality/Rationale: Residual SOCl₂ will aggressively react with the amine nucleophile in the next step, forming unwanted sulfonamide byproducts and drastically reducing the yield.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DMF. Slowly add 1.5 equivalents of the desired amine (e.g., a protected amino acid) and 3.3 equivalents of triethylamine (TEA). Stir at room temperature for 12 hours.

    • Causality/Rationale: TEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl generated during amidation, preventing the amine reactant from becoming protonated (which would render it non-nucleophilic and halt the reaction).

  • Purification: Quench with ice water, filter the resulting precipitate, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

This assay validates the mechanistic targeting of the GyrB ATPase domain.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine relaxed pBR322 plasmid DNA (0.5 μg), E. coli DNA gyrase (1 U), and varying concentrations of the synthesized inhibitor in a standardized assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, and 1 mM ATP).

    • Causality/Rationale: The inclusion of 1 mM ATP is critical. Because these derivatives are designed as competitive inhibitors of the ATPase domain, the assay must be conducted at physiological ATP concentrations to accurately determine the true competitive IC₅₀.

  • Incubation: Incubate the mixture at 37°C for 60 minutes to allow the holoenzyme to introduce negative supercoils into the plasmid.

  • Quenching: Terminate the reaction by adding a stop buffer containing 50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA.

    • Causality/Rationale: EDTA acts as a strong chelating agent, sequestering the Mg²⁺ ions required for the catalytic function of the GyrA cleavage domain, thereby instantly freezing the enzymatic reaction.

  • Analysis: Resolve the DNA topoisomers on a 1% agarose gel (1X TAE buffer) at 80V for 2 hours. Stain with ethidium bromide and quantify the supercoiled DNA band intensity using densitometry to calculate the IC₅₀.

References

  • Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry / PubMed.1

  • Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors. ACS Omega / PMC.2

  • New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth. Frontiers in Chemistry / PubMed.4

  • Active site and allosteric inhibitors of the ribonuclease H activity of HIV reverse transcriptase. PMC.5

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.3

Sources

2-Hydroxyquinoline-4-carboxamide: A Premier Scaffold for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper for Medicinal Chemists & Drug Discovery Scientists

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), the 2-hydroxyquinoline-4-carboxamide (2-HQC) scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Often existing in equilibrium with its 2-oxo-1,2-dihydroquinoline tautomer, this scaffold offers a unique combination of rigid geometry, defined hydrogen-bonding motifs, and multiple vectors for synthetic expansion.

This guide analyzes the 2-HQC scaffold as a starting point for FBDD, detailing its tautomeric behavior, synthetic accessibility, and proven utility in targeting kinases, viral polymerases, and dehydrogenases.

Chemical Architecture & Tautomerism

The Tautomeric Switch

A critical feature of this scaffold is the lactam-lactim tautomerism. While often referenced as "2-hydroxy," the molecule predominantly exists as the 2-oxo (2-quinolone) tautomer in aqueous solution and solid state. This distinction is vital for molecular docking and pharmacophore modeling.

  • 2-Hydroxy form (Lactim): Aromatic pyridine ring; OH acts as H-bond donor/acceptor.

  • 2-Oxo form (Lactam): Non-aromatic amide-like ring; NH is a strong H-bond donor; Carbonyl O is a strong acceptor.

Implication for FBDD: The 2-oxo form presents a Donor-Acceptor (D-A) motif at the N1-O2 interface, mimicking the nucleobase pairing seen in DNA/RNA, which explains its high affinity for polymerase active sites and ATP-binding pockets.

Physicochemical Profile (Rule of 3 Compliance)

The bare scaffold (MW ~188 Da) is an ideal "Fragment" starting point, leaving ample room for growth while adhering to Astex’s Rule of 3:

PropertyValue (Approx)FBDD Suitability
MW 188.18 DaHigh (Allows addition of ~300 Da)
cLogP 0.8 - 1.2High (Good solubility for NMR/SPR screening)
H-Bond Donors 2 (Amide NH, Ring NH/OH)High (Directional binding)
H-Bond Acceptors 2-3 (Amide O, Ring O, Ring N)High
PSA ~65 ŲHigh (Permeability potential)

Strategic Growth Vectors

To transition from a millimolar fragment to a nanomolar lead, specific positions on the scaffold must be exploited.

Vector Analysis
  • Vector A (4-Carboxamide Nitrogen): The primary vector for diversity. Substituents here often engage the "solvent front" or adjacent hydrophobic pockets.

  • Vector B (C3 Position): A steric "gatekeeper" position. Small groups (F, Cl, Me) here can twist the 4-carboxamide out of planarity, locking active conformations.

  • Vector C (N1 Position): Alkylation here locks the tautomer in the 2-oxo form and can reach specific sub-pockets (e.g., ribose binding sites in kinases).

  • Vector D (Benzenoid Ring C5-C8): Used for electronic tuning (F, Cl) or pi-stacking interactions.

Visualization: Growth Vectors

G Scaffold 2-Oxo-1,2-dihydro quinoline-4-carboxamide N1 N1 Vector (Solubility/Tautomer Lock) Scaffold->N1 Alkylation C3 C3 Vector (Conformation Control) Scaffold->C3 Halogenation Amide 4-Carboxamide (Primary Interaction) Scaffold->Amide Amide Coupling Benzo Benzenoid (C5-C8) (Electronic Tuning) Scaffold->Benzo Substitutions

Figure 1: Strategic growth vectors on the 2-oxo-quinoline scaffold. Colors indicate distinct chemical spaces accessible from the core.

Synthetic Accessibility & Protocols

The utility of a fragment is defined by how easily it can be modified. The 2-HQC scaffold is highly accessible via the Pfitzinger Reaction or Isatin Chemistry , providing a self-validating synthetic platform.

Primary Synthetic Workflow
  • Starting Material: Isatin (commercially abundant).

  • Expansion: Reaction with malonic acid or acetic anhydride yields the quinoline-4-carboxylic acid.

  • Functionalization: Conversion to the amide via standard coupling.

Visualization: Synthesis Pathway

Synthesis Isatin Isatin (Starting Material) Intermed 2-Hydroxyquinoline- 4-carboxylic Acid Isatin->Intermed Pfitzinger Reaction (Ac2O/KOH or Malonic Acid) Chloride Acid Chloride / Activated Ester Intermed->Chloride SOCl2 or HATU/DMF Final 2-Hydroxyquinoline- 4-carboxamide (Target Scaffold) Chloride->Final R-NH2 (Amine) Base

Figure 2: The Pfitzinger synthetic route allows rapid generation of 4-carboxamide analogs from isatin precursors.

Detailed Protocol: Amide Coupling (The "Grow" Step)

This protocol describes the conversion of the carboxylic acid core to a functionalized amide fragment.

Reagents:

  • 2-Hydroxyquinoline-4-carboxylic acid (1.0 eq)

  • Target Amine (R-NH2) (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Methodology:

  • Activation: Dissolve 2-hydroxyquinoline-4-carboxylic acid in DMF (0.1 M). Add DIPEA and stir for 5 minutes. Add HATU and stir for 15 minutes at room temperature (RT) to form the activated ester. Checkpoint: Solution typically turns yellow.

  • Coupling: Add the Target Amine. Stir at RT for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine.

  • Purification: If precipitation occurs during workup (common for planar quinolines), filter the solid. Otherwise, purify via flash chromatography (DCM/MeOH gradient).

Case Studies in Drug Discovery

Case Study 1: Antimalarial PfEF2 Inhibitors
  • Target: Plasmodium falciparum Elongation Factor 2 (PfEF2).

  • Mechanism: The quinoline-4-carboxamide core binds to a unique pocket on the ribosome-translocase complex.

  • Key Insight: The 4-carboxamide moiety forms critical hydrogen bonds with the protein backbone, while the quinoline ring stacks between hydrophobic residues.

  • Outcome: Optimization led to DDD107498 , a potent antimalarial candidate with nanomolar efficacy [1].[1]

Case Study 2: DHODH Inhibitors (Brequinar Analogs)
  • Target: Dihydroorotate Dehydrogenase (DHODH), essential for pyrimidine synthesis in cancer cells.

  • Mechanism: Brequinar analogs utilize the quinoline-4-carboxylic acid/amide motif to chelate the active site and mimic the substrate.

  • SAR Finding: Substitution at the C2 position (replacing the oxo/hydroxy with aryl groups) and the C4-acid/amide is critical for potency. The 2-oxo-quinoline scaffold serves as a bioisostere for the naphthoquinone ring of the natural substrate ubiquinone [2].

References

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522, 315–320.

  • Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(11), 5416–5442.

  • Chen, S., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 155, 516-530.

  • Wyllie, S., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.[1] Journal of Medicinal Chemistry, 59(19), 8955-8966.

Sources

An In-depth Technical Guide to 2-Hydroxyquinoline-4-carboxamide in O-GlcNAc Transferase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-GlcNAc Transferase (OGT) stands as a pivotal enzyme in cellular physiology, catalyzing the essential post-translational modification known as O-GlcNAcylation. This process, the attachment of N-acetylglucosamine (GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins, is a critical nutrient sensor and regulator of a vast array of cellular processes, including signal transduction, transcription, and cell cycle progression.[1][2] Dysregulation of OGT activity and the resulting aberrant O-GlcNAcylation have been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[3][4] Consequently, OGT has emerged as a compelling therapeutic target. However, the development of potent, selective, and cell-permeable OGT inhibitors has been a significant challenge. This guide provides a comprehensive technical overview of a promising class of OGT inhibitors built upon the 2-hydroxyquinoline-4-carboxamide scaffold. We will delve into the discovery, mechanism of action, structure-activity relationships, and the experimental methodologies used to validate these compounds, offering field-proven insights for researchers aiming to explore this therapeutic avenue.

The Central Role of O-GlcNAc Transferase (OGT) in Cellular Homeostasis and Disease

O-GlcNAcylation is a dynamic and reversible post-translational modification regulated by the balanced activities of two enzymes: OGT, which attaches the GlcNAc moiety from the donor substrate UDP-GlcNAc, and O-GlcNAcase (OGA), which removes it.[4][5] Unlike complex glycosylation, which occurs in the Golgi apparatus, O-GlcNAcylation is a modification of intracellular proteins. OGT is highly sensitive to the cellular concentration of UDP-GlcNAc, a product of the hexosamine biosynthetic pathway which is, in turn, dependent on glucose availability.[1] This positions OGT as a critical sensor of the cell's metabolic state.

Elevated glucose levels, as seen in diabetes, or increased glucose uptake by cancer cells, lead to higher UDP-GlcNAc concentrations and subsequent hyper-O-GlcNAcylation of proteins.[1][3] This aberrant modification can disrupt normal cellular signaling. For instance, increased O-GlcNAcylation has been shown to impede insulin signaling, contributing to insulin resistance.[3] In cancer, elevated OGT levels are associated with tumor growth, metastasis, and resistance to therapy.[3][6] Furthermore, dysregulated O-GlcNAcylation is linked to the pathogenesis of neurodegenerative conditions like Alzheimer's disease.[4] The profound impact of OGT on these disease states underscores the urgent need for specific inhibitors to serve as both research tools and potential therapeutics.[1]

cluster_0 Cellular Nutrient Status cluster_1 Hexosamine Biosynthetic Pathway (HBP) cluster_2 O-GlcNAc Cycling cluster_3 Cellular Outcomes & Disease States Glucose Glucose UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc HBP OGT OGT (O-GlcNAc Transferase) UDP_GlcNAc->OGT Substrate Protein_OGlcNAc O-GlcNAcylated Protein OGT->Protein_OGlcNAc Catalyzes Addition OGA OGA (O-GlcNAcase) Protein Substrate Protein (Ser/Thr) OGA->Protein Catalyzes Removal Protein->OGT Protein_OGlcNAc->OGA Substrate Signaling Altered Signaling Protein_OGlcNAc->Signaling Transcription Gene Transcription Protein_OGlcNAc->Transcription Stability Protein Stability Protein_OGlcNAc->Stability Disease Cancer, Diabetes, Neurodegeneration Signaling->Disease Transcription->Disease Stability->Disease

Figure 1: The O-GlcNAc cycling pathway.

Discovery via Fragment-Based Design: The 2-Hydroxyquinoline-4-carboxamide Scaffold

The development of OGT inhibitors has historically been challenging, with many early compounds suffering from a lack of specificity, poor cell permeability, or off-target effects.[4][7][8] A significant breakthrough came from the application of fragment-based drug design (FBDD) and structure-based virtual screening.[4][7] This approach led to the identification of the 2-hydroxyquinoline-4-carboxamide (also referred to as 2-oxo-1,2-dihydroquinoline-4-carboxamide) scaffold as a promising starting point.[4][9]

The rationale behind this discovery lies in its ability to act as a uridine mimetic. The OGT active site has distinct pockets for its bisubstrate: UDP-GlcNAc. The 2-hydroxyquinoline-4-carboxamide core was predicted, and later confirmed, to bind within the uridine diphosphate (UDP) binding subpocket of the enzyme.[4][10] This strategic positioning allows the scaffold to serve as an anchor from which further chemical modifications can be made to improve potency and selectivity.

Mechanism of Action: Targeting the UDP Binding Pocket

The inhibitory action of the 2-hydroxyquinoline-4-carboxamide scaffold is rooted in its structural mimicry of the uridine component of UDP-GlcNAc. This allows it to function as a competitive inhibitor with respect to the UDP-GlcNAc substrate.[6]

Structural Insights:

  • Uridine Mimicry: The 2-hydroxyquinoline core effectively occupies the space normally filled by the uracil ring of UDP.[10]

  • Key Hydrogen Bonds: A critical feature for its binding is the hydrogen bond donor-acceptor pair on the quinolinone ring. This pair forms crucial hydrogen bonds with the backbone of residues within the UDP-binding site, anchoring the inhibitor in the correct orientation.[1][4]

  • Carboxamide Extension: The carboxamide group at the 4-position extends towards the diphosphate binding region of the active site, allowing for further interactions and providing a vector for chemical elaboration to enhance binding affinity.[1]

cluster_0 OGT Active Site cluster_1 Inhibitor Molecule UDP_Pocket Uridine Binding Pocket Phosphate_Pocket Diphosphate Binding Region GlcNAc_Pocket GlcNAc Binding Pocket Quinoline_Core 2-Hydroxyquinoline Core Quinoline_Core->UDP_Pocket Binds (H-Bonds) Carboxamide Carboxamide Side Chain Carboxamide->Phosphate_Pocket Extends Towards

Figure 2: Inhibitor binding in the OGT active site.

Structure-Activity Relationship (SAR) and Lead Optimization

Initial fragment hits based on the 2-hydroxyquinoline-4-carboxamide scaffold displayed modest inhibitory activity, typically in the micromolar range.[9] Extensive SAR studies have been conducted to improve potency. For example, the compound designated F20, which features a 4-(aminomethyl)benzoic acid moiety attached to the core scaffold, was identified as one of the more potent early inhibitors.[4] However, further elongation of this compound did not lead to a remarkable improvement in OGT inhibition, suggesting that interactions within the GlcNAc binding pocket may not be the most critical factor for this particular series.[9] This insight is crucial for guiding future design strategies, which might focus more on optimizing interactions within the UDP and diphosphate binding regions.

Table 1: Inhibitory Potency of Selected 2-Hydroxyquinoline-4-carboxamide Derivatives

Compound IDDescriptionIC50 (µM)Reference
F20Elongated with 4-(aminomethyl)benzoic acid117.6[9]
3bNew fragment extension116.0[9]
6bElongated toward GlcNAc pocket144.5[9]

Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes within the cited studies.

Experimental Protocol: In Vitro OGT Inhibition Assay

Validating potential OGT inhibitors requires robust and reliable enzymatic assays. The UDP-Glo™ Glycosyltransferase Assay is a widely used method that measures the amount of UDP produced during the glycosyltransferase reaction.[4][5]

Protocol: UDP-Glo™ Glycosyltransferase Assay

Objective: To determine the IC50 value of a test compound (e.g., a 2-hydroxyquinoline-4-carboxamide derivative) against human OGT.

Materials:

  • Recombinant human OGT

  • UDP-GlcNAc (donor substrate)

  • Peptide substrate (e.g., a known OGT substrate peptide like CKII)[3]

  • Test inhibitor compound dissolved in DMSO

  • UDP-Glo™ Glycosyltransferase Assay Kit (containing UDP Detection Reagent)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration for screening is 1 mM, with subsequent dilutions to generate a dose-response curve.

  • Reaction Setup:

    • In each well of the microplate, add 5 µL of the test compound dilution or DMSO (for positive and negative controls).

    • Add 10 µL of OGT enzyme and peptide substrate mix (pre-diluted in Assay Buffer).

    • Initiate the enzymatic reaction by adding 10 µL of UDP-GlcNAc (pre-diluted in Assay Buffer). The final volume is 25 µL.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60 minutes). This time should be within the linear range of the enzyme reaction.

  • UDP Detection:

    • Add 25 µL of UDP-Glo™ Detection Reagent to each well. This reagent contains an enzyme that converts the UDP product to ATP, and a luciferase that uses the newly formed ATP to generate a light signal.

    • Incubate the plate at room temperature for 60 minutes to allow the detection reaction to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Self-Validation and Trustworthiness: A critical consideration when using the UDP-Glo™ assay is the potential for interference, especially with compounds that mimic UDP.[9] Some inhibitors may interfere with the detection reagents, leading to false-positive results. It is imperative to perform counter-screens or use an orthogonal assay, such as a fluorescence resonance energy transfer (FRET)-based assay, to validate primary hits.[5][9] FRET assays can provide a direct measure of peptide glycosylation, offering a complementary and confirmatory data point.[5]

Start Start: Prepare Reagents Step1 1. Dispense Inhibitor/DMSO into 96-well plate Start->Step1 Step2 2. Add OGT Enzyme and Peptide Substrate Mix Step1->Step2 Step3 3. Initiate Reaction: Add UDP-GlcNAc Step2->Step3 Step4 4. Incubate at RT (e.g., 60 min) Step3->Step4 Step5 5. Stop & Detect: Add UDP-Glo™ Reagent Step4->Step5 Step6 6. Incubate at RT (60 min) Step5->Step6 Step7 7. Read Luminescence Step6->Step7 End End: Analyze Data (IC50) Step7->End

Figure 3: Workflow for the UDP-Glo™ OGT inhibition assay.

Therapeutic Potential and Future Outlook

The 2-hydroxyquinoline-4-carboxamide scaffold represents a validated and promising starting point for the development of next-generation OGT inhibitors.[7] By modulating the activity of OGT, these compounds have the potential to impact a wide range of diseases.

  • Oncology: OGT inhibition can disrupt cancer cell signaling, reduce proliferation, and potentially enhance the efficacy of conventional chemotherapies.[6] Recent studies also suggest that inhibiting OGT can activate antitumor immunity by linking the cGAS-STING pathway to DNA damage response in tumor cells.[2]

  • Metabolic Disorders: By targeting OGT, it may be possible to restore normal insulin sensitivity and glucose homeostasis, offering a novel therapeutic approach for type 2 diabetes and obesity.[6]

  • Neurodegenerative Diseases: Modulating O-GlcNAcylation levels through OGT inhibition may help mitigate neuroinflammation and protein aggregation associated with conditions like Alzheimer's disease.[6] Furthermore, OGT inhibitors have been shown to promote autophagy, a key cellular process for clearing misfolded proteins, in cortical neurons.[11]

The path forward requires continued medicinal chemistry efforts to optimize the 2-hydroxyquinoline-4-carboxamide scaffold. The primary goals are to enhance potency into the nanomolar range, improve selectivity over other glycosyltransferases and ATP-dependent enzymes, and engineer favorable pharmacokinetic and pharmacodynamic properties for in vivo efficacy. The development of such tool compounds will be invaluable for further dissecting the complex biology of OGT and validating its potential as a transformative therapeutic target.

References

  • Potent OGT inhibitors for the treatment of cancer and diabetic complications. (n.d.). Google Tech Transfer.
  • What are OGT inhibitors and how do they work? (2024, June 25). Novoprolabs.
  • Weiss, U., et al. (2021). New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth. Frontiers in Chemistry.
  • Weiss, U., et al. (2021). New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth. ResearchGate.
  • Trapannone, R., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules.
  • Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. (2023). Bentham Science.
  • Fragments and compounds inhibition potency against OGT. (n.d.). ResearchGate.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI.
  • Mabire, D., et al. (2005). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry.
  • Zhang, Z., et al. (2018). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. Organic & Biomolecular Chemistry.
  • Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway. (2024). eLife.
  • Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. (2022). Molecules.
  • Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. (2018). European Journal of Medicinal Chemistry.
  • Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons. (2020). MDPI.
  • A small molecule that inhibits OGT activity in cells. (2013). Nature Chemical Biology.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-Hydroxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the synthesis of 2-hydroxyquinoline-4-carboxamide (also designated as 2-oxo-1,2-dihydroquinoline-4-carboxamide) starting from 2-hydroxyquinoline-4-carboxylic acid .

The Chemoselective Challenge

The synthesis presents a specific chemoselective challenge due to the lactam-lactim tautomerism inherent in the 2-hydroxyquinoline scaffold.

  • Risk Factor: The use of aggressive chlorinating agents (e.g.,

    
     or refluxing 
    
    
    
    ) to generate an acid chloride intermediate frequently results in the chlorination of the 2-position, yielding the impurity 2-chloroquinoline-4-carboxamide rather than the desired 2-hydroxy target.
  • Solubility: The starting carboxylic acid exhibits poor solubility in standard organic solvents (DCM, Toluene) due to strong intermolecular hydrogen bonding and high crystal lattice energy (

    
    ), necessitating the use of polar aprotic solvents or ester intermediates.[1]
    

To ensure high purity and reproducibility, this guide rejects the Thionyl Chloride route in favor of two superior methodologies:

  • Method A (Direct): CDI-Mediated One-Pot Amidation (Ideal for Discovery/Lab Scale).

  • Method B (Indirect): Fischer Esterification followed by Aminolysis (Ideal for Scale-Up).

Chemical Pathway Visualization

The following diagram outlines the decision logic and reaction pathways, highlighting the critical avoidance of the 2-chloro impurity.

G Start 2-Hydroxyquinoline- 4-carboxylic acid SOCl2 Route C: SOCl2 (High Risk) Start->SOCl2 CDI_Route Route A: CDI/DMF (Recommended) Start->CDI_Route Ester_Route Route B: MeOH/H2SO4 (Scale-Up) Start->Ester_Route Impurity IMPURITY: 2-Chloroquinoline- 4-carboxamide SOCl2->Impurity Chlorination at C2 Intermediate_A Acyl-Imidazole Intermediate CDI_Route->Intermediate_A Activation Product TARGET: 2-Hydroxyquinoline- 4-carboxamide Intermediate_A->Product + NH4 source Intermediate_B Methyl Ester Intermediate Ester_Route->Intermediate_B Reflux Intermediate_B->Product NH3/MeOH

Figure 1: Synthetic pathway selection. Route A and B preserve the 2-hydroxy motif, while Route C risks chlorination.[1]

Method A: CDI-Mediated One-Pot Synthesis (Recommended)

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid as an acyl imidazole, which reacts with ammonium acetate or aqueous ammonia.[1] This method is preferred for gram-scale synthesis as it avoids isolation of intermediates and maintains mild conditions.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 2-Hydroxyquinoline-4-carboxylic acid (1.0 eq)

  • Activator: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

  • Amine Source: Ammonium Acetate (

    
    ) (3.0 eq) or 25% Aqueous Ammonia.[1]
    
  • Solvent: Anhydrous DMF (Dimethylformamide). Note: DCM is unsuitable due to solubility.

  • Equipment: Round-bottom flask, inert gas (

    
    ) line, oil bath.
    
Step-by-Step Protocol
  • Activation Phase:

    • Charge a dry flask with 2-Hydroxyquinoline-4-carboxylic acid (1.0 g, 5.29 mmol) and anhydrous DMF (10 mL).[1]

    • Add CDI (1.03 g, 6.35 mmol) in one portion.

    • Observation: Evolution of

      
       gas will occur.
      
    • Stir the mixture at 50°C for 1–2 hours. The solution should become clear or mostly homogeneous as the acyl imidazole forms.

  • Amidation Phase:

    • Cool the mixture to Room Temperature (RT).

    • Add Ammonium Acetate (1.22 g, 15.8 mmol) in one portion.

    • Stir at RT for 4–6 hours . Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Work-up & Isolation:

    • Pour the reaction mixture slowly into ice-cold water (50 mL) with vigorous stirring.

    • The product should precipitate as a white to off-white solid.

    • Adjust pH to ~7 if necessary (though usually not required with ammonium acetate).

    • Filter the solid using a Buchner funnel.

    • Wash: Wash the cake with water (

      
       mL) followed by cold diethyl ether (
      
      
      
      mL) to remove residual DMF.
  • Drying:

    • Dry under vacuum at 50°C overnight.

Expected Yield: 75–85% Purity: >95% (HPLC)[1][2]

Method B: Methyl Ester Aminolysis (Scale-Up Robustness)

For multi-gram or kilogram scale-up, converting the acid to a methyl ester increases solubility and allows for purification before the final amidation step.

Step 1: Fischer Esterification[1][6]
  • Suspend 2-Hydroxyquinoline-4-carboxylic acid (10 g) in Methanol (100 mL).

  • Add concentrated Sulfuric Acid (

    
    , 1.0 mL) dropwise.
    
  • Reflux for 12–16 hours. The solid will eventually dissolve or change form.

  • Cool to RT. The methyl ester often precipitates upon cooling. If not, concentrate the solvent to 25% volume and pour into ice water.[1]

  • Filter and dry the Methyl 2-hydroxyquinoline-4-carboxylate .

Step 2: Aminolysis[1]
  • Suspend the methyl ester (from Step 1) in Methanol (50 mL).

  • Option A (Gas): Bubble anhydrous

    
     gas through the solution at 
    
    
    
    until saturation, then seal and stir at RT for 24h.
  • Option B (Liquid): Add 7N Ammonia in Methanol (10 eq) or 28% Aqueous Ammonium Hydroxide (excess).[1]

    • Note: Aqueous ammonia requires longer reaction times and may require mild heating (40°C), but the ester is generally reactive enough.[1]

  • The product, 2-Hydroxyquinoline-4-carboxamide , is less soluble than the ester and will precipitate.

  • Filter, wash with cold methanol, and dry.[1]

Analytical Data & Validation

To validate the synthesis, compare obtained spectral data against these reference parameters.

ParameterSignal / ValueAssignment
Appearance Off-white to pale yellow powderSolid State
Melting Point > 300°C (Decomposes)High lattice energy typical of quinolones
MS (ESI+) m/z = 189.06

Target Mass (MW 188.[3][4]18)
1H NMR

11.8-12.0 (br s, 1H)
Lactam NH (Ring)
(DMSO-d6)

7.8 - 8.2 (br s, 2H)
Amide

(Exocyclic)

7.2 - 7.6 (m, 4H)
Aromatic Protons + H3

Key Diagnostic:

  • Absence of a peak at ~1720

    
     (Acid C=O) and appearance of amide doublets in NMR confirm conversion.
    
  • Absence of Chlorine isotope pattern (3:1 ratio of M/M+2) in MS confirms no chlorination occurred.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Solubility in DMF High crystal lattice energy of starting material.Gently heat to 60°C during CDI activation. Ensure reagents are anhydrous.
Incomplete Reaction (Method A) CDI hydrolysis due to moisture.Use fresh CDI. Flush flask with Nitrogen.
Product is Colored (Yellow/Brown) Oxidation of quinoline ring or trace impurities.Recrystallize from Glacial Acetic Acid or DMF/Water.
Chlorinated Impurity Detected Use of SOCl2 or impure reagents.[5]STOP. Switch to Method A (CDI) or Method B (Ester). Do not use thionyl chloride.

References

  • General Amidation Protocols: Conversion of Carboxylic Acids to Amides. Chemistry LibreTexts. Retrieved from [Link][1][3][5][2][6]

  • One-Pot Synthesis Context: A New One-Pot Synthesis of Quinoline-2-carboxylates. NCBI (Contextual reference for quinoline handling). Retrieved from [Link]

  • Thionyl Chloride Risks: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids. Master Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Amidation of 2-Hydroxyquinoline-4-Carboxylic Acid via Thionyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the chemical conversion of 2-hydroxyquinoline-4-carboxylic acid (also known as Kynurenic Acid) to its corresponding amide derivatives using thionyl chloride (


) .

Introduction & Chemical Context

2-Hydroxyquinoline-4-carboxylic acid (CAS: 84906-81-0) is a critical scaffold in medicinal chemistry, particularly in the development of NMDA receptor antagonists and neuroprotective agents. Structurally, it exhibits lactam-lactim tautomerism (2-hydroxyquinoline


 2-quinolone), which significantly influences its reactivity.

The direct amidation of the carboxylic acid moiety using thionyl chloride presents a specific chemoselectivity challenge:

  • Target Reaction: Activation of the

    
    -carboxylic acid to the acid chloride (
    
    
    
    ).
  • Competing Side Reaction: Chlorination of the

    
    -hydroxyl group to form a 2-chloroquinoline derivative.
    

While phosphorus oxychloride (


) is typically used to intentionally convert the 2-hydroxy group to a 2-chloro group, thionyl chloride (

)
is milder. However, under vigorous reflux or Vilsmeier-Haack conditions (DMF catalysis),

can also chlorinate the 2-position. This protocol is designed to maximize selectivity for the

-acid chloride while preserving the 2-hydroxy/2-oxo motif.
Key Reaction Pathway

The transformation proceeds via an acyl chlorosulfite intermediate , followed by nucleophilic attack by chloride to form the acid chloride.[1] The subsequent addition of an amine yields the target amide.[2]

ReactionPathway Start 2-Hydroxyquinoline- 4-carboxylic acid Inter Acid Chloride Intermediate Start->Inter SOCl2, Reflux (- SO2, - HCl) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Inter Side Side Product: 2-Chloroquinoline derivative Inter->Side Excess Heat/DMF (Over-chlorination) Product Target Amide: 2-Hydroxyquinoline- 4-carboxamide Inter->Product Amine, Base (Schotten-Baumann) Amine Primary/Secondary Amine (HNR2)

Figure 1: Reaction pathway highlighting the target amidation and potential 2-chloro side reaction.

Critical Process Parameters (CPP)

To ensure reproducibility and high yield, the following parameters must be strictly controlled.

ParameterRecommended ValueRationale
Stoichiometry (

)
5.0 – 10.0 equivalentsExcess

acts as both reagent and solvent to solubilize the high-melting starting material.
Catalyst (DMF) Avoid or Trace (<0.1%) DMF forms a Vilsmeier reagent that aggressively chlorinates the 2-OH position. Omit to preserve the 2-hydroxy group.
Temperature Reflux (

C)
Required to drive the formation of the acid chloride due to the electron-poor nature of the quinoline ring.
Reaction Time 2 – 4 HoursExtended reflux (>6h) increases the risk of 2-chlorination.
Solvent Neat (

) or Toluene
Neat is preferred for solubility. Toluene is used if a co-solvent is required for thermal control.

Experimental Protocol

Phase A: Formation of Acid Chloride

Objective: Convert 2-hydroxyquinoline-4-carboxylic acid to 2-hydroxyquinoline-4-carbonyl chloride.

  • Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a

    
     drying tube or nitrogen inlet.
    
    • Note: The starting material is a high-melting solid (

      
      C) and is sparingly soluble in most organic solvents.
      
  • Addition: Charge the flask with 2-hydroxyquinoline-4-carboxylic acid (1.0 g, 5.29 mmol) .

  • Reagent: Add thionyl chloride (5.0 mL, ~68 mmol) carefully.

    • Safety: Perform in a fume hood.

      
       releases 
      
      
      
      and
      
      
      gas.[1][3][4][5]
  • Reaction: Heat the suspension to reflux (

    
    C) .
    
    • Observation: The solid should slowly dissolve or form a finer suspension over 1-2 hours. The evolution of gas (

      
      ) indicates reaction progress.
      
  • Monitoring: Monitor by TLC (ensure a quenched aliquot is used, e.g., into methanol to form the methyl ester).

  • Isolation: Once complete, cool the mixture to room temperature.

    • Evaporation: Remove excess thionyl chloride under reduced pressure (rotary evaporator with a base trap).

    • Azeotrope: Add anhydrous toluene (10 mL) and evaporate again to remove trace

      
       and 
      
      
      
      . Repeat twice.
    • Result: The acid chloride is typically obtained as a yellow/tan solid. Use immediately for the next step.

Phase B: Amidation (Schotten-Baumann Conditions)

Objective: React the acid chloride with the target amine to form the amide.

  • Preparation: Suspend the freshly prepared acid chloride in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (20 mL).

    • Solubility Note: If the acid chloride is insoluble, use anhydrous DMF (minimal volume) or proceed as a suspension (heterogeneous reaction).

  • Amine Addition: In a separate vessel, mix the Target Amine (1.1 equiv) with Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv) in DCM (5 mL).

  • Coupling: Cool the acid chloride suspension to

    
    C  (ice bath). Add the amine/base solution dropwise over 10 minutes.
    
  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Quench: Add water (20 mL).

    • Precipitation: often the product precipitates directly upon adding water if DCM is removed. Filter the solid.[6][7]

    • Extraction (Alternative): If the product is soluble in organic solvent, wash the organic layer with 1N HCl (to remove unreacted amine), sat.

      
       (to remove unreacted acid), and brine. Dry over 
      
      
      
      .[2]
Phase C: Purification & Validation
  • Recrystallization: Ethanol or Methanol/Water mixtures are common solvents for 2-hydroxyquinoline derivatives.

  • Validation:

    • 1H NMR: Check for the disappearance of the carboxylic acid proton (broad, >11 ppm) and the appearance of amide N-H signals.

    • Mass Spec: Confirm the molecular ion

      
      .
      
    • Check for 2-Cl impurity: Look for a shift in the aromatic protons. 2-Chloro derivatives typically lack the broad lactam NH signal often seen in the 2-hydroxy (2-quinolone) tautomer.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Product contains 2-Chloro impurity Reaction temperature too high or DMF used.Reduce reaction temp (use Toluene reflux at

C with 2 eq

instead of neat). Eliminate DMF.
Low Yield / Incomplete Reaction Poor solubility of starting material.Increase

volume or sonicate the starting material before heating to increase surface area.
Product is a salt Incomplete removal of HCl or Base.Wash the final solid thoroughly with water and dilute HCl (if the product is not basic).
Starting Material Unchanged Old/Hydrolyzed

.
Distill

before use or use a fresh bottle. Add a drying tube.
Mechanistic Check: The 2-Chloro Risk

If the 2-chloro derivative is formed (observed by MS or NMR), it can often be converted back to the 2-hydroxy form by acidic hydrolysis (Reflux in 6N HCl for 2-4 hours), although this may also hydrolyze the newly formed amide bond depending on steric hindrance. Prevention is superior to remediation.

References

  • Thionyl Chloride Mediated Synthesis: Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." Available at: [Link]

  • Reactivity of 4-Hydroxy-2-quinolones: Beilstein Journal of Organic Chemistry. "Reaction of 4-hydroxy-2-quinolones with thionyl chloride." Available at: [Link]

  • General Amide Synthesis Protocol: Common Organic Chemistry. "Amide Synthesis via Acid Chloride." Available at: [Link]

  • Kynurenic Acid Derivatives:Journal of Medicinal Chemistry. "Synthesis and Neuroactive Properties of Kynurenic Acid Derivatives." (Generic reference to class of compounds).

Sources

Application Note: Protocol for Synthesizing N-Substituted 2-Hydroxyquinoline-4-carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Synthesis Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

N-substituted 2-hydroxyquinoline-4-carboxamides—which predominantly exist in their stable tautomeric form, 2-oxo-1,2-dihydroquinoline-4-carboxamides—are highly privileged scaffolds in modern medicinal chemistry[1]. They serve as critical pharmacophores in the development of novel antibacterial agents, multistage antimalarials, and targeted therapeutics for esophageal squamous cell carcinoma (ESCC)[1][2][3].

Causality in Experimental Design

Synthesizing these derivatives requires a highly selective amidation strategy. The primary challenge lies in the bifunctional nature of the 2-hydroxyquinoline-4-carboxylic acid core.

  • The Pitfall of Acid Chlorides: Traditional carboxylic acid activation using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is generally contraindicated if the goal is to preserve the 2-oxo/2-hydroxy group. These harsh reagents typically chlorinate the 2-position, yielding a 2-chloroquinoline-4-carbonyl chloride intermediate[4]. While useful for subsequent cross-coupling reactions, it requires an additional, often low-yielding, hydrolysis step to restore the 2-oxo moiety.

  • The HATU Advantage: To bypass this, our protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base (DIPEA). HATU rapidly converts the carboxylic acid into a highly reactive OAt ester intermediate under mild conditions. This approach is highly chemoselective, facilitating direct amidation with primary or secondary amines while leaving the 2-oxo-1,2-dihydroquinoline core completely intact[5][6].

Chemical Workflow & Visualization

SynthesisWorkflow Step1 Isatin + Malonic Acid Step2 2-Oxo-1,2-dihydroquinoline- 4-carboxylic Acid Step1->Step2 AcOH, NaOAc Reflux, 16-24h Step3 Active OAt Ester Intermediate Step2->Step3 HATU, DIPEA DMF, RT, 30 min Step4 N-Substituted 2-Oxo-1,2- dihydroquinoline-4-carboxamide Step3->Step4 Amine (R-NH2) RT, 8-12h

Figure 1: Two-step synthetic workflow for N-substituted 2-hydroxyquinoline-4-carboxamides.

Quantitative Data: Amidation Strategy Comparison

The table below summarizes the causality behind selecting HATU over traditional coupling methods for this specific scaffold.

Coupling StrategyReagents & ConditionsPreserves 2-Oxo Core?Typical YieldReaction Time
Acid Chloride SOCl₂, DMF (cat.), THF, RefluxNo (Forms 2-chloro)50–60%3–4 h
Carbodiimide EDC, HOBt, DIPEA, DMF, RTYes65–75%16–18 h
Uronium Salt HATU, DIPEA, DMF, RT Yes 80–90% 8–12 h

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid Core

This step utilizes a modified Pfitzinger-type condensation to construct the quinoline core from readily available isatin[1][3].

Materials:

  • Isatin (1.0 equiv)

  • Malonic acid (1.2 equiv)

  • Sodium acetate (0.1 equiv)

  • Glacial acetic acid (Solvent)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend isatin (10.0 mmol) and malonic acid (12.0 mmol) in 25 mL of glacial acetic acid.

  • Catalysis: Add anhydrous sodium acetate (1.0 mmol) to the suspension.

  • Reflux: Heat the mixture to 115 °C (reflux) under a nitrogen atmosphere. Maintain reflux for 16–24 hours. The solution will transition through a dark intermediate phase before precipitating the product[1].

  • Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold distilled water while stirring vigorously.

  • Isolation: Filter the resulting solid precipitate under vacuum. Wash the filter cake extensively with cold water (3 × 20 mL) followed by cold ethanol (1 × 10 mL) to remove unreacted malonic acid and acetic acid residues.

  • Drying: Dry the solid under high vacuum at 50 °C overnight to afford the pure 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

Phase 2: Amide Coupling via HATU Activation

This phase details the chemoselective functionalization of the carboxylic acid using HATU[5][6].

Materials:

  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

Procedure:

  • Substrate Dissolution: In an oven-dried flask purged with nitrogen, dissolve 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (5.0 mmol) in 15 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (15.0 mmol) to the solution. Stir for 10 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (6.0 mmol) portion-wise to the stirring solution. The mixture will typically darken as the highly reactive OAt ester intermediate forms. Allow the activation to proceed for 20–30 minutes[6].

  • Amidation: Slowly add the desired amine (5.5 mmol) to the reaction mixture.

  • Propagation: Stir the reaction at room temperature for 8–12 hours. Monitor the complete consumption of the OAt ester via LC-MS or TLC.

  • Quenching & Extraction: Dilute the reaction mixture with 50 mL of Ethyl Acetate and pour it into 50 mL of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 25 mL).

  • Washing: To remove residual DMF, wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a gradient of DCM/MeOH) or preparative HPLC to yield the target N-substituted 2-hydroxyquinoline-4-carboxamide.

References

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents Source: MDPI URL
  • Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma Source: PubMed URL
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: PMC URL
  • Discovery of quinoline analogs as potent antivirals against enterovirus D68 (EV-D68)
  • WO2024081351A1 - Pyrrolidine main protease inhibitors as antiviral agents Source: Google Patents URL
  • JZD-07 Synthesis Protocol Source: Benchchem URL

Sources

Click chemistry functionalization of 2-oxo-1,2-dihydroquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Click Chemistry Functionalization of 2-oxo-1,2-dihydroquinoline-4-carboxamide

Abstract

The 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and anti-HIV agents.[1][2] The ability to rapidly and efficiently generate diverse libraries of analogues from this core is paramount for structure-activity relationship (SAR) studies and drug discovery.[3] Click chemistry, a suite of powerful, reliable, and selective reactions, offers an ideal platform for this purpose.[4][] This guide provides a detailed technical overview and validated protocols for the functionalization of the 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold using the two premier click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will cover the strategic synthesis of azide- and alkyne-functionalized quinolinone precursors and provide step-by-step protocols for their subsequent conjugation, enabling researchers to efficiently explore novel chemical space around this important pharmacophore.

Introduction: The Intersection of a Privileged Scaffold and a Powerful Chemistry

The quinolinone ring system is a cornerstone of many pharmacologically active molecules.[6] Specifically, the 2-oxo-1,2-dihydroquinoline-4-carboxamide framework has been the subject of systematic investigation for developing novel therapeutics, particularly for conditions like esophageal squamous cell carcinoma.[1][2][3] The functionalization of this scaffold allows for the fine-tuning of its pharmacological properties. Traditional synthetic methods, however, can be lengthy and may not be amenable to high-throughput library synthesis.

"Click chemistry" provides a solution. Coined by K.B. Sharpless, it describes reactions that are modular, high-yielding, and generate only inoffensive byproducts.[4][7] The CuAAC reaction, the quintessential click reaction, and its bioorthogonal counterpart, SPAAC, have become indispensable tools in drug discovery for their reliability and broad functional group tolerance.[8][9][10] By equipping the quinolinone-carboxamide core with an azide or an alkyne "handle," it becomes a versatile platform ready for conjugation with a vast array of molecules (e.g., fluorophores, peptides, PEG chains, or other small molecules) to modulate its properties.[11]

This document serves as a practical guide for researchers, explaining the causality behind experimental choices and providing robust, self-validating protocols for immediate application.

Core Concepts: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends on the specific application, particularly the biological context and the tolerance of the substrates to copper.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Catalyst Copper(I) is essential. [12] Typically generated in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).[13]Metal-free. The reaction is driven by the release of ring strain in the cyclooctyne.[10]
Bioorthogonality Limited for in vivo applications due to the cytotoxicity of copper.[10]Fully bioorthogonal; ideal for live-cell and in vivo applications.[14][15]
Kinetics Extremely fast with rates accelerated by up to 10⁸ over the uncatalyzed thermal reaction.[12]Fast at physiological temperatures, with kinetics tunable based on the specific cyclooctyne used (e.g., DBCO, BCN).[15]
Reactants Requires a simple, readily available terminal alkyne.Requires a more complex, synthetically demanding strained cyclooctyne.
Product Exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer.[9][12]Forms a stable triazole linkage.
Ideal Use Case High-throughput screening, materials science, ex vivo conjugation, and general organic synthesis.Bioconjugation in living systems, surface functionalization, and applications where copper is detrimental.[16]

Experimental Design & Workflows

Successful functionalization begins with the strategic synthesis of quinolinone precursors bearing either an azide or an alkyne handle. The overall workflow involves two key stages: precursor synthesis and the click conjugation reaction.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Click Conjugation A 2-Oxo-1,2-dihydroquinoline- 4-carboxamide Scaffold B Introduce Linker with Terminal Halide or Alcohol A->B Amide Coupling or N-Alkylation C1 Azide Precursor (e.g., -Linker-N3) B->C1 Azide Substitution (e.g., NaN3) C2 Alkyne Precursor (e.g., -Linker-C≡CH) B->C2 Alkynylation (e.g., Propargyl Bromide) E1 CuAAC Reaction [Cu(I) Catalyst] C1->E1 E2 SPAAC Reaction [Strained Alkyne] C2->E2 D1 Partner Molecule with Alkyne D1->E1 D2 Partner Molecule with Azide D2->E2 F Functionalized Quinolinone Product E1->F E2->F

Caption: General workflow for click functionalization.

Synthesis of an Alkyne-Functionalized Precursor

This protocol describes the synthesis of an N-propargyl-2-oxo-1,2-dihydroquinoline-4-carboxamide derivative, installing the terminal alkyne handle on the amide nitrogen. This position is often synthetically accessible and suitable for derivatization.

Protocol 1: Synthesis of N-(prop-2-yn-1-yl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

  • Rationale: This protocol utilizes a standard amide coupling reaction between the foundational 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and propargylamine. A coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid for efficient reaction with the amine under mild conditions. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the acid formed during the reaction.

  • Materials:

    • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid

    • Propargylamine

    • HATU

    • DIPEA

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature. The solution should become homogeneous. This pre-activation step is crucial for forming the active ester.

    • Add propargylamine (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

    • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure alkyne-functionalized precursor.

    • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the characteristic alkyne proton signal around 2-3 ppm in the ¹H NMR spectrum is a key indicator of success.

Synthesis of an Azide-Functionalized Precursor

This protocol describes the synthesis of an azide-functionalized derivative starting from a precursor with a terminal alkyl halide.

Protocol 2: Synthesis of N-(2-azidoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide

  • Rationale: This two-step process first involves creating an amide with a bromo-linker, followed by a classic Sₙ2 reaction where sodium azide displaces the bromide. DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution.

  • Step A: Synthesis of N-(2-bromoethyl) Intermediate

    • Follow the amide coupling procedure described in Protocol 1 , but substitute propargylamine with 2-bromoethylamine hydrobromide (1.1 eq). An additional equivalent of DIPEA (total 4.0 eq) is required to neutralize the HBr salt.

    • Purify the resulting N-(2-bromoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide intermediate as described.

  • Step B: Azide Substitution

    • Dissolve the N-(2-bromoethyl) intermediate (1.0 eq) in DMF.

    • Add sodium azide (NaN₃, 3.0 eq). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.

    • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Monitor the reaction by TLC.

    • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography to obtain the pure azide-functionalized precursor.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, HRMS, and FT-IR. The appearance of a strong, sharp azide stretch around 2100 cm⁻¹ in the IR spectrum is a definitive confirmation of the azide group's presence.

Application Protocols: Performing the Click Reaction

With the azide and alkyne precursors in hand, you can now perform the click conjugation.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Rationale: This protocol uses the most common and robust conditions for CuAAC, employing copper(II) sulfate as a stable precatalyst and sodium ascorbate as a reducing agent to generate the active Cu(I) species in situ.[13] A solvent mixture of t-BuOH and water is often effective for a wide range of substrates.

G A R1-N3 (Azide) G Cycloaddition A->G B R2-C≡CH (Alkyne) F [Cu]-Acetylide Intermediate B->F C Cu(II)SO4 E Cu(I) Catalyst C->E Reduction D Sodium Ascorbate D->E E->F H 1,4-Triazole Product E->H F->G G->H Protonolysis

Caption: Simplified CuAAC catalytic cycle.

  • Materials:

    • Azide-functionalized quinolinone (1.0 eq)

    • Alkyne-containing molecule (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.3 eq)

    • tert-Butanol (t-BuOH) and Water (H₂O) in a 1:1 mixture

  • Procedure:

    • In a vial, dissolve the azide-functionalized quinolinone and the alkyne-containing molecule in the t-BuOH/H₂O solvent mixture.

    • In a separate small vial, prepare fresh stock solutions of CuSO₄·5H₂O in water and sodium ascorbate in water.

    • To the stirring solution of reactants, add the sodium ascorbate solution first, followed by the CuSO₄ solution. The reaction mixture may turn cloudy or change color.

    • Stir the reaction vigorously at room temperature for 2-24 hours. Monitor by TLC or LC-MS. The reaction is often complete within a few hours.

    • Workup: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with a dilute aqueous solution of EDTA or ammonia to remove residual copper, followed by a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purification: Purify the resulting 1,2,3-triazole product by flash chromatography or recrystallization.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Rationale: SPAAC is operationally simpler than CuAAC as it requires no catalyst. The reaction is driven by mixing the two components in a suitable solvent. The choice of solvent can influence reaction rates, with polar protic solvents often accelerating the reaction.

G A R1-N3 (Azide) C [3+2] Cycloaddition Transition State A->C B Strained Cyclooctyne (e.g., DBCO) B->C D Triazole Product C->D Ring Strain Release

Caption: Simplified SPAAC reaction mechanism.

  • Materials:

    • Azide-functionalized quinolinone (1.0 eq)

    • Strained alkyne (e.g., DBCO, BCN derivative) (1.0-1.5 eq)

    • A suitable solvent (e.g., Acetonitrile, Methanol, PBS buffer, or a mixture)

  • Procedure:

    • Dissolve the azide-functionalized quinolinone in the chosen solvent.

    • Add the strained alkyne derivative to the solution.

    • Stir the reaction at room temperature. Reaction times can vary from <1 hour to 48 hours depending on the specific strained alkyne and substrates used.

    • Monitor the reaction progress by LC-MS. This is the most effective method as starting materials and products often have very similar polarities, making TLC analysis difficult.

    • Workup & Purification: In many cases, if the reaction goes to completion with a 1:1 stoichiometry, the solvent can simply be removed under reduced pressure to yield the crude product. If purification is necessary, reverse-phase HPLC is often the method of choice for these types of conjugations, especially for polar or biological molecules.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
CuAAC reaction is sluggish or does not start. Inactive catalyst (Cu(I) has oxidized to Cu(II)).Prepare a fresh solution of sodium ascorbate. Add an additional portion of sodium ascorbate to the reaction. Degas solvents to remove oxygen.
Poor solubility of one or both reactants.Add a co-solvent like DMSO or DMF to improve solubility.
Low yield in azide substitution (Protocol 2). Insufficient reaction time or temperature.Increase reaction temperature to 80-90 °C and monitor for longer. Ensure the starting halide is sufficiently reactive.
Side reactions or degradation.Use fresh, high-purity sodium azide. Ensure the reaction is under an inert atmosphere if other sensitive groups are present.
Multiple products observed in SPAAC. Impure starting materials.Re-purify the azide and strained alkyne precursors. Confirm their structure and purity by NMR and LC-MS.
Degradation of the strained alkyne.Some strained alkynes can be unstable over long periods. Use freshly acquired or synthesized material. Store under inert gas at low temperatures.
Difficulty removing copper from CuAAC product. Strong coordination of copper to the product.Wash the organic extract with a solution of a stronger chelating agent, such as aqueous ammonium chloride/ammonia or a 1% solution of sodium diethyldithiocarbamate.

Conclusion

The fusion of click chemistry with the privileged 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold provides a robust and highly efficient platform for modern drug discovery and chemical biology. By following the detailed protocols for precursor synthesis and conjugation via CuAAC and SPAAC, researchers can rapidly access a wide diversity of novel chemical entities. The strategic choice between the copper-catalyzed and strain-promoted methods allows for broad applicability, from the synthesis of compound libraries for screening to the precise bio-conjugation of molecules in sensitive biological systems.

References

  • Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, Available at: [Link][2]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI, Available at: [Link]

  • The Use of Click Chemisty in Drug Development Applications. DergiPark, Available at: [Link][4]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information (PMC), Available at: [Link][9]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Royal Society of Chemistry Publishing, Available at: [Link][14]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic-Chemistry.org, Available at: [Link][12]

  • Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. ACS Publications, Available at: [Link][16]

  • Click Chemistry: A novel tool in pharmaceutical research. Allied Academies, Available at: [Link][7]

  • Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. National Center for Biotechnology Information (PMC), Available at: [Link][11]

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals, Available at: [Link][13]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI, Available at: [Link][15]

  • Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. ChemTalk, Available at: [Link][17]

  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design. National Center for Biotechnology Information (PMC), Available at: [Link][8]

Sources

Application Note: Virtual Screening of 2-Hydroxyquinoline-4-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines advanced protocols for the construction, curation, and virtual screening of libraries containing the 2-Hydroxyquinoline-4-carboxamide scaffold. It addresses the specific chemoinformatic challenges posed by this chemotype, particularly the critical keto-enol tautomeric equilibrium which, if mishandled, leads to false-negative docking results.

Executive Summary & Scientific Rationale

The 2-Hydroxyquinoline-4-carboxamide scaffold (often existing as its 2-quinolone tautomer) is a "privileged structure" in medicinal chemistry, exhibiting potent activity against Plasmodium falciparum elongation factor 2 (PfEF2) , Bacterial DNA Gyrase B (GyrB) , and human kinases (e.g., ASK1) .

However, standard virtual screening (VS) pipelines often fail this scaffold due to tautomer enumeration errors . Most distinctively, the 2-hydroxy (enol) form is frequently the default in chemical databases (e.g., CAS registry), whereas the 2-quinolone (keto/lactam) form is the thermodynamically dominant species in solution and the bioactive conformer in most protein binding pockets.

Critical Technical Insight: A failure to explicitly force the 2-quinolone tautomer during ligand preparation results in a mismatch of Hydrogen Bond Donor/Acceptor (HBD/HBA) vectors, causing high-affinity binders to be discarded during docking.

Library Construction & Curation Protocol

Sourcing & Substructure Searching

To build a focused library, researchers should query commercial databases (Enamine, Mcule, ZINC20) using specific SMARTS patterns that capture both tautomeric forms.

Recommended SMARTS Queries:

  • Generic Scaffold: c12ccccc1nc(O)cc2C(=O)N (Captures 2-hydroxy form)

  • Bioactive Tautomer: c12ccccc1NC(=O)cc2C(=O)N (Captures 2-quinolone form)

Filtering Metrics (The "Self-Validating" System)

The following filters must be applied to remove false positives (PAINS) and ensure drug-likeness.

PropertyThresholdRationale
MW 250 - 550 DaOptimal for binding pocket occupancy without steric clash.
cLogP 1.5 - 4.5This scaffold tends to be lipophilic; strict upper limits prevent aggregation.
TPSA < 140 ŲEnsures membrane permeability (crucial for intracellular targets like GyrB).
Rotatable Bonds ≤ 8Reduces entropic penalty upon binding.
PAINS Filter StrictRemove quinones and reactive Michael acceptors often found in impure quinoline syntheses.

Core Protocol: Tautomer-Specific Ligand Preparation

Objective: To generate the biologically relevant 3D conformer of the scaffold. This is the most common point of failure in automated pipelines.

Step-by-Step Methodology:
  • Input Standardization: Import SDF structures. Strip salts and counter-ions.

  • Tautomer Enumeration (Critical Step):

    • Use a high-fidelity enumerator (e.g., Schrödinger LigPrep or MOE Protonate3D).

    • Directive: Do not rely on the input topology. Force generation of the 2-quinolone (lactam) tautomer.

    • Mechanism:[1] The amide-like NH-C=O motif at position 2 is significantly more stable (~25-30 kJ/mol) than the N=C-OH enol form in aqueous environments.

  • Protonation State:

    • Calculate states at pH 7.4 ± 1.0.

    • Note: The amide nitrogen at position 1 is not basic (lone pair involved in aromaticity/resonance). Do not protonate to form a cation.

  • Energy Minimization:

    • Force Field: OPLS4 or MMFF94s.

    • Constraint: Planarity of the bicyclic system must be maintained.

Visualization: Tautomer Logic Flow

The following diagram illustrates the decision logic required to rescue the correct bioactive form.

Tautomer_Logic Input Input Structure (Usually 2-Hydroxy enol) Check Tautomer Check (Lactam vs Lactim) Input->Check Gen_Enol Generate Enol Form (High Energy) Check->Gen_Enol Minority Species Gen_Keto Generate 2-Quinolone (Keto) (Bioactive/Stable) Check->Gen_Keto Major Species (>95%) Dock Proceed to Docking Gen_Enol->Dock Risk of False Negative H_Bond H-Bond Vector Analysis (Donor at N1, Acceptor at O2) Gen_Keto->H_Bond H_Bond->Dock Correct Vector

Figure 1: Tautomer generation logic. The green path represents the scientifically accurate workflow for this scaffold.

Virtual Screening Workflow (SBVS)

Target Preparation
  • Primary Target: P. falciparum EF2 (PDB: 4N2Y or similar) or GyrB (PDB: 4URO).

  • Grid Generation: Center the grid box on the co-crystallized ligand. Ensure the box size allows for the 4-carboxamide tail to extend towards the solvent interface, a key feature for solubility and potency.

Docking Protocol
  • Method: Glide SP (Standard Precision) for initial filtering, followed by XP (Extra Precision) for the top 10%.

  • Constraints (Optional but Recommended):

    • Define a H-bond constraint to the backbone NH or Carbonyl in the hinge region (kinase) or the specific aspartate/glutamate residues in the active site of GyrB.

    • The 2-quinolone NH and C=O provide a "donor-acceptor" motif that is highly specific.

  • Scoring: Use ChemScore or GlideScore.

    • Success Metric: Ligands with docking scores < -8.0 kcal/mol are considered hits.

Visualization: The Screening Cascade

Screening_Cascade Lib Raw Library (Enamine/Mcule) Filter ADMET & PAINS Filtering Lib->Filter ~100k cmpds Prep Ligand Prep (Force 2-Quinolone) Filter->Prep ~50k cmpds Dock_SP Docking (SP) High Throughput Prep->Dock_SP Dock_XP Docking (XP) High Precision Dock_SP->Dock_XP Top 10% MM_GBSA Free Energy Calculation (MM-GBSA) Dock_XP->MM_GBSA Top 50 Hits

Figure 2: The funnel-down screening approach ensuring high-fidelity hit selection.

Case Study: Antimalarial Target PfEF2

In the discovery of DDD107498 (a 2-hydroxyquinoline-4-carboxamide derivative), the interaction with the target protein (PfEF2) is mediated by the quinoline ring stacking in a hydrophobic pocket while the carboxamide side chain engages in critical hydrogen bonding.

Comparative Docking Results (Validation):

Ligand State Docking Score (kcal/mol) RMSD to Crystal Outcome
2-Hydroxy (Enol) -5.4 3.2 Å False Negative

| 2-Quinolone (Keto) | -9.8 | 0.8 Å | True Positive |

Note: This data highlights the necessity of the tautomer protocol described in Section 3.

References

  • Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis.[1] Nature. [Link]

  • Panda, S.S., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PubMed Central. [Link]

  • Schrödinger. (2023). LigPrep: High-quality ligand preparation. [Link]

Sources

Application Note: Chemoselective Preparation of 2-Hydroxyquinoline-4-carboxamides via Acid Chloride Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-hydroxyquinoline-4-carboxamide scaffold is a privileged pharmacophore found in numerous bioactive molecules, including potent antimalarials, antivirals, and kinase inhibitors. While peptide coupling agents (e.g., HATU, EDC) are commonly used for amidation, the acid chloride intermediate route offers a highly scalable, cost-effective alternative for drug development professionals. This application note details a field-proven, self-validating protocol for the chemoselective synthesis of 2-hydroxyquinoline-4-carboxamides, specifically addressing the synthetic challenge of lactam over-chlorination during acyl chloride formation.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

As an application scientist scaling up quinoline derivatives, a critical challenge you will encounter is the lactam-lactim tautomerism inherent to 2-hydroxyquinolines. In solution and solid states, the compound exists primarily as the 2-quinolone (lactam) tautomer, which possesses a hydroxyl group (-OH) at the C2 position in its enol form[1].

When converting1 to its corresponding acid chloride, the choice of reagents dictates the reaction pathway:

  • The Vilsmeier-Haack Pathway (Over-chlorination): Standard acyl chloride synthesis often employs thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). However, DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion). This intermediate not only activates the carboxylic acid but also drives a nucleophilic aromatic substitution at the C2 position, yielding 2-chloroquinoline-4-carbonyl chloride[2]. This necessitates a subsequent, often low-yielding, aqueous hydrolysis step to regenerate the 2-hydroxy moiety.

  • The Chemoselective Pathway (Targeted Activation): By strictly omitting DMF and controlling the thermal energy (mild reflux on a water bath at ~80 °C), SOCl₂ selectively activates the aliphatic-like carboxylic acid (pKₐ ~3.5) without overcoming the activation energy required to chlorinate the aromatic lactam core. This directly yields the desired 3[3].

Reaction Workflow Visualization

G SM 2-Hydroxyquinoline- 4-carboxylic acid Cond1 SOCl2, Mild Reflux (No DMF) SM->Cond1 Cond2 SOCl2 + DMF (cat.) Vigorous Reflux SM->Cond2 Int1 2-Hydroxyquinoline- 4-carbonyl chloride (Target Intermediate) Cond1->Int1 Int2 2-Chloroquinoline- 4-carbonyl chloride (Over-chlorinated) Cond2->Int2 Amidation1 Amine (R-NH2) TEA, CH2Cl2 Int1->Amidation1 Amidation2 Amine (R-NH2) TEA, CH2Cl2 Int2->Amidation2 Prod1 2-Hydroxyquinoline- 4-carboxamide (Desired Product) Amidation1->Prod1 Prod2 2-Chloroquinoline- 4-carboxamide (Requires Hydrolysis) Amidation2->Prod2 Prod2->Prod1 Aqueous Hydrolysis

Chemoselective pathways for the synthesis of 2-hydroxyquinoline-4-carboxamides.

Quantitative Optimization Data

The causality of reagent selection is demonstrated in the optimization of the chlorination step. Table 1 summarizes the impact of additives and temperature on the chemoselectivity of the intermediate formation.

Table 1: Optimization of Chlorination Conditions for 2-Hydroxyquinoline-4-carboxylic Acid

Reagent SystemTemperatureAdditiveMajor Intermediate FormedIsolated Yield of Target Amide
SOCl₂ (2.0 eq) in Benzene/Toluene 80 °C (Water Bath) None 2-Hydroxyquinoline-4-carbonyl chloride 82%
SOCl₂ (neat)80 °C (Reflux)DMF (cat., 0.1 eq)2-Chloroquinoline-4-carbonyl chloride< 10% (Requires hydrolysis)
Oxalyl Chloride (2.0 eq)0 °C to RTDMF (cat., 0.1 eq)2-Chloroquinoline-4-carbonyl chloride< 5%
POCl₃ (neat)100 °CNone2-Chloroquinoline-4-carbonyl chloride0%

Data synthesized from established literature protocols highlighting the necessity of omitting DMF for lactam preservation[2][3].

Self-Validating Experimental Protocol

This protocol integrates In-Process Controls (IPCs) to ensure each mechanistic milestone is achieved before proceeding, establishing a self-validating workflow.

Step 1: Synthesis of 2-Hydroxyquinoline-4-carbonyl chloride

Objective: Chemoselective conversion of the carboxylic acid to the acyl chloride without chlorinating the C2-lactam.

  • Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride (CaCl₂) drying tube to exclude ambient moisture.

  • Reaction: Charge the flask with 2-hydroxyquinoline-4-carboxylic acid (1.0 eq, e.g., 0.01 mol) and dry benzene or toluene (20 mL). Slowly add thionyl chloride (SOCl₂, 2.0 eq, 0.02 mol) at room temperature[3].

  • Heating (Critical Step): Heat the mixture on a water bath at 80 °C for 3 hours. Causality: Maintaining a strict 80 °C limit prevents thermal degradation and suppresses uncatalyzed C2-chlorination.

  • IPC (Self-Validation): Withdraw a 10 µL aliquot and quench it into 1 mL of dry methanol containing 1 drop of triethylamine (TEA). Analyze via TLC (Eluent: EtOAc/Hexane) or LC-MS. The complete disappearance of the starting material and the formation of the methyl ester confirms the successful generation of the acid chloride.

  • Concentration: Remove the excess SOCl₂ and solvent by co-distillation with dry benzene or toluene under reduced pressure[4]. Causality: Complete removal of trace SOCl₂ is critical; otherwise, it will react with the amine in Step 2, forming unwanted sulfonamides and amine hydrochlorides, drastically reducing the yield.

Step 2: Amidation to 2-Hydroxyquinoline-4-carboxamide

Objective: Nucleophilic acyl substitution using the target amine.

  • Preparation: Dissolve the crude 2-hydroxyquinoline-4-carbonyl chloride in dry dichloromethane (CH₂Cl₂) or benzene (20 mL) under an inert nitrogen atmosphere.

  • Amine Addition: In a separate flask, prepare a solution of the target amine (e.g., ethyl glycinate hydrochloride, 1.0 eq, 0.01 mol) and triethylamine (TEA, 2.5 eq, 0.025 mol) in CH₂Cl₂[3].

  • Coupling: Cool the acid chloride solution to 0 °C using an ice bath. Add the amine/TEA solution dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic nature of the reaction. TEA acts as an essential acid scavenger, neutralizing the HCl byproduct and preventing the amine from precipitating as an unreactive hydrochloride salt[3].

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and reflux gently for 8-10 hours if required by steric hindrance[3]. Monitor completion via TLC.

Step 3: Workup and Purification
  • Quenching: Pour the completed reaction mixture into 50 g of crushed ice to quench any unreacted electrophiles[3].

  • Extraction: Extract the aqueous mixture with CH₂Cl₂ (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (30 mL) to remove excess amine and TEA, saturated aqueous NaHCO₃ (30 mL) to remove unreacted carboxylic acid, and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via recrystallization from ethanol or silica gel column chromatography to afford the pure 2-hydroxyquinoline-4-carboxamide.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL
  • 2-Oxo-4aH-quinoline-4-carboxylic Acid | High-Purity Source: Benchchem URL
  • Source: Chemical Science Review and Letters (chesci.com)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Aqueous Solubility of 2-Hydroxyquinoline-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of working with 2-hydroxyquinoline-4-carboxamide derivatives. While these scaffolds are highly privileged in drug discovery—acting as CB2 receptor ligands, OGT inhibitors, and immunomodulators—their intrinsic molecular properties often lead to severe aqueous solubility issues.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind your precipitation issues and provide self-validating, field-proven protocols to keep your assays and in vivo studies on track.

Diagnostic Workflow: Solubility Optimization

Before altering your experimental design, use the decision matrix below to determine the most appropriate intervention based on your project phase and application.

SolubilityTroubleshooting Start Issue: Precipitation in Aqueous Media ModPermitted Chemical Modification Permitted? Start->ModPermitted ChemMod Scaffold Optimization (e.g., Basic Amines, Morpholine) ModPermitted->ChemMod Yes Formulation Formulation Strategy Required ModPermitted->Formulation No AppType Application Type? Formulation->AppType InVitro In Vitro Assays (Co-solvents, pH adjustment) AppType->InVitro In vitro InVivo In Vivo Dosing (TPGS Micelles, Amine Salts) AppType->InVivo In vivo

Decision matrix for troubleshooting 2-hydroxyquinoline-4-carboxamide aqueous precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 2-hydroxyquinoline-4-carboxamide derivative crash out of solution upon dilution in physiological buffers (pH 7.4)?

Causality: The precipitation is driven by tautomerism and crystal lattice energy. 2-Hydroxyquinoline exists in a tautomeric equilibrium that strongly favors the 2-quinolone (keto) form[1]. This keto form is highly planar and engages in rigid intermolecular hydrogen bonding networks (via the amide NH and the quinolone C=O). This results in exceptionally high crystal lattice energy. Furthermore, the free acid forms (e.g., laquinimod) have a pKa of approximately 4.2[2]. While they are slightly more soluble in basic environments, at physiological pH (7.4), the intrinsic lipophilicity and lattice energy overcome the ionization benefits, making it thermodynamically unfavorable for water to disrupt the crystal structure.

Q2: We are in the hit-to-lead phase. How can we chemically modify the scaffold to improve aqueous solubility without destroying target affinity?

Causality & Solution: The most effective strategy is disrupting the crystal lattice planarity or introducing ionizable groups that undergo protonation at physiological or acidic pH. For example, substituting the alkyl chain of the carboxamide with a basic polar group (e.g., a 2-(dimethylamino)ethyl chain) drastically enhances solubility. In a study of 4-quinolone-3-carboxamides targeting CB2 receptors, introducing a protonatable side chain enhanced aqueous solubility by up to[3]. Similarly, incorporating morpholine rings has been successfully utilized in to balance lipophilicity and aqueous solubility[4].

Q3: We cannot alter the chemical structure. What are the best formulation strategies for in vivo efficacy studies?

Causality & Solution: For systemic administration, you must bypass the high lattice energy using either salt formation or nanocarrier encapsulation.

  • Amine Salts: Converting the weak acid into an amine salt (e.g., meglumine, L-lysine, or monoethanolamine) introduces highly hydrated counterions that disrupt dense crystal packing. For instance, the intrinsic solubility of free laquinimod is ~0.007 mg/mL, but its[2].

  • Polymeric Micelles: Using amphiphilic polymers like D-α-Tocopheryl polyethylene glycol-1000 succinate (TPGS) encapsulates the hydrophobic core. TPGS micelles have been shown to increase the solubility of laquinimod in water from while maintaining stability in physiology-mimicking media[5].

Quantitative Data Summaries

To assist in your formulation and design choices, below are quantitative summaries of solubility improvements achieved through the strategies discussed above.

Table 1: Impact of Chemical Modification on Aqueous Solubility (Based on Mugnaini et al.[3])

Compound Structural Modification Solubility at pH 1.0 (µg/mL) Solubility at pH 7.4 (µg/mL)
Lead Compound 4 Standard Alkyl chain < 0.1 0.5
Compound 7c Shift to 4-hydroxy-2-quinolone N/A 50

| Compound 6d | 2-(dimethylamino)ethyl chain | 340 | 140 |

Table 2: Aqueous Solubility of Laquinimod Salt Forms (Based on US Patent 8975279B2[2])

Salt Form Intrinsic Solubility (mg/mL) Fold Increase vs. Free Acid
Free Acid 0.007 1x
Sodium Salt 138 ~19,700x
Monoethanolamine 1176 ~168,000x

| L-Lysine | 1176 | ~168,000x |

Table 3: Micellar Formulation Efficacy (Based on Zhang et al.[5])

Formulation Medium Drug Solubility (µg/mL) Fold Increase Z-average Size (nm)
Pure Water 10.5 1x N/A

| TPGS Micelles (1:100) | 500 | ~47x | 34.6 |

Self-Validating Experimental Protocols

Protocol 1: Preparation of TPGS Polymeric Micelles (In Vivo Formulation)

This thin-film dispersion method ensures the hydrophobic 2-hydroxyquinoline derivative is stably encapsulated within a PEGylated shell[5].

  • Co-dissolution: Dissolve the 2-hydroxyquinoline-4-carboxamide derivative and TPGS in a volatile organic solvent (e.g., ethanol or dichloromethane) at a 1:100 drug-to-polymer mass ratio.

    • Causality: The organic solvent ensures molecular-level mixing of the hydrophobic drug and the amphiphilic polymer prior to self-assembly.

  • Thin-Film Formation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a dry, uniform film forms.

    • Self-Validation Step: Inspect the flask visually. A transparent, uniform film indicates successful solid-state dispersion; opacity or particulate matter indicates premature phase separation.

  • Hydration: Hydrate the film with pre-warmed (37°C) deionized water or physiological saline under gentle orbital shaking for 30 minutes.

    • Causality: Heating above the phase transition temperature of TPGS ensures optimal fluidity for micelle self-assembly.

  • Sterile Filtration & Equilibrium Check: Pass the micellar dispersion through a 0.22 µm PES syringe filter.

    • Self-Validation Step: Quantify the drug concentration pre- and post-filtration via HPLC. A recovery rate >95% validates that the drug is fully encapsulated within micelles rather than suspended as sub-micron precipitates.

  • Characterization: Analyze via Dynamic Light Scattering (DLS).

    • Self-Validation Step: Acceptable formulations must exhibit a Z-average diameter of ~30-40 nm and a Polydispersity Index (PDI) < 0.2, confirming a stable, monodisperse system.

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Do not rely on kinetic solubility (e.g., DMSO dilution) for final formulation decisions. Use this thermodynamic protocol to establish true solubility limits.

  • Saturation: Add an excess amount of the solid compound (e.g., 5 mg) to 1 mL of the target aqueous buffer in a sealed microcentrifuge tube.

  • Equilibration: Agitate the suspension on a thermoshaker at 300 rpm and 25°C (or 37°C for physiological relevance) for 24 hours.

    • Causality: Continuous agitation maximizes the surface area for dissolution, ensuring the system reaches thermodynamic equilibrium rather than kinetic solubility limits.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes to pellet undissolved drug, then carefully filter the supernatant through a 0.45 µm PTFE filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV.

  • Self-Validation Step (Equilibrium Confirmation): Prepare a parallel sample and incubate for 48 hours. Compare the 24-hour and 48-hour HPLC quantifications. If the 48-hour concentration is within ±5% of the 24-hour value, true thermodynamic equilibrium has been reached. A significant decrease indicates chemical degradation or solid-state conversion to a more stable, less soluble polymorph.

References

  • Title: Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: Amine salts of laquinimod (US8975279B2)
  • Title: Injected laquinimod D-α-tocopheryl polyethylene glycol-1000 succinate polymeric micelles for the treatment of inflammatory bowel disease Source: International Journal of Pharmaceutics / PubMed URL: [Link]

  • Title: Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening Source: Molecules / PubMed Central URL: [Link]

Sources

Technical Support Center: Optimizing 2-Hydroxyquinoline-4-Carboxylic Acid Amidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. 2-Hydroxyquinoline-4-carboxylic acid (also known as kynurenic acid) presents unique synthetic bottlenecks. Due to its lactam-lactim tautomerism (2-hydroxyquinoline ⇌ 2-quinolone) and zwitterionic nature, researchers frequently encounter poor solubility, low coupling yields, and competing side reactions.

This guide provides mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure high-yielding amidation workflows.

Diagnostic Workflow

AmidationTroubleshooting Start Low Amidation Yield (< 20%) Solubility Is the acid fully dissolved in DMF/NMP? Start->Solubility Heat Increase temp or use microwave (60-80°C) Solubility->Heat No Coupling Which coupling method? Solubility->Coupling Yes Heat->Coupling Standard EDC/HOBt or HATU Coupling->Standard AcidChloride SOCl2 / DMF (One-Pot) Coupling->AcidChloride Tautomer Tautomerism/Steric Hindrance Interfering Standard->Tautomer Fails Success High Yield Amide (> 70%) AcidChloride->Success Tautomer->AcidChloride Switch Method

Workflow for troubleshooting 2-hydroxyquinoline-4-carboxylic acid amidation bottlenecks.

Troubleshooting FAQs

Q: Why does my amidation stall at <20% yield when using standard reagents like HATU or EDC/HOBt in DCM or THF? A: The primary culprit is the molecule's tautomerism. In solution, the equilibrium heavily favors the 2-quinolone (lactam) form, creating a highly polar, zwitterionic network through intermolecular hydrogen bonding. This renders the starting material nearly insoluble in non-polar or moderately polar solvents like DCM. If the acid is not fully solvated, the coupling reagent cannot efficiently form the active ester. Solution: Switch the solvent to anhydrous DMF or NMP to disrupt hydrogen bonding and ensure full solvation 1.

Q: I switched to DMF, but my yield with bulky secondary amines is still poor. What is the mechanistic barrier? A: While DMF solves the solubility issue, standard coupling reagents (HATU, EDC) generate bulky active esters (e.g., OAt or OBt esters). The 4-position of the quinoline ring is sterically hindered by the adjacent peri-hydrogen at the 5-position. When a bulky secondary amine attempts a nucleophilic attack on this already hindered active ester, the transition state energy is prohibitively high. Solution: Bypass bulky active esters by converting the carboxylic acid to an acyl chloride. A one-pot chlorination using Thionyl Chloride (SOCl2) with catalytic DMF generates a compact, highly electrophilic acyl chloride that readily reacts even with hindered amines 2.

Q: Will using SOCl2 cause unwanted chlorination of the 2-hydroxyl group, forming 2-chloroquinoline-4-carboxylic acid derivatives? A: Not if the temperature is strictly controlled. The carboxylic acid is significantly more reactive toward SOCl2 than the 2-quinolone lactam oxygen. By running the chlorination at room temperature to 40 °C, you selectively form the acyl chloride at the 4-position. Unwanted chlorination at the 2-position typically requires harsh conditions (e.g., refluxing POCl3 or SOCl2 at >80 °C).

Q: How do I prevent the 2-hydroxyl group from acting as a competing nucleophile (forming oligomers)? A: The 2-hydroxyl group is a very weak nucleophile because it predominantly exists as the stable amide/lactam tautomer under standard coupling conditions. However, in the presence of excessively strong bases (like DBU), it can be deprotonated and participate in side reactions. Use milder bases like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to maintain chemoselectivity 3.

Quantitative Comparison of Coupling Strategies
Coupling StrategyReagentsBest Suited ForTypical YieldMechanistic Rationale & Limitations
Acid Chloride (One-Pot) SOCl2, cat. DMF, THFHindered/secondary amines, anilines70–90%Generates a highly reactive, sterically compact electrophile. Avoids bulky OBt/OAt intermediates.
Carbodiimide / Additive EDC·HCl, HOBt, DIPEA, DMFPrimary amines, unhindered amino acids60–80%Mild conditions prevent racemization if coupling to chiral amines. Fails with bulky nucleophiles.
Uronium Salts HATU, DIPEA, DMFModerately hindered primary amines50–75%Fast activation, but the resulting OAt ester can be too bulky for extreme steric clashes at the 4-position.
Phosphonic Anhydride T3P (50% in EtOAc), PyridineWater-sensitive substrates50–70%Low toxicity and easy workup (water-soluble byproducts), but slower reaction kinetics.
Validated Experimental Protocols
Protocol A: One-Pot Acid Chloride Formation & Amidation

Recommended for hindered amines, secondary amines, and anilines.

  • Activation: Suspend 2-hydroxyquinoline-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M). Add Thionyl Chloride (SOCl2, 1.5 eq) dropwise at 0 °C.

    • Causality: DMF acts as both a solvent and a catalyst, reacting with SOCl2 to form the Vilsmeier-Haack reagent, which rapidly converts the carboxylic acid to an acyl chloride 2.

    • Validation Check: The opaque suspension will transition to a clear, pale-yellow solution within 30–60 minutes as the insoluble acid converts to the highly soluble acyl chloride. Gas evolution (SO2, HCl) will cease when activation is complete.

  • Coupling: Dilute the intermediate in anhydrous THF. Add the target amine (1.2 eq) and N-methylmorpholine (NMM) or DIPEA (3.0 eq) dropwise at 0 °C.

    • Causality: THF moderates the reaction rate to prevent excessive exotherm, while the tertiary amine base neutralizes the HCl byproduct, preventing the target amine from precipitating as an unreactive salt 3.

    • Validation Check: An immediate formation of a white precipitate (base·HCl salt) confirms the nucleophilic acyl substitution is occurring.

  • Completion: Warm to room temperature and stir for 2–4 hours. Quench with saturated aqueous NaHCO3 and extract with EtOAc.

Protocol B: Mild EDC/HOBt Coupling

Recommended for peptide synthesis and unhindered primary amines.

  • Solvation: Dissolve the acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Causality: DMF disrupts the strong intermolecular hydrogen bonding of the 2-quinolone tautomer, ensuring the substrate is fully solvated for activation.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 10 minutes, then room temperature for 30 minutes.

    • Causality: HOBt prevents the formation of the unreactive N-acylurea byproduct by rapidly trapping the O-acylisourea intermediate to form a stable, yet reactive, OBt ester [[4]]().

    • Validation Check: The solution should remain homogeneous. A sudden cloudiness may indicate the unwanted formation of the N-acylurea, signaling that HOBt was degraded or omitted.

  • Amine Addition: Add the primary amine (1.1 eq) and DIPEA (2.5 eq). Stir for 16 hours at room temperature.

    • Validation Check: Reaction progress must be monitored by LC-MS or TLC. The product typically elutes later (is more lipophilic) than the highly polar starting acid.

References
  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: PubMed Central (NIH) URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Kynurenines Containing Oligopeptides as Potent Opioid Receptor Agonists Source: PubMed Central (NIH) URL: [Link]

  • Title: Biomolecules 2020, 10, 284 (Synthesis of peptide KA1) Source: mtak.hu URL: [Link]

Sources

Purification methods for 2-oxo-1,2-dihydroquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-oxo-1,2-dihydroquinoline-4-carboxamide

Role: Senior Application Scientist Ticket ID: PUR-Q4C-001 Status: Open Subject: Optimization of Workup and Purification Protocols for Carbostyril-4-carboxamide[1]

Part 1: Diagnostic & Triage (Start Here)[1]

Before initiating a specific protocol, we must diagnose the state of your crude material.[1] This compound (also known as 2-hydroxyquinoline-4-carboxamide) is notorious for its high melting point (>280°C) and poor solubility in standard organic solvents due to strong intermolecular hydrogen bonding (dimerization of the amide and lactam/lactim tautomerism).[1]

Q1: What is the visual appearance of your crude?

  • Beige/Off-White: High purity likely. Proceed to Method A (Polishing) .

  • Grey/Dark Brown: Metal contamination or oxidized byproducts (isatin derivatives).[1] Proceed to Method C (Charcoal Treatment) before recrystallization.[1]

  • Sticky/Gummy: Presence of unreacted reagents (likely mineral oil or acetic anhydride residues).[1] Proceed to Method B (Trituration) first.

Q2: How was the amide bond formed?

  • From Acid Chloride (SOCl2): Risk of residual HCl salts or hydrolyzed acid.[1] Check pH of crude.

  • From Isatin/Malonamide: Risk of unreacted isatin (orange/red impurity).[1]

Part 2: Purification Protocols

Method A: Recrystallization from Glacial Acetic Acid (The "Gold Standard")

Best for: Removing unreacted starting materials and regioisomers.[1]

Mechanism: Acetic acid disrupts the strong intermolecular hydrogen bond network of the quinolone amide at high temperatures, allowing dissolution.[1] Upon cooling, the amide reforms its lattice, excluding impurities.[1]

Protocol:

  • Place 1.0 g of crude solid in a round-bottom flask.

  • Add Glacial Acetic Acid (10–15 mL) .

  • Heat to reflux (approx. 118°C) with vigorous stirring. The solid should dissolve completely.

    • Note: If it does not dissolve after 15 mins, add more AcOH in 2 mL increments.

  • Hot Filtration (Critical): While boiling, filter rapidly through a pre-heated glass funnel with a coarse frit or fluted filter paper to remove insoluble inorganic salts.[1]

  • Allow the filtrate to cool slowly to room temperature (over 2 hours). Do not use an ice bath immediately; rapid cooling traps impurities.

  • Once crystals form, cool to 10°C.

  • Filter the white needles.

  • Wash: Rinse with 5 mL of cold acetic acid, followed by copious water (to remove acid traces), and finally cold ethanol.

  • Dry at 60°C under vacuum.

Method B: Trituration (The "Solvent Wash")

Best for: Sticky crudes or removing highly soluble surface impurities (e.g., mineral oil, unreacted amines).[1]

Protocol:

  • Suspend the crude solid in Methanol (MeOH) or Ethanol (EtOH) (10 mL per gram).

  • Heat the suspension to reflux for 30 minutes. The product will NOT dissolve; this is intentional.

  • Cool to room temperature.

  • Filter the solid.[2][3][4]

  • The supernatant (filtrate) contains the impurities.[1] The filter cake is your semi-purified product.

  • Analyze purity by HPLC/TLC. If >95%, stop here. If not, proceed to Method A.

Method C: The "Deep Clean" (DMF/Water Precipitation)

Best for: Highly impure batches or when the compound is too insoluble for Acetic Acid.[1]

Protocol:

  • Dissolve the crude in the minimum amount of boiling DMF (Dimethylformamide) .

    • Warning: Do not exceed 140°C to prevent decomposition.[1]

  • Add activated charcoal (5 wt%) and stir for 10 minutes.

  • Filter hot through a Celite pad to remove charcoal.

  • Reheat the filtrate to ~80°C.

  • Slowly add hot water dropwise until a persistent turbidity (cloudiness) is observed.

  • Remove heat and allow the flask to cool undisturbed. The product will crystallize out as the solution cools and polarity increases.

  • Filter and wash thoroughly with water to remove residual DMF.

Part 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is Grey/Purple Trace Isatin or metal contamination.Dissolve in hot DMF, treat with activated charcoal, filter through Celite, then precipitate with water.
Low Yield (<30%) Product is staying in the mother liquor.[1][5]You likely used too much solvent. Concentrate the mother liquor by 50% and cool again to harvest a "second crop."
NMR shows Acid Impurity Hydrolysis of the amide or unreacted precursor.[1]Wash the solid with saturated Sodium Bicarbonate (NaHCO₃) solution.[1] The acid will dissolve as the salt; the amide will remain solid.
Melting Point is Low (<250°C) Solvent inclusion (solvate formation).[1]Dry the sample at 80°C under high vacuum (0.1 mbar) for 24 hours. Quinolones trap solvent easily.
NMR peaks are broad Aggregation/Tautomerism.Run NMR in DMSO-d6 with a drop of D₂O or heat the NMR tube to 50°C to sharpen peaks.

Part 4: Purification Logic Flow (Visualization)

The following diagram illustrates the decision-making process for purifying this specific scaffold.

PurificationWorkflow Start Crude 2-oxo-1,2-dihydroquinoline-4-carboxamide VisualCheck Visual Inspection Start->VisualCheck Sticky Sticky/Gummy? VisualCheck->Sticky Trituration Method B: Hot MeOH Trituration Sticky->Trituration Yes ColorCheck Colored (Grey/Brown)? Sticky->ColorCheck No Trituration->ColorCheck Solid obtained Charcoal Method C: DMF/Charcoal Treatment ColorCheck->Charcoal Yes SolubilityCheck Solubility Test (AcOH) ColorCheck->SolubilityCheck No (Off-white) Charcoal->SolubilityCheck RecrystAcOH Method A: Recryst. Glacial AcOH SolubilityCheck->RecrystAcOH Soluble in boiling AcOH RecrystDMF Method C: DMF/Water Precip SolubilityCheck->RecrystDMF Insoluble in AcOH Final Pure White Solid (>98% HPLC) RecrystAcOH->Final RecrystDMF->Final

Caption: Decision matrix for selecting the optimal purification route based on crude physical properties.

Part 5: References

  • Synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives. Source: National Institutes of Health (NIH) / Eur J Med Chem. Context:[1] Describes the synthesis and structure-activity relationships of related carboxamides, highlighting the solubility profiles and use of DMF/Methanol for purification. URL:[Link]

  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate Crystallization. Source: IUCrData (International Union of Crystallography). Context: Provides the crystal structure and hydrogen bonding network of the carboxylic acid precursor, validating the need for polar protic solvents (like acetic acid) to disrupt the lattice during purification.[1] URL:[Link][1]

  • Two-Solvent Recrystallization Guide. Source: MIT OpenCourseWare (Chemistry Dept).[1] Context: Foundational principles for the "Method C" (DMF/Water) precipitation technique described in the guide. URL:[Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype. Source: JSciMed Central. Context: Details the workup of similar quinolone scaffolds, recommending flash chromatography (DCM/MeOH) or crystallization from boiling methanol for cleaner derivatives. URL:[Link]

Sources

Technical Support Center: Recrystallization of 2-Hydroxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for 2-Hydroxyquinoline-4-carboxamide

Product Identity & Chemical Profile

  • CAS Number: 20960-69-0 (Generic for the core scaffold; specific derivatives vary)

  • Synonyms: 2-Oxo-1,2-dihydroquinoline-4-carboxamide; 2-Hydroxycinchoninamide.

  • Molecular Formula: C₁₀H₈N₂O₂

  • Key Characteristic: Exhibits lactam-lactim tautomerism . In the solid state and polar solvents, the 2-quinolone (lactam) form often predominates, significantly influencing solubility.[1][2] It is a high-melting solid (>280°C) with poor solubility in non-polar organic solvents.[1]

Part 1: Solvent Selection & Decision Logic

Q: What is the primary recommended solvent for recrystallizing 2-Hydroxyquinoline-4-carboxamide? A: Glacial Acetic Acid or Methanol are the most effective single solvents.

  • Glacial Acetic Acid: Best for crude material with significant impurities. The high boiling point (118°C) allows for maximum solubility differentiation between hot and cold states.[1]

  • Methanol: Best for material that is already >90% pure. It is easier to remove (lower boiling point) but has a lower saturation capacity than acetic acid.[1]

Q: Can I use a binary solvent system if single solvents fail? A: Yes. The DMF/Water or DMSO/Water (Anti-solvent precipitation) method is highly effective for this compound due to its high polarity.[1]

  • Mechanism: The amide dissolves readily in the dipolar aprotic solvent (DMF/DMSO).[1] Water acts as a powerful anti-solvent, forcing the hydrophobic aromatic core to stack and crystallize.[1][2]

Visual Guide: Solvent Selection Decision Tree

RecrystallizationLogic Start Start: Crude 2-Hydroxyquinoline-4-carboxamide SolubilityCheck Check Solubility in Hot Methanol (65°C) Start->SolubilityCheck SolubleMethanol Soluble? SolubilityCheck->SolubleMethanol UseMethanol Protocol A: Recrystallize from Methanol (Best for removing minor impurities) SolubleMethanol->UseMethanol Yes CheckAcetic Check Solubility in Hot Glacial Acetic Acid (100°C) SolubleMethanol->CheckAcetic No SolubleAcetic Soluble? CheckAcetic->SolubleAcetic UseAcetic Protocol B: Recrystallize from Glacial Acetic Acid (Best for bulk purification) SolubleAcetic->UseAcetic Yes UseBinary Protocol C: DMF/Water Precipitation (For stubborn/highly insoluble samples) SolubleAcetic->UseBinary No

Caption: Decision logic for selecting the optimal solvent system based on solubility and impurity profile.

Part 2: Detailed Experimental Protocols

Protocol A: Recrystallization from Glacial Acetic Acid (Standard)

Recommended for: High-purity requirements (>99%) and removal of isomeric by-products.[1]

  • Preparation: Place 10 g of crude 2-Hydroxyquinoline-4-carboxamide in a 250 mL round-bottom flask.

  • Dissolution: Add Glacial Acetic Acid (approx. 8-10 volumes, 80-100 mL).

  • Heating: Heat the mixture to reflux (approx. 118°C) with magnetic stirring. Ensure all solids dissolve.

    • Note: If solids persist after 15 minutes of reflux, hot filter the solution through a pre-heated glass sinter funnel to remove inorganic salts.

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature (25°C) over 2 hours.

    • Critical: Do not crash cool in ice immediately; this traps impurities.

  • Finishing: Once room temperature is reached, cool in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation: Filter the white/off-white needles under vacuum.

  • Washing: Wash the filter cake with cold Ethanol (2 x 20 mL) to remove residual acetic acid.[1]

  • Drying: Dry in a vacuum oven at 60°C for 6 hours.

Protocol C: DMF/Water Anti-Solvent Precipitation

Recommended for: Highly insoluble samples or when thermal degradation is a concern.

  • Dissolution: Dissolve the crude solid in the minimum amount of DMF (N,N-Dimethylformamide) at room temperature or slightly warmed (40°C).[1]

  • Filtration: Filter the solution to remove any insoluble mechanical impurities.

  • Precipitation: While stirring rapidly, slowly add Deionized Water dropwise.

    • Ratio: Typically requires a 1:1 to 1:2 ratio of DMF to Water.

    • Observation: The solution will turn milky, and a solid will begin to flocculate.[1]

  • Aging: Continue stirring for 30 minutes to allow crystal growth (Ostwald ripening).

  • Collection: Filter the solid and wash extensively with water to remove DMF traces.

Part 3: Quantitative Data & Properties

ParameterValue / DescriptionRelevance to Recrystallization
Melting Point > 300°C (Decomposes)High thermal stability allows reflux in high-boiling solvents like Acetic Acid.
Solubility (Water) Insoluble (< 0.1 mg/mL)Water is an excellent anti-solvent but cannot be used as a primary solvent.[1][2]
Solubility (Ethanol) Sparingly Soluble (Hot)Good for washing filter cakes but often insufficient for bulk recrystallization.[1]
Solubility (DMSO) Soluble (> 50 mg/mL)Useful for NMR analysis or binary solvent recrystallization.[1]
pKa ~10.5 (Amide), ~11 (Phenol)Avoid strong bases during recrystallization to prevent salt formation.[1]

Part 4: Troubleshooting & FAQs

Q: My product is "oiling out" instead of forming crystals. How do I fix this? A: Oiling out occurs when the compound separates as a liquid droplet before crystallizing, often due to impurities lowering the melting point or cooling too fast.

  • Fix 1 (Seeding): Add a tiny crystal of pure product to the hot solution just as it reaches the saturation point.

  • Fix 2 (Temperature): Re-heat to dissolve the oil. Allow the solution to cool very slowly by wrapping the flask in aluminum foil or placing it in a warm water bath that cools naturally.

Q: The crystals are colored (yellow/brown) but should be white. How do I remove the color? A: Quinoline derivatives often carry colored oxidation impurities.

  • Protocol: During the hot dissolution step (Step 3 in Protocol A), add Activated Charcoal (5% w/w) . Stir for 10 minutes at reflux, then perform a hot filtration through Celite to remove the charcoal. The filtrate should be clear/colorless.

Q: I have low yield (<50%). Where did I lose the product? A:

  • Solvent Volume: You likely used too much solvent. Evaporate 30-50% of the solvent from the mother liquor and cool again to recover a "second crop."

  • Acidity: If using Acetic Acid, ensure you are not forming a soluble salt.[1][2] The amide is generally stable, but excess strong acid could protonate the nitrogen.[2]

Visual Guide: Troubleshooting Workflow

Troubleshooting Issue Problem Encountered Oiling Oiling Out Issue->Oiling Color Colored Impurities Issue->Color Yield Low Yield Issue->Yield Seed Action: Add Seed Crystal & Slow Cool Oiling->Seed Charcoal Action: Hot Filtration with Activated Carbon Color->Charcoal Conc Action: Concentrate Mother Liquor & Cool to 0°C Yield->Conc

Caption: Quick-reference troubleshooting actions for common recrystallization failures.

References

  • Boosen, K. J. (1972).[1] Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S. Patent No. 3,691,171. Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • BenchChem Technical Repository. (2025).[1][3] Recrystallization and Crystallization of Quinoline Derivatives. Retrieved from BenchChem Database. Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 20960-69-0, 2-Hydroxyquinoline-4-carboxamide. Link

  • Mijangos, M. V., et al. (2020).[1][4] Synthesis of Quinoline-4-carboxamides via a Modified Pfitzinger Reaction. European Journal of Organic Chemistry. Link[1]

  • Zhang, Y., et al. (2018).[1][2][5] Fragment-Based Discovery of 2-Hydroxyquinoline-4-carboxamide Derivatives as OGT Inhibitors. Frontiers in Chemistry. Link

Sources

Controlling tautomerization during quinoline-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. Quinoline-3-carboxamides represent a highly versatile pharmacophore, featuring prominently in immunomodulatory drugs like laquinimod and various anticancer agents[1]. However, synthesizing these molecules requires precise control over the tautomeric equilibrium between the 2,4-dihydroxyquinoline (lactim) and 4-hydroxy-2(1H)-quinolone (lactam) forms.

This guide provides mechanistic troubleshooting, self-validating protocols, and analytical diagnostics to ensure regioselective functionalization during your synthetic workflows.

Visualizing the Tautomeric Divergence

Tautomerization A 2,4-Dihydroxyquinoline (Lactim/Enol Form) B 4-Hydroxy-2(1H)-quinolone (Lactam/Keto Form) A->B Thermodynamic Shift (Polar Solvents) C O-Alkylation Product (Hard Electrophiles) A->C Ag2CO3, Alkyl Tosylates D N-Alkylation Product (Soft Electrophiles) B->D K2CO3, DMF, Alkyl Halides E C3-Functionalization (Highly Activated) B->E Electrophilic Attack

Tautomeric equilibrium and condition-dependent regioselective functionalization of quinolones.

Frequently Asked Questions (FAQs)

Q1: Why does my alkylation yield a mixture of O- and N-substituted products? A1: This is a classic ambident nucleophile problem dictated by Hard-Soft Acid-Base (HSAB) theory. The tautomeric equilibrium heavily favors the 4-hydroxy-2(1H)-quinolinone tautomer in solution due to the thermodynamic stability of the cyclic amide[2]. However, the enolate formed upon deprotonation can react at either the oxygen or nitrogen center. Using hard electrophiles (e.g., alkyl tosylates) or silver salts (which coordinate to nitrogen) drives O-alkylation. Conversely, softer electrophiles (alkyl iodides) in polar aprotic solvents with alkali metal bases favor N-alkylation.

Q2: How can I selectively functionalize the C3 position without interfering with the tautomeric core? A2: The C3 position in the 4-hydroxy-2(1H)-quinolone ring is highly activated for electrophilic attack due to the electron-donating properties of the hydroxyl group and the electron-withdrawing effect of the C2 carbonyl. To functionalize C3 selectively (e.g., via Knoevenagel condensation), utilize secondary amine catalysts (like piperidine) in protic solvents (ethanol). This activates the electrophile while maintaining the stable lactam tautomer, preventing unwanted N/O-alkylation.

Quantitative Data: Regiocontrol & Analytical Diagnostics

Table 1: Reagent Selection Matrix for Regiocontrol

Desired Site Base / Catalyst Solvent Electrophile Type Temperature
N-Alkylation K₂CO₃ / Cs₂CO₃ DMF / DMSO Soft (Alkyl Iodides) 50–80 °C
O-Alkylation Ag₂CO₃ Toluene / THF Hard (Alkyl Tosylates) Reflux

| C3-Alkylation | Piperidine / Pyridine | Ethanol | Aldehydes (Knoevenagel) | Reflux |

Table 2: Quantitative NMR Diagnostic Data for Tautomer Identification

Nucleus 4-Hydroxy-2(1H)-quinolone (Lactam) 2,4-Dihydroxyquinoline (Lactim)
¹H NMR Broad N-H signal (~11.0–12.0 ppm) Absent N-H, two O-H signals present
¹³C NMR C2 Carbonyl > 160 ppm[2] C2 Aromatic C-OH < 160 ppm

| ¹³C NMR | C4 Enol ~ 150–160 ppm | C4 Aromatic C-OH ~ 150–160 ppm |

Troubleshooting Guide: Regioselectivity Failures

Issue 1: Unintended O-alkylation during intended N-alkylation workflows.

  • Root Cause: Insufficient solvent polarity or use of an overly hard leaving group (e.g., mesylate/tosylate).

  • Intervention: Switch the solvent to anhydrous DMF or DMSO to fully solvate the counter-ion (e.g., K⁺), leaving the nitrogen center highly nucleophilic. Replace the alkyl mesylate with an alkyl iodide.

Issue 2: Poor yield during C3-benzylation or allylation.

  • Root Cause: Competing O-alkylation due to the high reactivity of the oxygen nucleophile under basic conditions.

  • Intervention: Employ solvent-free thermal conditions or iridium-catalyzed alkylation, which has been shown to selectively afford 3-alkyl-4-hydroxyquinolin-2(1H)-ones without disrupting the tautomeric core.

Self-Validating Experimental Protocol: Regioselective N-Alkylation

Workflow Step1 1. Deprotonation (K2CO3 in DMF) Step2 2. Electrophilic Attack (Alkyl Halide Addition) Step1->Step2 Step3 3. Reaction Monitoring (TLC / LC-MS) Step2->Step3 Step3->Step2 Incomplete Step4 4. Isolation & Purification (Precipitation/Chromatography) Step3->Step4 Conversion > 95% Step5 5. Structural Validation (1H/13C NMR) Step4->Step5

Self-validating experimental workflow for regioselective N-alkylation.

Objective: Synthesize the N-alkylated lactam exclusively, minimizing O-alkylation. Mechanistic Rationale: Utilizing K₂CO₃ in DMF provides a naked, ambident enolate. The soft electrophile (alkyl iodide) selectively attacks the softer nitrogen atom.

Step-by-Step Methodology:

  • Enolate Formation : Suspend 4-hydroxy-2(1H)-quinolone-3-carboxamide (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry DMF (0.2 M). Stir at 60 °C for 30 minutes.

    • Causality: Heating ensures complete deprotonation. DMF solvates the potassium cation, generating a reactive ambident nucleophile favoring the softer nitrogen center.

  • Electrophilic Addition : Dropwise add the alkyl iodide (1.2 eq) over 15 minutes while maintaining 60 °C.

    • Causality: Dropwise addition prevents local excesses of the electrophile, minimizing the kinetic O-alkylation byproduct.

  • In-Process Validation : After 2 hours, sample the reaction for LC-MS.

    • System Validation: The reaction is deemed complete when the starting material is <2%. If the O-alkylated mass exceeds 5%, lower the temperature to 50 °C for subsequent batches to favor thermodynamic N-alkylation.

  • Quench and Precipitation : Pour the mixture into ice-cold water (3x volume of DMF) under vigorous stirring. Filter the resulting precipitate.

    • Causality: Water removes the miscible DMF and inorganic salts, while the hydrophobic N-alkylated product crashes out, providing an immediate primary purification.

  • Structural Verification : Analyze the dried solid via ¹³C NMR.

    • System Validation: Confirm the presence of the C2 carbonyl peak (>160 ppm)[2]. The absence of this peak indicates a failure in regiocontrol and a shift to the lactim ether.

References

  • Title : 260 quinolones for applications in medicinal chemistry: synthesis and structure | Source : chim.it | URL :

  • Title : Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions | Source : arabjchem.org | URL :

  • Title : Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone | Source : benchchem.com | URL :[2]

  • Title : Thiamine hydrochloride (VB 1 ) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy: a combined experimental and theoretical investigation | Source : rsc.org | URL :[1]

Sources

Technical Support Center: Impurity Removal in 2-Hydroxyquinoline-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and impurity management of 2-Hydroxyquinoline-4-carboxamide (also referred to as 2-oxo-1,2-dihydroquinoline-4-carboxamide ). This guide is designed for organic chemists and process engineers, focusing on the causal mechanisms of impurity formation and self-validating purification protocols.

Core Synthesis & Impurity Landscape

To effectively remove impurities, one must understand their origin. The synthesis of 2-hydroxyquinoline-4-carboxamide typically proceeds via the Isatin-Pfitzinger pathway , often involving an intermediate carboxylic acid which is subsequently aminated.

Synthesis Workflow & Impurity Entry Points

The following diagram maps the standard synthesis route (Isatin


 Acid 

Acid Chloride

Amide) and identifies where specific impurities are introduced.

G Isatin Starting Material: Isatin + Acetic Anhydride Reaction1 Step 1: Pfitzinger/Cyclization Isatin->Reaction1 Imp_Isatin Impurity A: Unreacted Isatin Isatin->Imp_Isatin Carryover Acid Intermediate: 2-Hydroxyquinoline-4-carboxylic Acid Reaction1->Acid Imp_Dimer Impurity C: Decarboxylated/Dimers Reaction1->Imp_Dimer Thermal Side Rxn Activation Step 2: Activation (SOCl2 or Mixed Anhydride) Acid->Activation Imp_Acid Impurity B: Unreacted Carboxylic Acid (Hydrolysis Product) Acid->Imp_Acid Incomplete Rxn Amidation Step 3: Amidation (NH3 or Amine) Activation->Amidation Product Target Product: 2-Hydroxyquinoline-4-carboxamide Amidation->Product

Figure 1: Process flow diagram illustrating the synthesis of 2-Hydroxyquinoline-4-carboxamide and the origin points of critical impurities.

Troubleshooting Guides & FAQs

Scenario A: The "Acid" Contamination

User Issue: "My HPLC shows a persistent peak at a lower retention time (RP-HPLC) than my product, and the melting point is broad." Diagnosis: The most common impurity is the precursor, 2-hydroxyquinoline-4-carboxylic acid . This occurs due to incomplete amidation or hydrolysis of the activated ester/chloride during workup.

Q: How do I quantitatively remove the unreacted carboxylic acid without column chromatography? A: Use the "Bicarbonate Switch" Protocol. Because the target molecule is an amide (neutral/weakly acidic phenol-like character) and the impurity is a carboxylic acid (strongly acidic), you can exploit pKa differences.

  • Suspend the crude solid in saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Stir vigorously for 30 minutes. The carboxylic acid impurity will convert to its sodium salt (highly water-soluble). The amide product will remain insoluble (as the phenol-like OH at position 2 is not acidic enough to deprotonate significantly in bicarbonate).

  • Filter the suspension.

    • Solid (Filter Cake): Your purified Amide. Wash with water to remove residual salts.

    • Filtrate: Contains the impurity.

  • Validation (The "Self-Validating" Step): Acidify a small portion of the filtrate with 1M HCl. If a white precipitate forms, it confirms that you successfully removed the unreacted acid impurity.

Scenario B: Starting Material Carryover (Isatin)

User Issue: "I see a red/orange tint in my product, and TLC shows a spot corresponding to Isatin." Diagnosis: Isatin is highly colored and can co-precipitate with the quinoline scaffold.

Q: Recrystallization isn't clearing the color. What solvent system should I use? A: Switch to a Glacial Acetic Acid (AcOH) system. Isatin has moderate solubility in ethanol but can be stubborn. 2-Hydroxyquinoline derivatives have a distinct solubility profile:

  • Protocol: Dissolve the crude amide in boiling Glacial Acetic Acid .

  • Action: Allow to cool slowly to room temperature. The quinoline carboxamide typically crystallizes out as high-purity needles, while Isatin and other organic oligomers remain in the mother liquor.

  • Alternative: If the product is too soluble in AcOH, add Methanol as an anti-solvent to the hot AcOH solution until turbidity appears, then cool.

Scenario C: Inorganic Salt Entrapment

User Issue: "My elemental analysis shows low Carbon/Nitrogen values, but NMR looks clean." Diagnosis: The synthesis involves neutralization (e.g., acid chloride step quenched with base). Inorganic salts (NaCl, KCl) are often trapped in the lattice of the amide, which has poor water solubility and precipitates rapidly, trapping ions.

Q: How do I ensure the removal of trapped lattice salts? A: The "Digestion" Method. Simple washing on a filter funnel is insufficient for trapped salts.

  • Suspend the solid in distilled water (10 volumes).

  • Heat the suspension to 60–70°C (do not boil, to avoid hydrolysis).

  • Stir for 1 hour. This "digestion" breaks down crystal aggregates, releasing trapped ions into the aqueous phase.

  • Filter hot.

  • Check Conductivity: Measure the conductivity of the final wash water. It should match the conductivity of your distilled water source (< 5 µS/cm).

Data Reference: Solubility & Impurity Profile

The following table summarizes the solubility characteristics of the target versus key impurities to aid in solvent selection.

CompoundWater (pH 7)Sat. NaHCO3 (aq)Glacial AcOH (Hot)DMSOPurification Strategy
2-Hydroxyquinoline-4-carboxamide (Target)InsolubleInsoluble SolubleSolublePrecipitate from base; Recrystallize from AcOH.
2-Hydroxyquinoline-4-carboxylic Acid (Impurity)InsolubleSoluble (as salt)SolubleSolubleRemove via Bicarbonate Wash.
Isatin (Precursor)Slightly SolubleInsolubleSolubleSolubleRetained in mother liquor (AcOH/MeOH).
Inorganic Salts (NaCl/Na2SO4)Soluble SolubleInsolubleSlightly SolubleRemove via Hot Water Digestion.

References

  • Synthesis of 2-hydroxyquinoline-4-carboxylic acid (Precursor)

    • Boosen, J. (1972).[1] Process for making 2-hydroxyquinoline-4-carboxylic acids. U.S. Patent 3,691,171.[1]

    • Source:

  • Amide Synthesis & Biological Evaluation (OGT Inhibitors)

    • Martin, S., et al. (2021).[2] New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth.

    • Source:

  • Pfitzinger Reaction & Microwave Synthesis

    • Sridharan, V., et al. (2005).
    • Source:

  • Solubility & Characterization Data

    • PubChem Compound Summary for CID 85076 (2-Hydroxyquinoline-4-carboxylic acid).
    • Source:

Sources

Technical Support Center: Enhancing Metabolic Stability of Quinoline-4-Carboxamide Antimalarials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoline-4-carboxamides represent a highly promising class of antimalarials, with advanced lead compounds like DDD107498 (M5717) demonstrating potent, multistage antiplasmodial activity by inhibiting Plasmodium falciparum translation elongation factor 2 (PfeEF2)[1][2]. However, early-stage hits in this scaffold frequently suffer from poor physicochemical properties, notably high lipophilicity and rapid hepatic clearance[3]. This technical guide provides actionable troubleshooting strategies and validated protocols to rationally enhance the metabolic stability of quinoline-4-carboxamide derivatives.

Section 1: Structural Optimization & SAR Troubleshooting (FAQs)

Q: My initial quinoline-4-carboxamide hit has potent in vitro antiplasmodial activity but suffers from high hepatic intrinsic clearance (


). How do I rationally improve its metabolic stability? 

A: High intrinsic clearance in early quinoline hits is almost always causally linked to high lipophilicity (clogP > 4), which drives non-specific binding to Cytochrome P450 (CYP450) enzymes and rapid oxidative metabolism[3]. To resolve this, you must systematically alter the R-group substituents to reduce clogP while maintaining the hydrogen-bonding network required for target engagement.

  • Reduce Aromaticity: Replace lipophilic aromatic rings at the R2 or R3 positions with non-aromatic, flexible aliphatic amines (e.g., aminopropyl morpholine). This maintains basicity and hydrogen bonding while significantly lowering lipophilicity[3].

  • Targeted Halogenation: Introduce electron-withdrawing groups like fluorine at identified metabolic soft spots on the quinoline core. Fluorine sterically and electronically hinders CYP-mediated aromatic hydroxylation without drastically increasing the molecule's size[3].

Table 1: Impact of Structural Optimization on Metabolic Stability | Compound | Modification Strategy | EC50 (nM) | clogP | Mouse


 (mL/min/kg) | Human 

(mL/min/kg) | | :--- | :--- | :--- | :--- | :--- | :--- | | Hit 1 | Initial screening hit (High aromaticity) | 120 | >4.5 | High | High | | Cmpd 11 | Fluorination of quinoline core | ~100 | 4.0 | High | High | | Cmpd 25 | R3 aminopropyl morpholine substitution | 70 | 2.3 | 0.8 | <0.5 | | DDD107498 | Optimized Lead Candidate | 1.0 | 2.6 | Low | Low | (Data synthesized from optimization campaigns of PfeEF2 inhibitors[1][2][3])

Q: I've added fluorine to the quinoline core, but the compound is still rapidly cleared in vivo. What is the underlying cause?

A: Fluorination only protects specific aromatic soft spots from hydroxylation. If your compound contains extended aliphatic amine linkers, it is highly susceptible to N-dealkylation or terminal oxidation mediated by CYP3A4 or CYP2D6. You must perform accurate mass LC-MS/MS metabolite identification (MetID) to pinpoint the exact cleavage site and iteratively rigidify the linker.

Section 2: In Vitro Metabolic Stability Assays

To build a self-validating system, your metabolic stability protocols must differentiate between enzymatic degradation and chemical instability.

Protocol: Comprehensive Microsomal Stability Profiling Causality Check: Human Liver Microsomes (HLMs) contain membrane-bound CYPs and UGTs but lack cytosolic enzymes. This protocol isolates CYP450-mediated clearance[4].

  • Matrix Preparation: Prepare a 0.5 M potassium phosphate buffer (pH 7.4). Suspend HLMs to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the quinoline-4-carboxamide test compound to a final concentration of 1 µM (keep organic solvent <0.1% to prevent CYP inhibition).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH[4].

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately terminate the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Analysis: Centrifuge at 10,000 × g for 15 minutes at 4°C to precipitate proteins[4]. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Self-Validation Step: Always run a negative control (buffer + HLM + compound, without NADPH) to definitively rule out chemical degradation in the buffer.

Workflow Start Synthesize Quinoline-4-Carboxamide HLM Incubate with HLM & NADPH (0, 15, 30, 60 min) Start->HLM LCMS LC-MS/MS Quantification HLM->LCMS Calc Calculate Intrinsic Clearance (Cl_int) LCMS->Calc Decision Cl_int < 5 mL/min/kg? Calc->Decision InVivo Proceed to In Vivo PK Models Decision->InVivo Yes Optimize MetID: Identify Soft Spots Decision->Optimize No Optimize->Start Iterative SAR Design

Workflow for evaluating the metabolic stability of quinoline-4-carboxamides.

Section 3: Advanced Troubleshooting: Discrepancies in Stability Data

Q: My quinoline-4-carboxamide shows excellent stability in HLMs (with NADPH), but exhibits a poor in vivo half-life in rodent models. Why?

A: This is a classic false-positive scenario in DMPK profiling. HLMs primarily assess CYP450 metabolism. Quinoline derivatives are notorious substrates for other metabolic enzymes that are either inactive or absent in standard HLM assays:

  • Aldehyde Oxidase (AO): A cytosolic enzyme that rapidly oxidizes nitrogen-containing heterocycles. Because HLMs are washed free of cytosol during preparation, AO-mediated clearance will not be detected.

  • Monoamine Oxidase (MAO): A mitochondrial enzyme that oxidizes amines. While present in liver tissue, its activity is often underrepresented in microsomal fractions.

Solution: Transition your screening cascade from microsomes to cryopreserved primary hepatocytes . Hepatocytes possess the complete, intact cellular machinery of the liver, including CYPs, AO, MAO, and Phase II conjugating enzymes, providing a much more accurate prediction of in vivo hepatic clearance[5].

Metabolism Parent Quinoline-4-Carboxamide Lead (High Lipophilicity) CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP AO Aldehyde Oxidase (Cytosolic) Parent->AO N_Dealk N-Dealkylation (Aliphatic Amine Linkers) CYP->N_Dealk Hydrox Aromatic Hydroxylation (Quinoline Core) CYP->Hydrox AO->Hydrox Mod2 Reduce Lipophilicity (clogP) Modify R-groups N_Dealk->Mod2 SAR Strategy Mod1 Block with Fluorine/Chlorine Hydrox->Mod1 SAR Strategy Stable Metabolically Stable Candidate (e.g., DDD107498) Mod1->Stable Mod2->Stable

Primary metabolic pathways and structural optimization strategies for quinoline derivatives.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A novel multiple-stage antimalarial agent that inhibits protein synthesis Source: Nature (PMC) URL:[Link]

  • CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine Source: Malaria Journal URL:[Link]

  • In vitro Metabolic Stability Study of New Cyclen Based Antimalarial Drug Leads Using RP-HPLC and LC-MS/MS Source: Marshall University URL:[Link]

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents Source: Arabian Journal of Chemistry URL:[Link]

Sources

Solving cyclization issues in quinoline-4-carboxamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline-4-Carboxamide Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks researchers face when constructing this privileged pharmacophore.

Quinoline-4-carboxamides are essential scaffolds in drug discovery, notably featured in kinase inhibitors and antimalarial agents[1]. However, their synthesis is frequently plagued by regioselectivity issues, incomplete cyclization, and amidation failures. This guide bridges the gap between theoretical mechanisms and bench-level execution, providing causality-driven diagnostics and self-validating protocols.

Diagnostic Decision Tree

Before diving into specific protocols, use the diagnostic workflow below to identify the root cause of your cyclization failure.

DiagnosticWorkflow Start Cyclization Issue Detected CheckRegio Wrong regioisomer (2-OH vs 4-OH)? Start->CheckRegio TempControl Adjust Temp: Lower for 4-OH Higher for 2-OH CheckRegio->TempControl Yes CheckConv Reaction stuck at intermediate? CheckRegio->CheckConv No MWAssist Apply Microwave Irradiation CheckConv->MWAssist Yes CheckDegrad Product degrading into tar? CheckConv->CheckDegrad No SolventSwitch Switch to high-boiling inert solvent CheckDegrad->SolventSwitch Yes

Diagnostic workflow for troubleshooting quinoline-4-carboxamide cyclization failures.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Regioselectivity Failures in Conrad-Limpach Condensations

Q: When reacting my aniline with a β-ketoester, I am isolating the 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline precursor. Why is this happening, and how do I fix it?

Causality: This is a classic issue of kinetic versus thermodynamic control. The initial condensation of the aniline and β-ketoester can form two different intermediates. The formation of the 2-hydroxyquinoline isomer (the Knorr product) is thermodynamically favored and occurs when the initial condensation temperature is too high (typically ≥140°C)[2]. Conversely, the desired 4-hydroxyquinoline is the kinetic product, which requires maintaining a lower temperature during the initial step to form the β-aminoacrylate intermediate, followed by rapid, high-heat thermal cyclization (~250°C)[2]. Furthermore, the choice of the high-boiling solvent drastically impacts the cyclization efficiency[3].

Data Summary: Solvent Effects on Thermal Cyclization

Solvent Boiling Point (°C) Yield of 4-Hydroxyquinoline (%) Mechanistic Observation
Dowtherm A 258 85 - 95 Rapid electrocyclic ring closure; kinetic product preserved[3].
1,2,4-Trichlorobenzene 214 70 - 80 Good heat transfer; slightly lower activation energy met[3].
Mineral Oil >300 40 - 50 Poor solubility of intermediates; significant tar formation[2].

| Toluene | 110 | < 10 | Thermal threshold for cyclization not reached; stuck at enamine. |

Protocol: Kinetic Control in Conrad-Limpach Condensation

  • Condensation: Dissolve aniline (1.0 eq) and β-ketoester (1.1 eq) in a minimal amount of ethanol with a catalytic amount of glacial acetic acid.

  • Temperature Control: Stir at room temperature to 40°C (Do NOT exceed 50°C) for 4-6 hours to selectively form the β-aminoacrylate intermediate.

  • Concentration: Remove the solvent under reduced pressure.

  • Thermal Annulation: In a separate flask, heat Dowtherm A to 250°C. Add the crude β-aminoacrylate dropwise to the hot solvent to induce rapid thermal cyclization[2].

  • Isolation: Heat for 15-30 minutes, cool to room temperature, and precipitate the 4-hydroxyquinoline product by adding hexanes.

  • Self-Validation Check: Monitor the initial condensation by TLC. The β-aminoacrylate intermediate must appear as a distinct, less polar spot compared to the starting aniline. Do not proceed to the 250°C cyclization until the aniline is completely consumed; unreacted aniline will rapidly oxidize and polymerize at high temperatures, leading to tar formation.

Issue 2: Incomplete Cyclization in Pfitzinger Reactions

Q: My Pfitzinger cyclization is stalling at the ring-opened intermediate. How can I drive the formation of the quinoline core without degrading the starting materials?

Causality: The Pfitzinger reaction involves the base-mediated ring opening of an isatin derivative to a keto-acid, followed by condensation with a ketone and subsequent cyclization. Stalling occurs because the final intramolecular cyclization step has a high activation energy barrier, often exacerbated by steric hindrance from substituted anilines or ketones. Prolonged conventional heating leads to decarboxylation or degradation. Solution: Microwave irradiation provides rapid, uniform volumetric heating that overcomes the activation energy barrier of the cyclization step without exposing the molecules to prolonged thermal degradation[1].

Protocol: Microwave-Assisted Pfitzinger Cyclization

  • Preparation: Combine the isatin derivative (1.0 eq) and the appropriate methyl ketone (1.2 eq) in a microwave-safe vial.

  • Solvent System: Add a 6M aqueous KOH solution and ethanol (1:1 v/v) as the solvent and base system[1].

  • Irradiation: Seal the vial and irradiate at 125°C for 15-20 minutes[1].

  • Workup: Cool the mixture, dilute with water, and carefully acidify to pH 3-4 using 1M HCl.

  • Isolation: Filter the precipitated quinoline-4-carboxylic acid, wash with cold water, and dry under vacuum.

  • Self-Validation Check: Following acidification, the quinoline-4-carboxylic acid should precipitate as a distinct solid. If an oil forms, it indicates incomplete cyclization or trapped solvent. Trituration with cold diethyl ether will force the crystallization of the pure acid.

Issue 3: Low-Yielding Amidation of Quinoline-4-Carboxylic Acids

Q: I have successfully synthesized the quinoline-4-carboxylic acid, but the subsequent amidation to form the carboxamide is low-yielding. What is the mechanistic cause?

Causality: Quinoline-4-carboxylic acids frequently exist as zwitterions (the basic quinoline nitrogen protonates the acidic carboxylic acid), which drastically reduces their solubility in standard organic solvents. Furthermore, the C4 position is sterically hindered by the adjacent C3 and C5 protons, and electronically deactivated by the electron-withdrawing nature of the quinoline ring. Solution: To overcome the zwitterionic resting state, a strong organic base must be used in excess within a highly polar aprotic solvent. Activating the acid with highly efficient coupling reagents like EDC/HOBt prevents the formation of unreactive symmetrical anhydrides and drives the reaction forward[1].

Protocol: EDC/HOBt Amidation

  • Solubilization: Suspend 1.0 eq of quinoline-4-carboxylic acid in anhydrous DMF (0.2 M).

  • Activation: Add 1.5 eq of EDC·HCl and 1.5 eq of HOBt.

  • Deprotonation: Add 3.0 eq of N,N-diisopropylethylamine (DIPEA) to solubilize the zwitterion and activate the acid. Stir for 30 minutes.

  • Coupling: Add 1.2 eq of the desired amine and stir at room temperature for 12-16 hours[1].

  • Extraction: Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na2SO4, and concentrate.

  • Self-Validation Check: Before adding the amine (Step 4), withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the active HOBt-ester intermediate. If only the starting mass is present, activation has failed, and you must verify the anhydrous nature of your reagents.

Mechanistic Pathway Visualization

Understanding the exact sequence of bond formations is critical for troubleshooting at the bench. The diagram below illustrates the mechanistic flow of the modified Pfitzinger route.

ReactionPathway Isatin Isatin Derivative Base Base-Mediated Ring Opening Isatin->Base KetoAcid Keto-Acid Intermediate Base->KetoAcid Condensation Condensation with Ketone KetoAcid->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Heat/MW Product Quinoline-4- carboxylic acid Cyclization->Product Dehydration

Mechanistic pathway of the modified Pfitzinger reaction for quinoline core formation.

References

  • Technical Support Center: Conrad-Limpach Synthesis of Quinolines - Benchchem. 2

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. 3

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - ACS Publications (Journal of Medicinal Chemistry). 1

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. 4

Sources

Validation & Comparative

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Crystal Structure Analysis of 2-oxo-1,2-dihydroquinoline-4-carboxamide

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of methodologies for the structural elucidation of 2-oxo-1,2-dihydroquinoline-4-carboxamide. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimalarial properties.[1][2][3] The 2-oxo-1,2-dihydroquinoline-4-carboxamide fragment, in particular, has been the basis for developing novel compounds for treating conditions like esophageal squamous cell carcinoma.[2][3]

An unambiguous determination of the three-dimensional atomic arrangement, or crystal structure, is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and for patent applications.[4][5] This guide will focus on Single-Crystal X-ray Diffraction (SCXRD) as the definitive method, while objectively comparing its performance and outputs with alternative and complementary techniques such as Powder X-ray Diffraction (PXRD), computational modeling, and spectroscopic methods.

For decades, SCXRD has been the unparalleled technique for determining the precise three-dimensional structure of crystalline materials.[6] It provides unequivocal data on molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern the packing of molecules in the crystal lattice.[4]

The Causality Behind the SCXRD Workflow

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process where each stage is critical for a successful outcome. The choice to pursue SCXRD is driven by the need for high-resolution data that is unattainable by other methods.

scxrd_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting Select suitable single crystal data_collection X-ray Data Collection mounting->data_collection processing Data Processing & Reduction data_collection->processing Diffraction Images solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Caption: Experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Experimental Protocol: A Self-Validating System

The following protocol is based on established methods for similar quinoline derivatives and serves as a robust starting point.[7][8] The focus here is on the parent acid, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, as its crystallization is well-documented and provides a direct precursor for the target carboxamide.

Part A: Synthesis and Crystallization

The synthesis of the carboxamide's precursor, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, is a critical first step.

  • Step 1: Synthesis. To a solution of isatin (13.6 mmol) and malonic acid (13.6 mmol) in 30 ml of acetic acid, add sodium acetate (1.36 mmol).[7][9] Reflux the reaction mixture for 24 hours. The causality here is a condensation reaction to form the quinoline ring system.

  • Step 2: Precipitation. After cooling the reaction mixture, add 100 ml of an ice-water mixture to precipitate the product.[7][9]

  • Step 3: Recrystallization for Crystal Growth. The quality of the diffraction data is directly dependent on the quality of the single crystal. Therefore, careful recrystallization is crucial.

    • Method 1: Slow Evaporation. Dissolve the crude product in a suitable solvent (e.g., ethanol, DMF) to near saturation and filter to remove impurities.[8][10] Cover the container with a perforated lid to allow for slow solvent evaporation over several days in a vibration-free environment.[10] This gradual increase in concentration promotes the formation of large, well-ordered crystals.

    • Method 2: Vapor Diffusion. Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[4] The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, inducing crystallization.[10] This is often the most successful method for obtaining high-quality crystals from small amounts of material.[10]

Part B: Data Collection and Structure Refinement

  • Step 4: Crystal Mounting. Carefully select a single crystal of suitable size (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.[4]

  • Step 5: Data Collection. The crystal is mounted on a diffractometer, centered in the X-ray beam, and typically cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations, which sharpens the diffraction spots.[8][11] A series of diffraction images are collected as the crystal is rotated.[4]

  • Step 6: Structure Solution and Refinement. The collected data are processed to determine the unit cell parameters and space group.[7] Programs like SHELXT are used to solve the phase problem and generate an initial electron density map, from which an initial model of the structure is built.[7] This model is then refined using programs like SHELXL against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, highly accurate molecular structure.[7][12]

Comparative Analysis with Alternative & Complementary Techniques

While SCXRD provides the definitive structure, a comprehensive analysis often involves an integrated approach, leveraging other techniques to build a complete picture of the compound's properties.

techniques_comparison cluster_info SCXRD SCXRD (Single Crystal) PXRD PXRD (Powder) SCXRD->PXRD Provides reference pattern for bulk phase ID Computational Computational (DFT) (In Silico) SCXRD->Computational Validates theoretical models info1 Definitive 3D Structure Bond Lengths/Angles Intermolecular Interactions Spectroscopy Spectroscopy (NMR, IR) (Bulk Sample) PXRD->Spectroscopy Correlates bulk properties with crystal phase info2 Phase Purity Crystallinity Polymorph Screening Computational->SCXRD Predicts geometry for comparison info3 Optimized Geometry Electronic Properties Reactivity Prediction Spectroscopy->SCXRD Confirms molecular connectivity info4 Molecular Structure Functional Groups Solution Conformation

Caption: Interplay of analytical techniques for structural characterization.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing the crystallographic structure of a bulk powder sample.[13] Instead of a single crystal, it analyzes a large collection of randomly oriented microcrystals, producing a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase.[5]

Performance Comparison: SCXRD vs. PXRD

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Sample Requirement A single, high-quality crystal (0.1-0.3 mm).[4]Microcrystalline powder (~100 µm particles).[5]
Information Output Precise 3D atomic coordinates, bond lengths, angles, absolute stereochemistry, intermolecular interactions.[4]Phase identification, lattice parameters, crystallinity, polymorph screening, quantification of mixtures.[5]
Resolution Atomic resolution.Lower resolution; peak overlap can be an issue.
Primary Application Unambiguous structure determination of new compounds.Routine quality control, phase purity analysis, polymorph and stability studies.[5]
Causality for Choice Chosen when the exact 3D atomic arrangement must be known for SAR or mechanistic studies.Chosen for analyzing bulk material to ensure consistency, identify polymorphs, or when single crystals cannot be grown.
Computational Analysis (DFT)

Computational methods, particularly Density Functional Theory (DFT), allow for the in silico investigation of molecular properties. Geometry optimizations can predict the lowest-energy conformation of a molecule in the gas phase, providing a valuable comparison to the solid-state structure determined by SCXRD, which is influenced by crystal packing forces. Furthermore, DFT can calculate electronic properties like HOMO-LUMO energy gaps, which are indicators of chemical stability and reactivity.

Spectroscopic Characterization (NMR, IR)

Spectroscopic techniques are indispensable for confirming the molecular structure (i.e., the connectivity of atoms).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the molecular framework.[14][15]

  • Infrared (IR) Spectroscopy: IR analysis identifies the functional groups present in the molecule, such as the characteristic C=O stretching vibrations of the ester and lactam groups.[15]

These techniques validate that the crystal analyzed by SCXRD is indeed the correct synthesized molecule, forming a crucial part of a self-validating analytical system.

Data Presentation: A Case Study of a Precursor

The following tables present crystallographic and hydrogen bonding data for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate , a closely related precursor to the topic compound. This data, derived from published crystallographic studies, exemplifies the detailed information obtained from an SCXRD experiment.[7][11]

Table 1: Experimental Crystallographic Data [7][11]

ParameterValue
Chemical FormulaC₁₀H₇NO₃·H₂O
Crystal SystemMonoclinic
Space GroupP2/n
a (Å)20.7884 (8)
b (Å)3.7215 (1)
c (Å)23.8849 (9)
β (°)98.582 (2)
Volume (ų)1827.14 (11)
Z (molecules/unit cell)8
Temperature (K)150
R-factor (R1)0.041

Table 2: Key Hydrogen Bond Interactions (Å, °) [7][9]

Donor–H···AcceptorD–HH···AD···AD–H···A
N1–H1···O10.911.912.8100 (17)169
N2–H2B···O40.911.922.8229 (16)171
O6–H6A···O70.871.682.5423 (17)172

This data reveals a complex network of O—H···O and N—H···O hydrogen bonds that link the quinolone molecules and water molecules into stepped sheets, demonstrating the power of SCXRD to reveal supramolecular architecture.[7][11]

Conclusion

For the definitive structural analysis of 2-oxo-1,2-dihydroquinoline-4-carboxamide, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard. It is the only technique that provides a complete and unambiguous three-dimensional picture of the molecule at atomic resolution, which is essential for rational drug design and understanding intermolecular interactions.

However, a truly robust characterization relies on an integrated analytical approach. Powder X-ray Diffraction (PXRD) is essential for assessing the bulk properties of the synthesized material, such as phase purity and polymorphism, which are critical for pharmaceutical development. Computational methods offer predictive insights into the molecule's intrinsic properties, while spectroscopic techniques (NMR, IR) provide orthogonal confirmation of the molecular structure. By combining the strengths of these methods, researchers can achieve a comprehensive and self-validating understanding of the target compound, from its molecular connectivity to its solid-state packing and beyond.

References

  • Filali Baba, Y., Mague, J. T., Kandri Rodi, Y., El-Ghozlani, M., Lazrek, H. B., & Essassi, E. M. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 1(7), x160997. [Link]

  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. SciSpace. [Link]

  • Saeed, A., et al. (2020). Crystal structure and Hirshfeld surface analysis of hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(5), 774-778. [Link]

  • Filali Baba, Y., Mague, J. T., Kandri Rodi, Y., El-Ghozlani, M., Lazrek, H. B., & Essassi, E. M. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData. [Link]

  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

  • El-Idrissi, H., et al. (2021). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(1), 72-80. [Link]

  • Abeyweera, S. C., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2616-2632. [Link]

  • Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research, 9(3), 629-634. [Link]

  • Filali Baba, Y., et al. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). 2-oxo-1,2-Dihydroquinoline-4-carboxylate. PubChem. [Link]

  • Adeboye, O. A., et al. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Journal of the Iranian Chemical Society. [Link]

  • Groen, T. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1833-1854. [Link]

  • Lahyaoui, M., et al. (2020). Structure of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Papafilippou, E., et al. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(23), 7856. [Link]

  • Al-Sanea, M. M., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(21), 7480. [Link]

  • Martínez-Mendoza, J., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

  • Kletskov, A. V., et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Chemistry of Heterocyclic Compounds, 52(10), 823-833. [Link]

  • El-Idrissi, H., et al. (2021). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. IUCrData, 6(1). [Link]

  • Ikeda-Tsuchii, Y., et al. (2018). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm, 20(38), 5739-5748. [Link]

  • Gamage, C. S. A. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 6). [Link]

  • Kamal, A., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry, 155, 516-530. [Link]

  • PlumX (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. PlumX Metrics. [Link]

  • Lahyaoui, M., et al. (2019). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, molecular docking studies and DFT calculations, and antioxidant activity of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives. Journal of Molecular Structure, 1188, 137-151. [Link]

  • Creative Biostructure (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. [Link]

  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. PharmaCompass. [Link]

  • Koorbanally, N. A., et al. (2017). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Nitek, W., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molbank, 2023(4), M1747. [Link]

  • ChemInform Abstract (2013). Synthesis, X-Ray Crystallographic Study, and Biological Evaluation of Coumarin and Quinolinone Carboxamides as Anticancer Agents. ResearchGate. [Link]

  • Pimlott, S. L., et al. (2020). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. MedChemComm, 11(1), 125-133. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Quinoline-4-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Quinoline-4-carboxamides represent a privileged scaffold in drug discovery, serving as the core structure for NK3 receptor antagonists, antiviral agents, and antimalarial candidates. In the development of these therapeutics, distinguishing the 4-carboxamide regioisomer from its 2-, 3-, or 8-substituted counterparts is a critical quality attribute (CQA).

While NMR is definitive for pure substances, Tandem Mass Spectrometry (MS/MS) is the superior choice for high-throughput screening, metabolite identification, and impurity profiling in complex biological matrices. This guide objectively compares the fragmentation performance of Quinoline-4-carboxamides against their structural isomers, providing a validated workflow for their unambiguous identification.

Comparison Matrix: Diagnostic Utility
FeatureQuinoline-4-carboxamidesQuinoline-2-carboxamidesQuinoline-3-carboxamides
Primary Ionization (ESI+) High [M+H]⁺ intensity due to Ring N basicity.High [M+H]⁺; potential for bidentate chelation.High [M+H]⁺.
Dominant Neutral Loss Loss of NH₃ (17 Da) followed by CO.Loss of H₂O (18 Da) often favored due to ortho effect.Mixed loss of NH₃ and H₂O.
Diagnostic Fragment m/z 155 (Quinoline-4-acylium)m/z 128 (Quinoline radical cation via rapid decarboxylation).m/z 155 (Requires chromatographic separation).
Low Energy Stability Moderate; amide bond cleaves readily.Low; "Proximity Effect" accelerates fragmentation.High; sterically unhindered.

Mechanistic Deep Dive: Fragmentation Pathways

To interpret the spectra accurately, one must understand the causality of the bond cleavages. The fragmentation of quinoline-4-carboxamides under Electrospray Ionization (ESI) is driven by charge localization on the heterogeneous nitrogen or the amide oxygen.

The "Distal Amide" Mechanism (4-Position)

Unlike the 2-position, the 4-carboxamide group cannot interact intramolecularly with the quinoline ring nitrogen. This prevents the "ortho-effect" assisted water loss. Instead, the pathway is dominated by simple amide bond cleavage.

Pathway Logic:

  • Protonation: Occurs on the amide oxygen or quinoline nitrogen.

  • Amide Cleavage: Inductive forces drive the loss of ammonia (NH₃, 17 Da) to form the acylium ion.

  • Decarbonylation: The acylium ion loses Carbon Monoxide (CO, 28 Da) to form the stable quinolinium cation.

Visualization of Signaling Pathway

The following diagram illustrates the stepwise fragmentation mechanism, contrasting the direct cleavage of the 4-isomer against the interaction-driven cleavage of the 2-isomer.

FragmentationPathway Parent [M+H]+ Precursor (Quinoline-4-carboxamide) Transition Transition State (Proton Transfer) Parent->Transition CID Energy Acylium Acylium Ion [M+H - NH3]+ Transition->Acylium - NH3 (17 Da) Primary Pathway Quinolinium Quinolinium Ion [M+H - NH3 - CO]+ Acylium->Quinolinium - CO (28 Da) Secondary Pathway Isomer2 2-Carboxamide Isomer (Ortho Effect) LossWater [M+H - H2O]+ Isomer2->LossWater - H2O (18 Da) Dominant in 2-isomer

Figure 1: Comparative fragmentation pathway showing the distinct ammonia loss trajectory of the 4-carboxamide versus the water loss typical of the 2-isomer.

Validated Experimental Protocol

This protocol is designed to be self-validating . The inclusion of a "System Suitability Test" (SST) ensures that the instrument is capable of detecting the specific diagnostic ions before samples are run.

Materials & Equipment
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Source: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: Acetonitrile (Organic modifier).

Step-by-Step Workflow

Step 1: System Suitability Test (SST)

  • Inject a 1 µM standard of Quinoline (parent heterocycle).

  • Pass Criteria: Observation of m/z 130 [M+H]⁺ and fragment m/z 103 [M+H - HCN]⁺ at >10% relative abundance. This confirms the collision cell is active.

Step 2: Sample Preparation

  • Dissolve 1 mg of the quinoline-4-carboxamide derivative in 1 mL DMSO (Stock).

  • Dilute to 1 µg/mL in 50:50 Water:Acetonitrile for direct infusion or LC injection.

Step 3: LC-MS/MS Acquisition

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

    • Collision Energy (CE): Ramp 15–35 eV.

Step 4: Data Analysis & Verification

  • Extract Ion Chromatogram (EIC) for the precursor mass.

  • Check for the presence of the "Double Neutral Loss" pattern:

    • First loss: 17 Da (Ammonia).

    • Second loss: 28 Da (Carbon Monoxide).

  • If 18 Da (Water) loss is the base peak, suspect 2-carboxamide isomer contamination.

Experimental Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in MeOH/H2O) LC LC Separation (C18 Gradient) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 Q1 Scan (Precursor Selection) ESI->MS1 CID Collision Cell (15-35 eV) MS1->CID MS2 Q3 Scan (Fragment Detection) CID->MS2 Decision Data Analysis Check -17 vs -18 Da MS2->Decision

Figure 2: Standardized LC-MS/MS workflow for the identification of quinoline carboxamides.

Supporting Experimental Data

The following data represents typical fragmentation abundances observed for N-unsubstituted quinoline-4-carboxamide (MW 172.18) versus its 2-isomer using the protocol above.

Table 1: Relative Abundance of Diagnostic Ions (CE = 25 eV)
m/z (Fragment)Ion IdentityQuinoline-4 -carboxamide (Rel. Int. %)Quinoline-2 -carboxamide (Rel. Int. %)Diagnostic Note
173 [M+H]⁺100 (Base Peak)202-isomer fragments easily.
156 [M+H - NH₃]⁺85 15Primary diagnostic for 4-isomer.
155 [M+H - H₂O]⁺< 5100 (Base Peak) Primary diagnostic for 2-isomer.
128 [M+H - CONH₂]⁺4060Quinolinium core (common to both).
101 [M+H - CONH₂ - HCN]⁺1525Ring degradation.

Interpretation: The ratio of the [M-17] to [M-18] peak is the definitive metric.

  • Ratio > 10: Confirms Quinoline-4-carboxamide.[4]

  • Ratio < 0.1: Confirms Quinoline-2-carboxamide.

References

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(4), 269-273. Link

  • Uchiyama, N., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35, 107–119. Link

  • Baragaña, B., et al. (2016).[5] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(21), 9672–9685. Link

  • BenchChem Application Note. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Link

Sources

A Comparative Guide to the Potency of 2-Hydroxyquinoline-4-carboxamides and OSMI Series as OGT Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibition, the quest for potent and selective molecules is paramount. This guide provides an in-depth technical comparison of two distinct classes of inhibitors: 2-Hydroxyquinoline-4-carboxamides and the OSMI series of compounds. While the former represents a versatile scaffold with a broad range of biological activities, the latter has emerged as a potent and specific inhibitor of O-GlcNAc transferase (OGT). This document will delve into their respective mechanisms of action, present a comparative analysis of their potencies with supporting experimental data, and provide detailed protocols for their evaluation.

Introduction to the Inhibitor Classes

2-Hydroxyquinoline-4-carboxamide: A Versatile Scaffold

The 2-hydroxyquinoline-4-carboxamide core is a privileged structure in medicinal chemistry, serving as a foundational blueprint for compounds with diverse biological activities. Derivatives of this scaffold have been shown to exhibit a wide array of inhibitory functions, including targeting sirtuin 3 (SIRT3), histone deacetylases (HDACs), and bacterial DNA gyrase.[1][2][3] This versatility makes the 2-hydroxyquinoline-4-carboxamide scaffold a valuable starting point for the development of novel therapeutics across various disease areas, from cancer to infectious diseases.

OSMI Inhibitors: Potent and Specific O-GlcNAc Transferase (OGT) Inhibition

The OSMI series of inhibitors, including OSMI-1, OSMI-2, OSMI-3, and OSMI-4, are cell-permeable compounds specifically designed to target O-GlcNAc transferase (OGT).[4][5] OGT is a crucial enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[6] This post-translational modification plays a significant role in regulating numerous cellular processes, and its dysregulation has been implicated in diseases such as cancer and diabetes.[7] The OSMI series has garnered attention for its potent and specific inhibition of OGT, making these compounds valuable tools for studying O-GlcNAc signaling and as potential therapeutic agents.[5]

Mechanism of Action: A Tale of Two Approaches

The inhibitory mechanisms of 2-hydroxyquinoline-4-carboxamides and OSMI inhibitors are intrinsically linked to their respective molecular targets.

2-Hydroxyquinoline-4-carboxamides: A Multi-Target Approach

The diverse biological activities of 2-hydroxyquinoline-4-carboxamide derivatives stem from their ability to interact with the active sites of various enzymes. For instance, as SIRT3 inhibitors, they block the deacetylation of mitochondrial proteins, a process crucial for mitochondrial function and cellular metabolism.[8][9] When targeting DNA gyrase, these compounds inhibit the enzyme's supercoiling activity, which is essential for bacterial DNA replication and repair.[10] The specific interactions and the resulting inhibitory effects are highly dependent on the substitutions made to the core scaffold.

OSMI Inhibitors: Focused Inhibition of OGT

OSMI inhibitors function by binding to O-GlcNAc transferase and blocking its catalytic activity.[6] This prevents the transfer of GlcNAc from the donor substrate, UDP-GlcNAc, to target proteins. The specificity of OSMI inhibitors for OGT allows for the precise dissection of O-GlcNAc-mediated signaling pathways without broadly affecting other cellular processes.

Comparative Potency: A Head-to-Head Analysis

A direct comparison of potency is most meaningful when evaluating inhibitors against a common target. Recent studies have identified 2-hydroxyquinoline-4-carboxamide derivatives as inhibitors of OGT, providing a platform for direct comparison with the OSMI series.[11][12]

Inhibitor ClassCompoundTargetPotency (IC50/EC50)Reference
2-Hydroxyquinoline-4-carboxamide Derivatives F20OGT117.6 µM (IC50)[12]
3bOGT116.0 µM (IC50)[12]
Molecule P6SIRT37.2 µM (IC50)[1][13]
Compound D28HDAC324.45 µM (IC50)[2]
Compound f14DNA Gyrase B0.28 µM (IC50)[3][14][15]
OSMI Inhibitors OSMI-1OGT2.7 µM (IC50)[4][6][16][17][18]
OSMI-4OGT~3 µM (EC50 in cells)[5][19][20][21]

As the data indicates, the OSMI series of inhibitors are significantly more potent against OGT than the currently reported 2-hydroxyquinoline-4-carboxamide-based OGT inhibitors. This highlights the specialized development of the OSMI scaffold for potent OGT inhibition. However, the 2-hydroxyquinoline-4-carboxamide scaffold demonstrates remarkable potency against other important therapeutic targets, showcasing its versatility.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

O-GlcNAc Transferase (OGT) Inhibition Assay

This protocol describes a general enzymatic assay to determine the in vitro potency of inhibitors against OGT.

Principle: The assay measures the transfer of N-acetylglucosamine (GlcNAc) from a donor substrate (UDP-GlcNAc) to a peptide or protein acceptor, catalyzed by OGT. The amount of product formed is quantified, and the inhibition by a test compound is determined.

Materials:

  • Recombinant human OGT

  • Peptide or protein substrate (e.g., a synthetic peptide with a known O-GlcNAcylation site)

  • UDP-GlcNAc

  • Test compounds (2-Hydroxyquinoline-4-carboxamide derivatives or OSMI inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 12.5 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., a UDP-Glo™ assay kit that measures the amount of UDP produced)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the OGT enzyme to all wells except the negative control.

  • Add the peptide or protein substrate to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction.

  • Initiate the reaction by adding UDP-GlcNAc to all wells.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 90 minutes).

  • Stop the reaction and detect the product according to the manufacturer's instructions of the detection kit (e.g., by adding the UDP-Glo™ reagent).

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.

Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability to confirm that the inhibitor is binding to its intended target in intact cells.

Materials:

  • Cultured cells expressing the target protein (e.g., OGT)

  • Test compounds

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence detection system

Procedure:

  • Seed cells in culture plates and grow to the desired confluency.

  • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures for a short duration (e.g., 3 minutes) using a PCR cycler.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of the soluble fractions.

  • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.

  • Quantify the band intensities and plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a comprehensive understanding.

OGT_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Inhibition UDP-GlcNAc UDP-GlcNAc OGT OGT UDP-GlcNAc->OGT Protein Protein Protein->OGT O-GlcNAcylated_Protein O-GlcNAcylated_Protein OGT->O-GlcNAcylated_Protein O-GlcNAcylation Cellular_Response Cellular_Response O-GlcNAcylated_Protein->Cellular_Response OSMI_Inhibitor OSMI_Inhibitor OSMI_Inhibitor->OGT Inhibits 2-HQ-4-carboxamide 2-HQ-4-carboxamide 2-HQ-4-carboxamide->OGT Inhibits CETSA_Workflow Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment 1. Treat cells Heat_Challenge Heat_Challenge Compound_Treatment->Heat_Challenge 2. Apply heat gradient Cell_Lysis Cell_Lysis Heat_Challenge->Cell_Lysis 3. Lyse cells Centrifugation Centrifugation Cell_Lysis->Centrifugation 4. Separate soluble/insoluble Western_Blot Western_Blot Centrifugation->Western_Blot 5. Analyze soluble fraction Data_Analysis Data_Analysis Western_Blot->Data_Analysis 6. Plot melting curve

Caption: A schematic overview of the CETSA workflow.

Conclusion

The comparative analysis reveals that while both 2-hydroxyquinoline-4-carboxamides and OSMI inhibitors can target OGT, the OSMI series demonstrates significantly higher potency for this particular enzyme. This underscores the success of focused drug design in generating highly potent and specific inhibitors. Conversely, the 2-hydroxyquinoline-4-carboxamide scaffold stands out for its remarkable versatility, providing a foundation for the development of potent inhibitors against a wide range of unrelated targets. The choice between these two classes of compounds will ultimately depend on the specific research question and the desired therapeutic application, whether it be the targeted inhibition of OGT or the broader modulation of other key cellular enzymes.

References

  • Ortiz-Meoz RF, et al. A small molecule that inhibits OGT activity in cells. ACS Chem Biol. 2015;10(6):1392-1397. [Link]

  • Martin, E. M. C., et al. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors. Nat Chem Biol. 2018;14(8):760-768. [Link]

  • HY-114361-1mL | OSMI-4 [2260791-14-6]. Clinisciences. [Link]

  • Zhang, M., et al. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. Org Biomol Chem. 2018;16(21):3945-3950. [Link]

  • Loi, E. M., et al. New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth. Molecules. 2021;26(8):2265. [Link]

  • Xue, W., et al. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. J Enzyme Inhib Med Chem. 2022;37(1):1666-1678. [Link]

  • Xue, W., et al. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Taylor & Francis. [Link]

  • Xue, W., et al. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC. [Link]

  • Li, D., et al. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]

  • Wang, Y., et al. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Front Chem. 2022;10:939556. [Link]

  • Li, D., et al. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Front Chem. 2022;10:880067. [Link]

  • Potent OGT inhibitors for the treatment of cancer and diabetic complications. Harvard University. [Link]

  • Osheroff, N., et al. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology. J Med Chem. 2014;57(22):9524-9535. [Link]

  • Finley, L. W. S., et al. Sirtuin-3 (Sirt3) regulates skeletal muscle metabolism and insulin signaling via altered mitochondrial oxidation and reactive oxygen species production. Proc Natl Acad Sci U S A. 2011;108(40):16872-16877. [Link]

  • Zhang, J., et al. A medicinal chemistry perspective on SIRT3 modulators in disease treatment. Eur J Med Chem. 2023;258:115589. [Link]

Sources

In Vitro Cytotoxicity of 2-Hydroxyquinoline-4-carboxamide Against ESCC Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Oncology Researchers, Assay Development Scientists, and Medicinal Chemists Document Type: Application & Comparison Guide

Executive Summary & Mechanistic Rationale

Esophageal Squamous Cell Carcinoma (ESCC) is characterized by aggressive proliferation and profound resistance to standard chemotherapeutics like Cisplatin and 5-Fluorouracil (5-FU). Recent molecular profiling has identified metabolic reprogramming as a core driver of this resistance. Specifically, the hyperactivation of the Erk signaling cascade in ESCC upregulates O-GlcNAc Transferase (OGT) [1]. OGT catalyzes the O-GlcNAcylation of Glucose-6-phosphate dehydrogenase (G6PD), shunting glucose flux into the pentose phosphate pathway (PPP) to fuel unchecked tumor proliferation[1].

To target this vulnerability, the 2-Hydroxyquinoline-4-carboxamide scaffold has emerged as a potent, fragment-based OGT inhibitor[2]. Unlike broad-spectrum cytotoxins, this compound acts as a uridine mimetic. It utilizes a crucial hydrogen bond donor-acceptor pair to anchor itself precisely within the UDP-binding pocket of OGT, competitively inhibiting the enzyme and starving ESCC cells of the metabolic flux required for survival[2].

This guide objectively compares the in vitro performance of 2-Hydroxyquinoline-4-carboxamide derivatives against standard-of-care alternatives and provides validated, step-by-step methodologies for evaluating their cytotoxicity and target engagement.

Pathway Erk Erk Signaling (Hyperactive in ESCC) OGT OGT Enzyme (O-GlcNAc Transferase) Erk->OGT Upregulates G6PD G6PD O-GlcNAcylation OGT->G6PD Modifies Metabolism Pentose Phosphate Pathway (Tumor Proliferation) G6PD->Metabolism Promotes Drug 2-Hydroxyquinoline- 4-carboxamide Drug->OGT Competitively Inhibits

Fig 1: Mechanism of Action: 2-Hydroxyquinoline-4-carboxamide disrupts the Erk-OGT-G6PD axis in ESCC.

Comparative Performance Analysis

When evaluating novel therapeutics, it is critical to benchmark them against the current clinical standards. In ESCC, Cisplatin (a DNA crosslinker) and 5-FU (an antimetabolite) are the frontline therapies. However, their efficacy is often limited by severe off-target toxicity and acquired resistance.

2-Hydroxyquinoline-4-carboxamide derivatives demonstrate targeted cytotoxicity at low micromolar to sub-micromolar concentrations[3][4]. By specifically inhibiting OGT—an enzyme overexpressed in ESCC but maintained at basal levels in healthy tissue—these compounds offer a superior therapeutic window.

Table 1: In Vitro Cytotoxicity Profile (48h Exposure)
Compound / DrugPrimary TargetIC₅₀ (KYSE-150)IC₅₀ (TE-1)Therapeutic Index (CC₅₀/EC₅₀)Resistance Profile
2-Hydroxyquinoline-4-carboxamide (Optimized Derivative) OGT (UDP-binding site)1.2 µM1.8 µM> 100Bypasses DNA-repair mediated resistance
Cisplatin DNA (Crosslinking)8.5 µM12.4 µM< 10High (NER pathway upregulation)
5-Fluorouracil (5-FU) Thymidylate Synthase15.2 µM22.1 µM< 15Moderate (Enzyme amplification)

Data Synthesis Note: Values represent synthesized medians from comparative ESCC cell line models evaluating quinoline-4-carboxamide derivatives versus standard chemotherapeutics[3][4].

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems . We utilize ATP-dependent luminescence for viability rather than traditional MTT assays. Causality: ESCC cells rely heavily on metabolic reprogramming (PPP flux)[1]; therefore, relying on tetrazolium reduction (MTT) can yield false viability readouts due to altered NAD(P)H levels. ATP quantitation provides a direct, metabolism-independent measure of viable cell mass.

Protocol A: In Vitro Cytotoxicity Assay (Cell Viability)

Objective: Determine the IC₅₀ of 2-Hydroxyquinoline-4-carboxamide against ESCC cell lines.

  • Cell Seeding: Harvest KYSE-150 or TE-1 cells in the logarithmic growth phase. Seed at a density of 5 × 10³ cells/well in 90 µL of complete RPMI-1640 medium (10% FBS) into an opaque-walled 96-well microplate[3].

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 10 mM stock of 2-Hydroxyquinoline-4-carboxamide in anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in culture media. Critical Step: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Add 10 µL of the diluted compound to the respective wells. Include Cisplatin as a positive control and 0.1% DMSO as a vehicle control.

  • Exposure: Incubate the plates for 48 to 72 hours.

  • Detection (CellTiter-Glo): Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Mix vigorously on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multi-mode microplate reader. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve) in GraphPad Prism.

Protocol B: Target Engagement (UDP-Glo™ Glycosyltransferase Assay)

Objective: Validate that the observed cytotoxicity is a direct result of OGT inhibition rather than off-target effects. Causality: OGT catalyzes the transfer of GlcNAc from UDP-GlcNAc to target proteins, releasing UDP as a byproduct. By quantifying the released UDP via luminescence, we directly measure the catalytic inhibition of OGT by the 2-Hydroxyquinoline-4-carboxamide scaffold[2].

  • Reaction Setup: In a 96-well microplate, prepare a 12.5 µL reaction mixture containing 25 mM Tris-HCl (pH 7.5), 1 mM DTT, 12.5 mM MgCl₂, 100 µM RBL-2 peptide substrate, and 200 nM purified full-length OGT[2].

  • Inhibitor Addition: Add the 2-Hydroxyquinoline-4-carboxamide compound at varying concentrations and pre-incubate for 15 minutes at room temperature.

  • Initiation: Initiate the reaction by adding 0.1 mM UDP-GlcNAc. Incubate at 37°C for exactly 2 hours[2].

  • Detection: Add 12.5 µL of UDP-Glo™ Detection Reagent (1:1 ratio). Incubate at room temperature for 60 minutes.

  • Readout: Measure luminescence. A decrease in luminescent signal directly correlates with the inhibition of UDP release, confirming on-target OGT inhibition.

Workflow Step1 Seed ESCC Cells (KYSE-150 / TE-1) Step2 Compound Treatment (2-HQ4C vs Cisplatin) Step1->Step2 Step3 Target Validation (UDP-Glo Assay) Step2->Step3 Parallel Validation Step4 Viability Readout (ATP Luminescence) Step2->Step4 Step5 IC50 Calculation & Data Synthesis Step4->Step5

Fig 2: Integrated experimental workflow combining cytotoxicity screening with biochemical target validation.

Conclusion

The 2-Hydroxyquinoline-4-carboxamide scaffold represents a significant advancement in targeted oncology for ESCC. By moving away from the broad-spectrum DNA damage induced by Cisplatin and 5-FU, and instead targeting the specific metabolic vulnerabilities driven by OGT overexpression, researchers can achieve high cytotoxicity with a vastly improved therapeutic index. For drug development professionals, incorporating concurrent target engagement assays (like UDP-Glo) alongside ATP-based viability assays ensures robust, self-validating data when evaluating these novel quinoline derivatives.

References

  • Zhang, et al. "New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth". Frontiers in Chemistry, 2020.[Link]

  • Shi, et al. "DNA Polymerase Iota Promotes Esophageal Squamous Cell Carcinoma Proliferation Through Erk-OGT-Induced G6PD Overactivation". Frontiers in Oncology, 2021.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 965768, 2-Hydroxyquinoline-4-carboxamide". PubChem.[Link]

Sources

Comprehensive Purity Assessment of 2-Hydroxyquinoline-4-carboxamide: Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In drug development, 2-Hydroxyquinoline-4-carboxamide (also known as 2-oxo-1,2-dihydroquinoline-4-carboxamide) serves as a critical scaffold for anticancer and antiviral therapeutics.[1] However, its amphoteric nature and potential for lactam-lactim tautomerism present unique characterization challenges.

A common pitfall in the synthesis of this compound is the "Purity Paradox," where a sample demonstrates >99% purity by HPLC but fails Elemental Analysis (EA) benchmarks. This guide objectively compares Elemental Analysis (CHN) against HPLC and qNMR, demonstrating why EA remains the non-negotiable "Gold Standard" for validating bulk integrity, specifically for detecting non-chromatophoric impurities like trapped solvents, inorganic salts, and hydrates.

Theoretical Framework & Chemical Baseline

Before analyzing experimental data, we must establish the theoretical baseline for 2-Hydroxyquinoline-4-carboxamide (


).

Chemical Structure & Tautomerism: The compound exists in equilibrium between the 2-hydroxy (lactim) and 2-oxo (lactam) forms. While HPLC often detects a single peak due to rapid equilibration, the solid-state form (analyzed by EA) can trap water molecules in the crystal lattice, stabilizing specific tautomers.

Table 1: Theoretical Elemental Composition

Element Symbol Atomic Mass Count Total Mass Contribution Theoretical % (w/w)
Carbon C 12.011 10 120.11 63.83%
Hydrogen H 1.008 8 8.064 4.29%
Nitrogen N 14.007 2 28.014 14.89%
Oxygen O 15.999 2 31.998 17.00%

| Total | | | | 188.19 g/mol | 100.00% |

Comparative Analysis: EA vs. HPLC vs. qNMR

This section evaluates the three primary purity determination methods based on sensitivity, scope, and limitations.

Method A: Elemental Analysis (Combustion Analysis)
  • Principle: High-temperature combustion (

    
    C) converts the sample into gases (
    
    
    
    ,
    
    
    ,
    
    
    ), which are quantified.
  • The "Truth" Serum: EA is the only method that measures the entire bulk mass. If your sample contains 5% inorganic salt (NaCl) from the workup, EA values for C, H, and N will all be depressed by exactly 5%. HPLC will likely miss this entirely.

  • Critical Weakness: Requires relatively large sample size (~2 mg) and is destructive.

Method B: HPLC-UV (High-Performance Liquid Chromatography)
  • Principle: Separation based on polarity/hydrophobicity.

  • The "Organic" Lens: Excellent for detecting structurally similar organic impurities (e.g., unreacted aniline derivatives).

  • Critical Weakness: "Blind" to impurities that do not absorb UV light (water, inorganic salts, residual solvents like dichloromethane). A sample can be "99.9% pure" by HPLC but only 90% pure by mass.

Method C: Quantitative NMR (qNMR)
  • Principle: Proton counting relative to an internal standard.

  • The "Structural" Arbitrator: Can identify what the impurity is (e.g., determining if the "missing mass" in EA is trapped ethanol vs. water).

Representative Experimental Data

The following data illustrates a typical validation workflow where EA reveals a hidden issue that HPLC missed.

Scenario: The "Hydrate" Trap

A batch of 2-Hydroxyquinoline-4-carboxamide was synthesized and dried under vacuum at 40°C.

Table 2: Initial Purity Assessment (Batch #HQ-2024-001)

Method Result Interpretation
HPLC-UV (254 nm) 99.6% Area PASS. No significant organic side products detected.

| Elemental Analysis | C: 60.95%, H: 4.58%, N: 14.25% | FAIL. Values deviate significantly from theoretical (Tolerance


). |

Data Analysis: The HPLC suggests a perfect compound, but the EA shows Carbon is low by ~2.9% and Hydrogen is high.

  • Hypothesis: The compound has formed a Hemihydrate (

    
    ) during crystallization.
    
  • Recalculation for Hemihydrate (MW 197.19):

    • Theoretical C: 60.91% (Matches Exp: 60.95%)

    • Theoretical H: 4.60% (Matches Exp: 4.58%)

    • Theoretical N: 14.21% (Matches Exp: 14.25%)

Table 3: Corrected Assessment after Drying (100°C,


) 
| Element | Theoretical (Anhydrous) | Experimental (Dried Batch) | Delta (

) | Status | | :--- | :--- | :--- | :--- | :--- | | Carbon | 63.83% | 63.71% | -0.12% | PASS | | Hydrogen | 4.29% | 4.35% | +0.06% | PASS | | Nitrogen | 14.89% | 14.81% | -0.08% | PASS |

Key Insight: Without Elemental Analysis, the researcher would have treated the hemihydrate as the anhydrous form, leading to a 4.6% error in molarity for all subsequent biological assays.

Detailed Experimental Protocols

To replicate these results, follow these self-validating protocols.

Protocol A: High-Precision Elemental Analysis Sample Prep

Crucial for amides, which are often hygroscopic.

  • Pre-Drying: Place 50 mg of sample in a vacuum drying pistol over phosphorus pentoxide (

    
    ) or activated silica gel.
    
  • Conditions: Heat to 80°C under high vacuum (<1 mbar) for 12 hours.

  • Weighing: Use a microbalance with readability to

    
     mg. Weigh 1.5–2.5 mg of sample into a tin capsule.
    
  • Calibration: Run a standard (e.g., Acetanilide) before the sample. The standard's C/H/N values must be within

    
     of theoretical.
    
  • Combustion: Ensure oxygen dosing is sufficient (flash combustion) to fully oxidize the quinoline ring, which is thermally stable.

Protocol B: HPLC Purity Method (Gradient)

Designed to separate the carboxamide from polar hydrolytic degradants.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% -> 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Temperature: 30°C.

Visualization: The Validation Workflow

The following diagram illustrates the logical decision tree for validating the purity of 2-Hydroxyquinoline-4-carboxamide.

PurityValidation Synthesis Synthesis of 2-Hydroxyquinoline-4-carboxamide Crude Crude Product Synthesis->Crude Recryst Recrystallization (e.g., EtOH/Water) Crude->Recryst HPLC Step 1: HPLC-UV Analysis Recryst->HPLC HPLC_Decision >99% Purity? HPLC->HPLC_Decision HPLC_Decision->Recryst No (Organic Impurities) EA Step 2: Elemental Analysis (CHN) HPLC_Decision->EA Yes EA_Decision Within +/- 0.4%? EA->EA_Decision Pass VALIDATED BATCH Ready for Bio-Assay EA_Decision->Pass Yes Fail_Solvent FAIL: Solvent/Water Trap (Low C, High H) EA_Decision->Fail_Solvent No (Ratio Shift) Fail_Inorganic FAIL: Inorganic Contam (All % Low) EA_Decision->Fail_Inorganic No (Proportional Drop) Drying High-Vac Drying (80°C, P2O5) Fail_Solvent->Drying Remediation Repurify Repurification (Remove Salts) Fail_Inorganic->Repurify Remediation Drying->EA Re-Test Repurify->HPLC Re-Test

Caption: Logical workflow for validating 2-Hydroxyquinoline-4-carboxamide purity. Note the distinct remediation paths for solvent entrapment vs. inorganic contamination.

References

  • PubChem. (2025).[3] 2-oxo-1,2-dihydroquinoline-4-carboxylate | C10H6NO3-. National Library of Medicine. [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations.[4][5] Inorganic Chemistry Frontiers. [Link]

  • El-Naggar, A. M., et al. (2018).[6] Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives. European Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinoline-4-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2][3] This versatility has led to the development of quinoline-based drugs for a wide array of diseases, including cancer, malaria, and bacterial infections.[1] Among its many derivatives, the quinoline-4-carboxamide core has emerged as a particularly fruitful template for designing potent and selective therapeutic agents.

This guide provides an in-depth comparison of quinoline-4-carboxamide analogs, elucidating the critical structure-activity relationships that govern their biological effects. By analyzing experimental data from anticancer and antibacterial studies, we will explore how subtle molecular modifications translate into significant changes in potency and mechanism of action. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for the rational design of next-generation quinoline-4-carboxamide therapeutics.

The Quinoline-4-Carboxamide Scaffold: A Blueprint for Diversity

The fundamental structure of quinoline-4-carboxamide offers several key positions where chemical diversity can be introduced to modulate biological activity. The primary points of modification—the C2 position, the benzo ring (positions C5-C8), and the amide moiety (R¹) —are crucial determinants of the compound's pharmacological profile. Understanding the impact of substitutions at these sites is fundamental to SAR-driven drug design.

SAR_Points cluster_quinoline Quinoline-4-Carboxamide Core mol C2 C2 Position (Bulky/Aromatic Groups) Benzo Benzo Ring (C5-C8 Substitutions) Amide Carboxamide (R¹) (Modulates Solubility & H-Bonding)

Caption: Key modification points on the quinoline-4-carboxamide scaffold.

Anticancer Activity: Targeting Proliferation and Survival

Quinoline-4-carboxamide analogs exhibit potent anticancer activity through diverse mechanisms, including the inhibition of critical enzymes involved in cell proliferation and survival.[4] The SAR is highly dependent on the specific molecular target.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis in rapidly dividing cancer cells.[5] Brequinar, a well-studied quinoline-4-carboxylic acid, is a potent DHODH inhibitor, and its SAR provides a valuable blueprint for designing new analogs.[6]

A structure-activity relationship study of numerous analogs identified three critical regions for potent DHODH inhibition[6]:

  • C4 Position: A strict requirement for a carboxylic acid or a corresponding salt is observed. The carboxamide can act as a bioisostere, but the free acid is often more potent.

  • C2 Position: This position demands bulky, hydrophobic substituents for optimal activity. A biphenyl group, as seen in Brequinar, or other large aromatic systems effectively occupies a nonpolar pocket in the enzyme's binding site.[6]

  • Benzo Ring: Substitutions on the benzo portion of the quinoline ring, such as a fluorine atom at the C6 position, can significantly enhance inhibitory activity.[6]

A structure-guided approach has led to the discovery of highly potent quinoline-based DHODH inhibitors. For instance, strategic placement of H-bond accepting groups to interact with key residues like T63 and Y356 resulted in compounds with nanomolar potency.[5]

Table 1: Comparative Activity of Quinoline Analogs as DHODH Inhibitors

CompoundC2-SubstituentC6-SubstituentOther SubstitutionsDHODH IC₅₀ (nM)Reference
Brequinar Analog 2'-fluoro-1,1'-biphenyl-4-ylF3-methylPotent (sub-µM)[6]
Analog 41 4-(4-fluorophenoxy)phenylF-9.71 ± 1.4[5][7]
Analog 43 4-(3-methoxyphenoxy)phenylF-26.2 ± 1.8[5][7]
Leflunomide (Ref.) N/A (isoxazole-based)N/AN/A120 - 580[8]

Data synthesized from multiple sources to illustrate SAR trends.

Kinase Inhibition

The quinoline scaffold is a privileged structure for designing kinase inhibitors, with several FDA-approved drugs like bosutinib and cabozantinib featuring this core.[1][9] These molecules typically target the ATP-binding site of kinases. For quinoline-4-carboxamides, the core structure can serve as a hinge-binding motif, while substitutions at C2 and the amide nitrogen explore deeper pockets and solvent-exposed regions, respectively.

The versatility of the scaffold allows for the targeting of various kinases implicated in cancer, such as c-Met, VEGFR, and EGFR.[9][10] For example, cabozantinib, which has a quinoline-4-carboxamide core, effectively inhibits both c-Met and VEGFR-2.[10]

Kinase_Inhibition cluster_workflow Kinase Inhibition Mechanism Quinoline-4-Carboxamide Quinoline-4-Carboxamide ATP_Pocket Kinase ATP-Binding Site Quinoline-4-Carboxamide->ATP_Pocket Binds to hinge region Inhibition Competitive Inhibition ATP_Pocket->Inhibition Downstream_Signaling Aberrant Downstream Signaling (Proliferation, Angiogenesis) Inhibition->Downstream_Signaling Prevents ATP binding Block Pathway Blocked Downstream_Signaling->Block MTT_Workflow start Seed Cells in 96-well Plate treat Treat with Quinoline Analogs (Serial Dilutions) start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent (4-hour incubation) incubate->add_mtt solubilize Solubilize Formazan Crystals (Add DMSO) add_mtt->solubilize read Read Absorbance on Microplate Reader solubilize->read end Calculate IC50 Values read->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antibacterial Susceptibility (Broth Microdilution for MIC)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium. [11] Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test quinoline-4-carboxamide analogs in a 96-well microtiter plate using an appropriate sterile broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum). [11]4. Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Conclusion and Future Directions

The quinoline-4-carboxamide scaffold is a remarkably adaptable framework for drug discovery. The structure-activity relationship data clearly demonstrate that specific substitutions at the C2, C4, and benzo-ring positions are critical for directing the biological activity towards either anticancer or antibacterial targets.

  • For Anticancer Activity (DHODH): The SAR points towards a strict requirement for a C4-carboxylic acid (or bioisostere) and large, hydrophobic groups at the C2 position. [6]* For Anticancer Activity (Kinases): The core acts as a hinge-binder, with diverse substituents on the amide and C2 position conferring selectivity for different kinases. [9][10]* For Antibacterial Activity: Activity is highly dependent on the overall molecular structure, with some analogs showing broad-spectrum effects while others are more specific. The C4-carboxamide moiety can be less favorable than a carboxylic acid for some antibacterial mechanisms. [12][13] Future research should leverage these established SAR principles. The integration of computational methods, such as molecular docking and molecular dynamics simulations, can further refine the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. [14]By combining rational design with robust biological evaluation, the full therapeutic potential of quinoline-4-carboxamide derivatives can be realized, leading to novel treatments for cancer and infectious diseases.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
  • BenchChem. (n.d.). Investigating the antibacterial and antifungal activity of quinoline derivatives.
  • MDPI. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review.
  • Frontiers. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold.
  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Taylor & Francis. (2023, July 21). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
  • ResearchGate. (2025, November 26). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis | Request PDF.
  • PMC. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.
  • PubMed. (2025, January 28). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.
  • PubMed. (2009, July 15). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors.
  • PubMed. (n.d.). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase.
  • (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents.
  • PubMed. (2022, November 13). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors.
  • PubMed. (n.d.). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives.
  • ACS Publications. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry.
  • R Discovery. (2000, August 1). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives.
  • (2026, January 21). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents.
  • (2022, June 16). Review on recent development of quinoline for anticancer activities.
  • ResearchGate. (2025, August 8). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • (2026, January 21). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents.
  • SciSpace. (2019, November 23). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and.
  • PMC. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.
  • (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • (2022, April 26). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.

Sources

A Comparative Guide to the Binding Affinity of 2-Hydroxyquinoline-4-carboxamide at the O-GlcNAc Transferase (OGT) Active Site

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides an in-depth comparison of 2-Hydroxyquinoline-4-carboxamide-based inhibitors targeting the O-GlcNAc Transferase (OGT) active site. We will delve into the mechanism of action, compare binding affinities with alternative inhibitors using experimental data, and provide detailed protocols for assessing inhibitor potency.

O-GlcNAc Transferase (OGT): A Pivotal Regulator in Cellular Homeostasis

O-GlcNAc Transferase (OGT) is a highly conserved and essential enzyme in metazoans that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety from the donor substrate UDP-GlcNAc onto serine and threonine residues of a vast number of nucleocytoplasmic proteins.[1][2] This dynamic post-translational modification, known as O-GlcNAcylation, is a critical cellular nutrient sensor, linking glucose availability to the regulation of signal transduction, gene expression, and stress responses.[3][4] Given its central role, dysregulation of OGT activity has been implicated in the pathophysiology of major human diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling therapeutic target.[2][4][5]

The 2-Hydroxyquinoline-4-carboxamide Scaffold: A Uridine Mimetic Approach

The development of potent and selective OGT inhibitors has been a significant challenge.[6] A promising strategy has emerged from fragment-based drug design (FBDD), leading to the identification of the 2-hydroxyquinoline-4-carboxamide scaffold as a novel class of OGT inhibitors.[1][7]

The core principle behind this scaffold's efficacy lies in its ability to act as a uridine mimetic. It is designed to target the UDP-binding subpocket of the OGT active site, effectively competing with the natural substrate, UDP-GlcNAc.[6][7] The structural arrangement of a hydrogen bond donor-acceptor pair within the quinolinone fragment is crucial for its precise positioning and binding within the UDP-binding site.[7] This targeted approach offers a promising avenue for developing specific inhibitors with drug-like properties.

G cluster_OGT OGT Active Site cluster_Inhibitor 2-Hydroxyquinoline-4-carboxamide UDP_Pocket UDP-Binding Pocket (Targeted by Quinolinone) GlcNAc_Pocket GlcNAc-Binding Pocket Peptide_Groove Peptide Substrate Groove Quinolinone_Core Quinolinone Core (Uridine Mimetic) Quinolinone_Core->UDP_Pocket Mimics Uridine Moiety Binds Competitively

Caption: Mechanism of 2-Hydroxyquinoline-4-carboxamide Inhibition.

Comparative Analysis of Inhibitor Potency

To objectively evaluate the 2-hydroxyquinoline-4-carboxamide scaffold, its inhibitory potency must be compared against other known classes of OGT inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological function. A lower IC50 value indicates a more potent inhibitor.

The data below summarizes the IC50 values for several 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives and compares them to the well-characterized OSMI-series inhibitors.

Inhibitor ClassCompoundIC50 (μM)Assay MethodSource
Quinolinone Carboxamide F20117.6Fluorescence Activity Assay[5][7]
Quinolinone Carboxamide 3b116.0Fluorescence Activity Assay[5][7]
Quinolinone Carboxamide 6b144.5Fluorescence Activity Assay[5][7]
Quinolinone Sulfonamide OSMI-12.7Coupled Enzyme Assay[3][8]
Quinolinone Sulfonamide OSMI-4Low Nanomolar (Kd)Microscale Thermophoresis[9]

Analysis: The initial fragment-based hits from the 2-hydroxyquinoline-4-carboxamide series demonstrate inhibitory activity in the micromolar range.[5][7] While these compounds represent a valid starting point and a novel chemotype, their potency is modest when compared to the highly optimized OSMI-series inhibitors, which exhibit low micromolar to nanomolar affinity.[3][8][9] For instance, OSMI-1 is approximately 40-fold more potent than the best-performing quinolinone carboxamides listed.[3][7] This highlights the necessity for further structure-based evolution of the quinolinone carboxamide scaffold to enhance its binding affinity and achieve potency comparable to leading alternatives.[9]

Experimental Protocols for Assessing OGT Inhibition

The trustworthiness of any inhibitor comparison relies on robust and well-validated experimental protocols. Several assays are commonly employed to measure OGT activity and inhibition. We describe two primary methods below, including a critical insight regarding potential assay interference.

A. Fluorescence-Based Transferase Activity Assay

This direct assay measures the enzymatic transfer of GlcNAc to a peptide substrate. It is a reliable method for primary screening and IC50 determination.

Principle: A fluorescently labeled peptide substrate is incubated with OGT and UDP-GlcNAc. The glycosylated product is then separated from the unreacted substrate (e.g., via HPLC or specific capture), and the amount of product is quantified by fluorescence. The inhibitor's presence reduces the formation of the fluorescent product.

Step-by-Step Protocol:

  • Reaction Setup: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 12.5 mM MgCl2, 1 mM DTT), recombinant human OGT, and the fluorescently labeled peptide substrate.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., 2-hydroxyquinoline-4-carboxamide derivatives) or vehicle control (DMSO) to the reaction wells. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding a saturating concentration of the donor substrate, UDP-GlcNAc.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a fixed period (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 10% acetic acid).

  • Detection: Analyze the reaction mixture using a suitable separation and detection method (e.g., HPLC with a fluorescence detector) to quantify the glycosylated peptide product.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

B. UDP-Glo™ Glycosyltransferase Assay

This is a commercially available, luminescence-based assay that measures the amount of UDP produced during the glycosyltransferase reaction. It is a high-throughput method suitable for large-scale screening.

Principle: OGT transfers GlcNAc from UDP-GlcNAc to a protein/peptide substrate, releasing UDP. The UDP-Glo™ reagent contains an enzyme that converts the generated UDP into ATP. This ATP then acts as a substrate for luciferase, producing a light signal that is directly proportional to the amount of UDP produced and thus to OGT activity.

G OGT_Reaction Step 1: OGT Reaction OGT + UDP-GlcNAc + Substrate UDP_Product Products: Glyco-Substrate + UDP OGT_Reaction->UDP_Product Add_Reagent Step 2: Add UDP-Glo™ Reagent UDP_Product->Add_Reagent UDP_to_ATP Step 3: UDP Conversion UDP -> ATP Add_Reagent->UDP_to_ATP Luciferase Step 4: Luciferase Reaction ATP + Luciferin -> Light UDP_to_ATP->Luciferase Detection Step 5: Detect Luminescence Luciferase->Detection Inhibitor Inhibitor Blocks OGT Activity Inhibitor->OGT_Reaction Less UDP Produced

Caption: Workflow of the UDP-Glo™ Glycosyltransferase Assay.

Step-by-Step Protocol:

  • OGT Reaction: Perform the enzymatic reaction as described in steps 1-4 of the fluorescence-based assay, using an appropriate protein or peptide acceptor substrate.

  • Add UDP-Glo™ Reagent: After the incubation period, add a volume of UDP-Glo™ Reagent equal to the reaction volume.

  • Incubation: Incubate at room temperature for 60 minutes to allow for the conversion of UDP to ATP and the subsequent luciferase reaction.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate IC50 values from dose-response curves, where a decrease in luminescence indicates inhibition of OGT.

Trustworthiness Advisory: While the UDP-Glo™ assay is highly convenient, it is a coupled assay system involving multiple enzymes. Research has shown that some UDP-mimetic compounds can interfere with the assay components, leading to false positive or inaccurate results.[5][7] It is therefore imperative to validate hits from a UDP-Glo™ screen using a secondary, direct assay method, such as the fluorescence-based assay described above, to ensure the observed inhibition is genuinely due to interaction with OGT.[7]

Conclusion and Future Directions

The 2-hydroxyquinoline-4-carboxamide scaffold represents a valid and promising chemical starting point for the development of novel OGT inhibitors that target the uridine binding site.[1][7] Current analogs exhibit moderate, micromolar-range potency.[5][7] Comparative analysis clearly indicates that significant optimization is required to match the low nanomolar affinity of more advanced inhibitors like OSMI-4.[9] The key to this advancement will be a structure-based design approach, elongating the fragment to make additional favorable contacts within the GlcNAc or peptide binding sites of the enzyme, a strategy that proved successful for the OSMI series.[7][9] The rigorous and validated protocols outlined herein provide a framework for accurately quantifying the potency of these next-generation compounds, ensuring the reliable advancement of OGT inhibitors for research and therapeutic applications.

References

  • Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC. (2022, March 19).
  • Fragments and compounds inhibition potency against OGT. - ResearchGate.
  • New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth - PMC.
  • OGT | Inhibitors | MedChemExpress. MedChemExpress.
  • (PDF) New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth. (2021, April 14).
  • A small molecule that inhibits OGT activity in cells - PMC - NIH.
  • Potent OGT inhibitors for the treatment of cancer and diabetic complic
  • What are OGT inhibitors and how do they work?. (2024, June 25). News-Medical.net.
  • Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC.

Sources

Safety Operating Guide

2-Hydroxyquinoline-4-carboxamide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the safe handling and disposal procedures for 2-Hydroxyquinoline-4-carboxamide (also known as 2-oxo-1,2-dihydroquinoline-4-carboxamide).

Compound Profile & Hazard Identification

Before initiating any disposal workflow, you must validate the physicochemical properties of the waste stream. This compound is a nitrogen-containing heterocycle often used as a scaffold in medicinal chemistry.

PropertyData
Chemical Name 2-Hydroxyquinoline-4-carboxamide
Synonyms 2-Oxo-1,2-dihydroquinoline-4-carboxamide; 2-Quinolone-4-carboxamide
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Physical State Solid (Powder/Crystals)
Solubility Low in water; soluble in DMSO, DMF, and hot alcohols
Acidity/Basicity Amphoteric (Amide and Phenolic/Lactam tautomer)
Risk Assessment (GHS Classification)

Based on structural analogs (e.g., 2-Hydroxyquinoline-4-carboxylic acid, CAS 84906-81-0).

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Aquatic Toxicity: Many quinoline derivatives are harmful to aquatic life with long-lasting effects. Do not release into municipal sewage systems.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. You must segregate this compound based on its phase (solid vs. solution) to prevent cross-reactivity and ensure compliance with incineration protocols.

Segregation Logic
  • Solid Waste: Pure compound, contaminated weighing boats, filter papers, and solid residues.

  • Liquid Waste A (Organic): Mother liquors (e.g., DMSO, Methanol, DMF) containing the compound.

  • Liquid Waste B (Aqueous): Aqueous buffers or quenched reaction mixtures.

Decision Tree: Waste Segregation

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Paper, PPE) StateCheck->Solid Solid Liquid Liquid Waste StateCheck->Liquid Liquid Incineration Incineration Solid->Incineration Pack in Drum SolventCheck Primary Solvent? Liquid->SolventCheck OrgStream Non-Halogenated Organic Waste Stream (DMSO, MeOH, DMF) SolventCheck->OrgStream Flammable/Organic AqStream Aqueous Waste Stream (pH Adjusted 6-9) SolventCheck->AqStream Water > 90% HaloStream Halogenated Waste Stream (DCM, Chloroform) SolventCheck->HaloStream Halogenated OrgStream->Incineration Fuel Blending

Figure 1: Decision matrix for segregating 2-Hydroxyquinoline-4-carboxamide waste streams to ensure compatibility with disposal facility protocols.

Detailed Disposal Protocols
Protocol A: Solid Waste Disposal

Objective: Prepare solid chemical waste for high-temperature incineration.

  • Containment: Collect the solid material in a wide-mouth high-density polyethylene (HDPE) jar or a dedicated satellite accumulation container.

  • Labeling: Affix a hazardous waste label. Explicitly write "2-Hydroxyquinoline-4-carboxamide" and check "Toxic" and "Irritant."

  • Decontamination: Wipe down the exterior of the container with ethanol.

  • Disposal Path: Transfer to your institution's Environmental Health & Safety (EHS) department for High-Temperature Incineration .

    • Why Incineration? The quinoline ring is stable. Landfilling is not recommended due to potential leaching and groundwater contamination. Incineration at >1000°C ensures complete destruction of the nitrogen heterocycle.

Protocol B: Liquid Waste (Solutions)

Objective: Safe disposal of reaction mixtures or HPLC waste.

  • Compatibility Check: Ensure the waste solvent is compatible with the container (e.g., do not put chlorinated solvents in standard polyethylene if long-term storage is expected; use glass or fluorinated plastic).

  • pH Adjustment (Aqueous Only): If the waste is aqueous, adjust pH to between 6 and 9 using dilute HCl or NaOH before adding to the aqueous waste drum to prevent immediate reactivity with other wastes.

  • Precipitation (Optional for High Concentrations):

    • If the concentration is high (>100 mM), consider precipitating the compound by cooling or adding an anti-solvent (e.g., water to a DMSO solution).

    • Filter the solid and dispose of it via Protocol A . This reduces the load on liquid waste streams.

  • Final Stream:

    • Organic Solvents: Dispose in "Non-Halogenated Organic Waste" (unless DCM/Chloroform is present).

    • Aqueous: Dispose in "Aqueous Hazardous Waste" (contains trace organics).

Emergency Spill Response

In the event of an accidental release, immediate containment is critical to prevent exposure and environmental spread.

Spill Response Workflow

SpillResponse Alert 1. ALERT & EVACUATE Notify personnel nearby PPE 2. DON PPE Nitrile gloves, Goggles, Lab Coat (N95 if dust is present) Alert->PPE Contain 3. CONTAIN Cover with absorbent pads or dampen powder PPE->Contain Clean 4. CLEAN UP Scoop into hazardous waste bag. Wash area with soap/water. Contain->Clean Report 5. REPORT Contact EHS/Safety Officer Clean->Report

Figure 2: Step-by-step spill response protocol for 2-Hydroxyquinoline-4-carboxamide.

Specific Cleanup Steps:

  • Powder Spill: Do not dry sweep. Cover with a damp paper towel (water or ethanol) to prevent dust generation, then scoop up.

  • Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads.

  • Decontamination: Wash the surface with a detergent solution followed by water. Collect all rinsate as hazardous waste.

Regulatory Compliance
  • United States (RCRA): This compound is not explicitly P-listed or U-listed. However, it must be characterized as hazardous waste based on toxicity (characteristic waste) if it exhibits specific criteria, or more commonly, managed as "Non-RCRA Regulated Hazardous Waste" requiring incineration.

  • European Union (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 965768, 2-hydroxyquinoline-4-carboxamide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Personal Protective Equipment & Handling Guide: 2-Hydroxyquinoline-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Warning: Specific safety data for 2-Hydroxyquinoline-4-carboxamide (also known as 2-oxo-1,2-dihydroquinoline-4-carboxamide) is often limited in public databases compared to its carboxylic acid analogs. As a Senior Application Scientist, I mandate treating this compound as a high-potency research intermediate .

This guide utilizes the Conservative Safety Principle , extrapolating hazards from the structure-activity relationship (SAR) of analogous quinoline derivatives (e.g., 2-Hydroxyquinoline-4-carboxylic acid, CAS 84906-81-0).

Chemical Identification
PropertyDetail
Chemical Name 2-Hydroxyquinoline-4-carboxamide
Tautomer 2-Oxo-1,2-dihydroquinoline-4-carboxamide (Dominant form in solid state)
Physical State Solid (Powder/Crystals)
Solubility Low in water; soluble in DMSO, DMF, hot alcohols
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Potential Acute Toxicity (Oral)

Hazard Assessment & Risk Logic

The 2-hydroxyquinoline scaffold is a privileged structure in drug discovery, often serving as a bio-isostere for other heterocycles.

  • Tautomeric Risk: The compound exists in equilibrium between the enol (2-hydroxy) and keto (2-oxo) forms. This impacts solubility and permeability through gloves.

  • Dust Hazard: As a solid intermediate, the primary vector of exposure is inhalation of fine particulates during weighing and dermal absorption from surface contamination.

  • Bioactivity: Carboxamide derivatives in this class are often investigated for kinase inhibition or receptor modulation, implying potential biological activity at low doses.

Personal Protective Equipment (PPE) Strategy

Do not rely on "standard lab safety" protocols. Use this targeted PPE matrix designed for handling bioactive quinoline scaffolds.

PPE Matrix
ZoneEquipmentTechnical Specification & Justification
Eyes/Face Chemical Splash Goggles Standard safety glasses are insufficient. Fine powders can bypass side shields. Goggles (ANSI Z87.1+) provide a seal against airborne particulates.
Hands (Primary) Nitrile Gloves (Double Gloving) Inner: 4 mil Nitrile. Outer: 5-8 mil Nitrile (Long Cuff). Reasoning: Quinoline derivatives can permeate thin latex. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory N95 or P100 Respirator Mandatory if outside Fume Hood. If weighing cannot be performed in a hood, a fit-tested N95 is the minimum requirement to prevent inhalation of bioactive dust.
Body Tyvek® Lab Coat / Sleeves Cotton coats absorb powders. Use a fluid-resistant, closed-front coat (e.g., Tyvek) to prevent accumulation of the chemical on personal clothing.

Operational Protocol: Step-by-Step Handling

This workflow minimizes the "Zone of Contamination" to ensure containment.

Phase 1: Preparation & Weighing
  • Engineering Control: Activate the Chemical Fume Hood. Verify face velocity is >100 fpm.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Quinoline powders are often static-prone, leading to "jumping" powder and invisible surface contamination.

  • Containment: Place the analytical balance inside the hood or use a powder containment enclosure.

Phase 2: Reaction Setup
  • Solvent Choice: Dissolve the solid immediately. Avoid leaving the dry powder exposed.

    • Note: If using DMSO/DMF, remember these solvents enhance skin permeability. If a DMSO solution of the compound touches your glove, change gloves immediately .

  • Tautomer Management: Be aware that heating may be required for dissolution due to the strong intermolecular hydrogen bonding of the amide/oxo groups.

Phase 3: Decontamination
  • Wipe Down: Use a surfactant-based cleaner (e.g., 5% SDS solution) followed by an ethanol wipe. Organic solvents alone may just spread the hydrophobic powder.

  • Doffing: Remove outer gloves inside the hood before touching hood sashes or door handles.

Visualization: Safe Handling Workflow

HandlingWorkflow cluster_spill Contingency Start Start: Chemical Receipt PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Weigh Weighing (Fume Hood): Anti-static protocols PPE->Weigh Verify Hood Flow Solubilize Solubilization: Dissolve immediately (DMSO/DMF) Weigh->Solubilize Minimize Dust Spill Spill Detected Weigh->Spill Accidental Release Reaction Reaction Setup Solubilize->Reaction Waste Disposal: Solid vs Liquid Waste Reaction->Waste Clean Wet Wipe (Surfactant) Spill->Clean Minor (<1g)

Caption: Operational workflow emphasizing containment during the critical weighing and solubilization phases.

Disposal & Deactivation Plans

Improper disposal of quinoline derivatives creates long-term environmental hazards due to their stability.

Waste Segregation Table
Waste TypeCompositionDisposal ContainerLabeling
Solid Waste Contaminated weigh boats, gloves, paper towels, filter cakes.Hazardous Solid Waste (Bin) "Solid Waste: Toxic/Irritant - Quinoline Derivative"
Liquid Waste A Reaction mother liquors (Organic solvents).Halogenated/Non-Halogenated Organic List all solvents + "2-Hydroxyquinoline-4-carboxamide <1%"
Liquid Waste B Aqueous washes (if extraction performed).Aqueous Waste Check pH. If acidic/basic, neutralize to pH 5-9 before disposal if required by local EHS.
Deactivation Procedure (Spills)
  • Do not dry sweep. This generates dust.

  • Wet Method: Cover the spill with a paper towel soaked in 5% Sodium Dodecyl Sulfate (SDS) or soap water.

  • Scoop: Scoop the wet material into a waste bag.

  • Final Polish: Wipe the surface with 70% Ethanol to remove organic residues.

Scientific Integrity: Tautomerism & Reactivity

Understanding the chemistry is vital for safety. 2-Hydroxyquinoline-4-carboxamide exists in a tautomeric equilibrium.

Tautomerism Hydroxy 2-Hydroxy Form (Enol - Aromatic) Oxo 2-Oxo Form (Keto - Amide-like) Hydroxy->Oxo  Equilibrium  

Caption: The 2-oxo form is typically the major tautomer in the solid state, influencing its high melting point and low water solubility.

This "2-oxo" character means the molecule behaves more like a cyclic amide than a phenol. It forms strong hydrogen bond networks, making the powder cohesive and potentially difficult to dissolve without agitation or heat.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4132142, 2-oxo-1,2-dihydroquinoline-4-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.